Product packaging for Validone(Cat. No.:)

Validone

Número de catálogo: B1261251
Peso molecular: 176.17 g/mol
Clave InChI: ACVTTWBZLGNMCH-UMWONPOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Validone is a member of the class of hydroxycyclohexanones that is cyclohexanone substituted by hydroxy groups at positions 2, 3 and 4, and by a hydroxymethyl group at position 5 (the 2R,3S,4R,5R-diastereomer). It has a role as a bacterial metabolite. It is a cyclitol, a hydroxycyclohexanone and a tetrol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O5 B1261251 Validone

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H12O5

Peso molecular

176.17 g/mol

Nombre IUPAC

(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,1-2H2/t3-,5-,6+,7+/m1/s1

Clave InChI

ACVTTWBZLGNMCH-UMWONPOSSA-N

SMILES

C1C(C(C(C(C1=O)O)O)O)CO

SMILES isomérico

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)CO

SMILES canónico

C1C(C(C(C(C1=O)O)O)O)CO

Origen del producto

United States

Foundational & Exploratory

Validone: A Technical Guide to a Novel Bacterial Metabolite for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of Obscure Metabolites

In the relentless pursuit of novel therapeutic agents, the scientific community often finds itself revisiting nature's vast and intricate chemical library. Bacterial secondary metabolites, in particular, have historically been a prolific source of groundbreaking drugs. While well-known compounds deservedly garner significant attention, a wealth of potential lies dormant within lesser-studied molecules. This guide focuses on one such metabolite: Validone. Although its presence as a bacterial metabolite is documented, its biological activities and biosynthetic origins remain largely unexplored.

This document is not merely a summary of existing data but rather a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It provides the known chemical groundwork of this compound and, more critically, outlines a systematic, field-proven approach to unlock its therapeutic potential. By detailing not just the "what" but the "why" behind experimental choices, this guide aims to empower researchers to transform this obscure metabolite into a well-characterized lead compound. We will delve into putative biosynthetic pathways, rigorous protocols for isolation and characterization, and a strategic framework for identifying its biological targets and mechanism of action. It is in this systematic exploration of the unknown that the next generation of therapeutics will be discovered.

This compound: Foundational Knowledge

This compound is a naturally occurring cyclitol, a class of carbocyclic polyols, that has been identified as a bacterial metabolite[1]. Its fundamental properties provide the basis for its isolation, characterization, and subsequent investigation.

Chemical and Physical Properties

A thorough understanding of this compound's physicochemical characteristics is paramount for developing effective isolation and purification protocols, as well as for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₁₂O₅PubChem[1]
IUPAC Name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-onePubChem[1]
Molecular Weight 176.17 g/mol PubChem[1]
Class Hydroxycyclohexanone, Tetrol, CyclitolPubChem[1]

Putative Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been elucidated, its structure as a C7-cyclitol strongly suggests a derivation from primary carbohydrate metabolism, a common theme in the biosynthesis of cyclitols in bacteria[2][3][4]. The carbocyclic ring, a defining feature of cyclitols, is typically formed through the enzymatic cyclization of sugar phosphates[5].

Proposed Biosynthetic Pathway

Based on known cyclitol biosynthetic pathways, a putative pathway for this compound can be proposed, likely originating from a seven-carbon sugar phosphate precursor, such as sedoheptulose 7-phosphate. The key transformation involves an intramolecular cyclization to form the carbocyclic ring, followed by a series of enzymatic modifications including epimerization, dehydration, and reduction to yield the final this compound structure.

Putative this compound Biosynthesis S7P Sedoheptulose 7-Phosphate Cyclitol_Intermediate 2-epi-5-epi-valiolone (Putative Intermediate) S7P->Cyclitol_Intermediate ValA (Cyclase) Valienone Valienone (Putative Intermediate) Cyclitol_Intermediate->Valienone Series of Epimerization, Dehydration, and Reduction This compound This compound Valienone->this compound Reduction

Caption: A proposed biosynthetic pathway for this compound.

Experimental Elucidation of the Biosynthetic Pathway

To confirm and detail this putative pathway, a series of experiments are required. These protocols are designed to trace the metabolic precursors and identify the enzymes involved.

The use of isotopically labeled precursors is a powerful technique to trace the flow of atoms from primary metabolism into the final secondary metabolite[6][7].

Protocol:

  • Culture Preparation: Grow the this compound-producing bacterial strain in a defined minimal medium.

  • Precursor Feeding: Supplement parallel cultures with ¹³C-labeled glucose or other potential precursors at various positions (e.g., [1-¹³C]glucose, [U-¹³C]glucose).

  • Metabolite Isolation: After a suitable incubation period, harvest the bacterial culture and purify this compound using the methods outlined in Section 3.

  • NMR Analysis: Analyze the purified, ¹³C-enriched this compound by ¹³C-NMR and/or HSQC spectroscopy.

  • Retrobiosynthetic Analysis: Determine the pattern of ¹³C incorporation into the this compound backbone. This pattern will reveal the biosynthetic precursors and the mechanism of their condensation and rearrangement.

Identifying the biosynthetic gene cluster (BGC) responsible for this compound production is crucial for understanding its enzymatic machinery[8].

Protocol:

  • Genome Sequencing: Sequence the genome of the producing bacterial strain.

  • BGC Prediction: Use bioinformatics tools (e.g., antiSMASH, PRISM) to identify putative secondary metabolite BGCs. Look for clusters containing genes homologous to known cyclitol biosynthetic enzymes, such as sugar phosphate cyclases, dehydrogenases, and epimerases.

  • Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of the bacterium grown under this compound-producing and non-producing conditions. Upregulation of genes within a specific BGC under producing conditions strongly suggests its involvement in this compound biosynthesis.

  • Gene Knockout and Heterologous Expression: To confirm the function of the identified BGC, perform targeted gene knockouts of key biosynthetic genes in the native producer. A loss of this compound production will confirm the gene's role. Subsequently, heterologously express the entire BGC in a model host organism (e.g., E. coli, Streptomyces coelicolor) to see if this compound production can be reconstituted.

Isolation and Purification of this compound

A robust and reproducible protocol for obtaining pure this compound is the cornerstone of all subsequent biological and chemical characterization.

Workflow for this compound Isolation and Purification

This compound Isolation and Purification Workflow Culture Bacterial Culture Broth Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass Centrifugation->Biomass Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound QC Quality Control (LC-MS, NMR) Pure_this compound->QC Target Identification Strategies This compound Bioactive this compound Affinity_Chromatography Affinity Chromatography This compound->Affinity_Chromatography Chemical_Proteomics Chemical Proteomics (e.g., ABPP, CCCP) This compound->Chemical_Proteomics Genetic_Approaches Genetic/Genomic Approaches (e.g., RNAi, CRISPR screens) This compound->Genetic_Approaches Computational_Methods Computational Methods (e.g., Molecular Docking) This compound->Computational_Methods Target_Protein Identified Target Protein(s) Affinity_Chromatography->Target_Protein Chemical_Proteomics->Target_Protein Genetic_Approaches->Target_Protein Computational_Methods->Target_Protein

References

Whitepaper: The Discovery and Origin of Validone, a Key Intermediate in Aminoglycoside Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Validone is a naturally occurring hydroxycyclohexanone that holds a critical position as a metabolic intermediate in the biosynthesis of the agricultural antibiotic, Validamycin A.[1][2] This technical guide provides an in-depth exploration of the discovery and origin of this compound, framed within the context of the scientific efforts to elucidate the Validamycin A biosynthetic pathway in the bacterium Streptomyces hygroscopicus. We will detail the biochemical origin of the molecule, its enzymatic synthesis, and the experimental methodologies that were pivotal in its identification. This document is intended for researchers in natural product chemistry, metabolic engineering, and drug development who are focused on the discovery and synthesis of complex bioactive molecules.

Introduction: Defining this compound

This compound, with the systematic IUPAC name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a C7-cyclitol and a bacterial metabolite.[1] It is not a compound of direct therapeutic or commercial significance but is of high scientific interest due to its role as a committed intermediate in the formation of aminoglycoside antibiotics, most notably Validamycin A. Understanding the origin and synthesis of this compound is fundamental to comprehending the intricate enzymatic machinery that bacteria use to assemble complex natural products. This knowledge provides a foundation for synthetic biology and metabolic engineering efforts aimed at producing novel antibiotic derivatives.

The Discovery Context: A Piece of the Validamycin Puzzle

The discovery of this compound was not the result of a direct search for this specific molecule. Instead, it was identified during comprehensive investigations into the biosynthesis of Validamycin A (VAL-A), a potent inhibitor of trehalase produced by strains of Streptomyces hygroscopicus. The primary scientific objective was to map the entire multi-step enzymatic pathway leading to VAL-A.

Researchers proposed a biosynthetic pathway initiated by the cyclization of a primary metabolite, D-sedoheptulose 7-phosphate.[2] To validate this hypothesis and identify the subsequent downstream intermediates, a series of isotope-labeling and feeding experiments were conducted. In these experiments, isotopically labeled precursor molecules were introduced to the S. hygroscopicus culture. The VAL-A produced was then isolated, and the incorporation of the isotopic label was analyzed. This technique allows scientists to trace the path of atoms from simple precursors to the complex final product. It was through these feeding studies that this compound, along with other key intermediates like valienone and 2-epi-5-epi-valiolone, were confirmed to be integral components of the VAL-A pathway.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound have been defined through standard analytical techniques. Its structure and molecular identity are summarized below.

PropertyValueSource
IUPAC Name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-onePubChem[1]
Molecular Formula C₇H₁₂O₅PubChem[1]
Molecular Weight 176.17 g/mol PubChem[1]
PubChem CID 25202914PubChem[1]
Canonical SMILES C1--INVALID-LINK--O)O)O">C@@HCOPubChem[1]
Classification Hydroxycyclohexanone, Tetrol, CyclitolChEBI[1]

Origin and Biosynthesis

This compound is a natural product originating from the intricate secondary metabolism of Actinomycete bacteria. Its formation is a single but crucial step in a much larger biosynthetic cascade.

Source Organism

The primary organism known for producing this compound as part of the VAL-A pathway is the soil bacterium Streptomyces hygroscopicus , particularly strain 5008.[2]

The Key Enzymatic Conversion

The direct precursor to this compound is valienone . The formation of this compound occurs via the stereospecific reduction of a double bond within the cyclohexene ring of valienone. This conversion involves an anti-addition of hydrogen across the C5-C6 double bond.[2] This step is critical as it sets the stereochemistry required for the subsequent amination step that leads to validamine, the backbone of the final antibiotic. The presence of a dedicated kinase (ValC) in the gene cluster suggests that phosphorylated versions of these intermediates may also be involved, potentially as a mechanism to retain the molecules within the cell and activate them for subsequent enzymatic reactions.[2]

Pathway Visualization

The following diagram illustrates the position of this compound within the proposed Validamycin A biosynthetic pathway, highlighting its formation from valienone.

Biosynthesis cluster_main Key Steps in Validamycin A Biosynthesis Sedoheptulose D-Sedoheptulose 7-Phosphate Valiolone 2-epi-5-epi-valiolone Sedoheptulose->Valiolone Cyclization (valA) Valienone Valienone Valiolone->Valienone Epimerization & Dehydration This compound This compound Valienone->this compound Reduction (valK) Validamine Validamine This compound->Validamine Transamination (valB) Val_A Validamycin A Validamine->Val_A Glycosylation (valG)

Fig 1. Simplified biosynthetic pathway showing the conversion of Valienone to this compound.

Experimental Methodology: Identifying this compound

The identification of an unstable, non-accumulating metabolic intermediate like this compound requires specialized experimental design. Isotope-labeled feeding studies are the gold standard for this purpose.

Causality and Experimental Rationale

To prove that a compound is a true intermediate in a biosynthetic pathway, one must demonstrate that it is efficiently incorporated into the final product. Direct observation is often impossible as these intermediates exist at very low steady-state concentrations. The rationale behind feeding experiments is to supply the bacterial culture with a labeled version of a hypothesized intermediate. If the hypothesis is correct, the label will appear in the final product at a high enrichment level, confirming the molecule's role in the pathway. This approach was used to confirm that 2-epi-5-epi-valiolone, valienone, and this compound are all bona fide intermediates in VAL-A biosynthesis.[2]

Protocol: Isotope-Labeled Feeding and Metabolite Analysis

The following is a representative protocol for identifying an intermediate like this compound.

Objective: To confirm the incorporation of ¹³C-labeled valienone into Validamycin A, thereby validating the role of valienone and its downstream product, this compound, in the pathway.

Materials:

  • Streptomyces hygroscopicus 5008 culture

  • Fermentation medium (e.g., soy flour-mannitol broth)

  • ¹³C-labeled Valienone (synthetically prepared)

  • Solvents for extraction (e.g., ethyl acetate, butanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Culture Preparation: Inoculate a 50 mL seed culture of S. hygroscopicus and grow for 48 hours at 28°C with shaking.

  • Production Culture: Use the seed culture to inoculate 1 L of production medium. Grow for 24 hours to reach the early exponential phase, where secondary metabolite production begins.

  • Precursor Feeding: Aseptically add a sterile solution of ¹³C-labeled valienone to the production culture to a final concentration of 0.5 mM.

    • Scientific Rationale: Introducing the labeled precursor during the active production phase maximizes its uptake and incorporation by the cell's metabolic machinery.

  • Incubation: Continue the fermentation for an additional 72-96 hours to allow for the full biosynthesis of Validamycin A.

  • Harvesting: Separate the mycelial biomass from the fermentation broth via centrifugation (e.g., 8,000 x g for 20 minutes).

  • Extraction:

    • Adjust the pH of the supernatant (broth) to 8.0.

    • Perform liquid-liquid extraction using an equal volume of ethyl acetate to remove nonpolar components.

    • Perform a subsequent extraction with n-butanol to extract the polar Validamycin A.

    • Scientific Rationale: This differential extraction method separates the highly polar aminoglycoside from other metabolites based on solubility, providing an initial purification step.

  • Purification:

    • Evaporate the butanol extract to dryness under reduced pressure.

    • Redissolve the residue in deionized water and apply it to a C18 SPE cartridge to further purify and concentrate the sample.

    • Elute with a methanol/water gradient.

  • Analysis:

    • Analyze the purified fractions using HPLC to isolate the Validamycin A peak.

    • Subject the isolated peak to high-resolution Mass Spectrometry. Compare the mass of the VAL-A from the feeding experiment to a non-labeled standard. An increase in mass corresponding to the number of incorporated ¹³C atoms confirms the precursor's role.

    • For more detailed analysis, NMR spectroscopy can be used to pinpoint the exact location of the ¹³C labels within the Validamycin A structure.

Experimental Workflow Diagram

Workflow cluster_workflow Workflow for Intermediate Identification start 1. Culture S. hygroscopicus feed 2. Feed ¹³C-Labeled Precursor (Valienone) start->feed incubate 3. Incubate for VAL-A Production feed->incubate harvest 4. Harvest & Separate Broth from Mycelia incubate->harvest extract 5. Liquid-Liquid Extraction harvest->extract purify 6. SPE / HPLC Purification of VAL-A extract->purify analyze 7. MS / NMR Analysis purify->analyze result 8. Confirm ¹³C Incorporation analyze->result

Fig 2. Experimental workflow for validating biosynthetic pathway intermediates.

Conclusion and Future Directions

This compound represents a classic example of a cryptic metabolic intermediate whose discovery was essential for understanding a complex biosynthetic pathway. While it lacks direct bioactivity, its identity and origin are of paramount importance. The elucidation of its formation from valienone and its subsequent conversion to validamine provides molecular-level insights that are invaluable for the field of metabolic engineering. Future research may focus on exploiting this knowledge to modify the Validamycin A biosynthetic gene cluster, potentially leading to the creation of novel aminoglycoside antibiotics with improved efficacy or novel activities through engineered biosynthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Menthyl Isovalerate (Validone)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of menthyl isovalerate, a compound of significant interest to the pharmaceutical, food, and fragrance industries. Known for its characteristic menthol aroma and sedative properties, menthyl isovalerate is the primary active ingredient in preparations historically referred to as Validol.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the fundamental physicochemical characteristics, analytical methodologies for its characterization, and established protocols for its synthesis and purification. A critical examination of its stability and reactivity is also presented to support formulation development and quality control.

A Note on Nomenclature: The term "Validone" in the initial query presents some ambiguity in the chemical literature. While a cyclohexanone derivative with the IUPAC name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one is indexed under "this compound," the broader context of pharmaceutical and flavor applications strongly indicates that the compound of interest is menthyl isovalerate . This guide will focus exclusively on menthyl isovalerate, also known by synonyms such as Validolum and Valofin.[3]

Chemical Identity and Structure

Menthyl isovalerate is the ester formed from the reaction of menthol and isovaleric acid.[1] Its molecular structure consists of a p-menthane monoterpenoid backbone derived from menthol and a short-chain branched fatty acid moiety from isovaleric acid.[4]

IdentifierValueSource
IUPAC Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate[5]
Systematic IUPAC Name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate[3]
Synonyms Validolum, Valofin, Validol, Menthoval, L-Menthyl isovalerate[3][6]
CAS Number 16409-46-4[6][7]
Molecular Formula C₁₅H₂₈O₂[1][3]
Molecular Weight 240.38 g/mol [1][5]
Chemical Structure (See Figure 1)
InChI Key VYQSSWZYPCCBRN-HZSPNIEDSA-N[5]
SMILES C[C@@H]1CC--INVALID-LINK--OC(=O)CC(C)C">C@HC(C)C[5]
Chemical structure of Menthyl Isovalerate
Figure 1. 2D Chemical Structure of Menthyl Isovalerate.

Physical Properties

Menthyl isovalerate is a transparent, colorless to pale yellowish oily liquid at room temperature.[1][5] Its distinct sensory profile is a key attribute for its application in various industries.

PropertyValueSource
Appearance Clear, colorless to pale yellowish oily liquid[1][5]
Odor Characteristic menthol aroma; described as fruity, cooling, sweet, and herbaceous[1][8]
Taste Described as having a bitter, wood-like taste. At 80 ppm, it is characterized as fruity and sweet.[6]
Boiling Point 260-262 °C at 750 mmHg[1][6][8]
Melting Point 1.3°C (estimate)[6]
Density 0.900–0.911 g/cm³ at 25 °C[1]
Refractive Index 1.445-1.450 at 20°C[5]
Flash Point 110-113 °C[7][8]
Solubility Profile

The solubility of menthyl isovalerate is characteristic of a lipophilic ester with a significant hydrocarbon structure.

SolventSolubilitySource
Water Practically insoluble[3][9]
Ethanol Very slightly soluble (1 mL in 10 mL of 80% ethanol)[3][5]
DMSO 55 mg/mL (228.8 mM)[10]

The limited solubility in water is a critical factor in its formulation, particularly for oral or sublingual delivery systems where it is often used in combination with menthol.[1]

Chemical Properties and Reactivity

Synthesis

The most common method for the synthesis of menthyl isovalerate is the Fischer esterification of l-menthol with isovaleric acid, typically in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8][11] To drive the reaction equilibrium towards the product, water is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus.[12]

Alternative synthetic routes include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[13]

  • Palladium-catalyzed synthesis: Involving the reaction of isobutylene with carbon monoxide and menthol.[14]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification l_menthol l-Menthol esterification Fischer Esterification (Heating, Reflux) l_menthol->esterification isovaleric_acid Isovaleric Acid isovaleric_acid->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification water_removal Water Removal (Dean-Stark Trap) esterification->water_removal washing Washing (Water, NaHCO₃, Brine) esterification->washing drying Drying (Anhydrous Na₂SO₄) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation final_product Pure Menthyl Isovalerate distillation->final_product Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography (GC) Analysis cluster_data Data Analysis prep_standards Prepare Calibration Standards (with Internal Standard) injection Inject into GC System prep_standards->injection prep_sample Prepare Sample Solution (with Internal Standard) prep_sample->injection separation Separation on Capillary Column injection->separation detection Detection by FID/MS separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Menthyl Isovalerate chromatogram->quantification calibration->quantification

References

A Technical Guide to Validone: A Key Intermediate in the Microbial Biosynthesis of the Antifungal Agent Validamycin A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the intricate chemical warfare of microbial ecosystems, secondary metabolites play a pivotal role in survival, competition, and communication. Among the producers of these bioactive compounds, the genus Streptomyces is unparalleled, providing a significant portion of clinically and agriculturally important antibiotics. This technical guide delves into the world of validone , a C7-cyclitol ketone that serves as a critical biosynthetic intermediate for the production of the antifungal agent, Validamycin A (VAL-A), by Streptomyces hygroscopicus. While this compound itself is not the final bioactive product, understanding its formation and conversion is fundamental to comprehending the ecological strategy of its parent organism and for harnessing this powerful biosynthetic machinery. We will explore the biochemical pathway, the genetic architecture of the val gene cluster, the ultimate mechanism of action of VAL-A, and the experimental methodologies required to investigate this system. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of natural product biosynthesis and its application.

Part 1: The Validamycins: An Overview

An Agriculturally Significant Antifungal Agent

Validamycin A (VAL-A) is a C7N-aminocyclitol-containing pseudotrisaccharide antibiotic first isolated from Streptomyces hygroscopicus var. limoneus.[1] It is widely deployed, particularly in Asia, as a potent agricultural fungicide. Its primary application is the control of sheath blight disease in rice plants, which is caused by the pathogenic fungus Pellicularia sasakii (more commonly known as Rhizoctonia solani).[1] Unlike many fungicidal agents that directly kill the pathogen, VAL-A acts as a potent inhibitor of a key fungal enzyme, leading to growth arrest and rendering the pathogen non-virulent.

This compound: The Core Precursor

This compound is a seven-carbon cyclitol ketone, a key molecular scaffold upon which the final complexity of validamycin A is built. It does not possess significant bioactivity on its own; its importance lies in its position as a central intermediate within the validamycin biosynthetic pathway. The conversion of simpler sugar phosphates into the carbocyclic structure of this compound, and its subsequent enzymatic modifications, represent a sophisticated biochemical feat that is central to the production of the final antibiotic.

The Producer: Streptomyces hygroscopicus

Streptomyces are Gram-positive, filamentous bacteria renowned for their complex developmental cycles and their prodigious capacity to produce a vast array of secondary metabolites.[2] The production of antibiotics like validamycin is a key ecological strategy, allowing them to compete with other microorganisms, particularly fungi, for resources and niche space within the soil ecosystem.[2] The study of the S. hygroscopicus 5008 strain has been instrumental in elucidating the genetic and biochemical basis for validamycin production.[1]

Part 2: The Biochemical Landscape: Biosynthesis of Validamycin A

The biosynthesis of Validamycin A is a multi-step enzymatic process orchestrated by a series of genes organized into a biosynthetic gene cluster (BGC), designated as the val cluster.

The val Gene Cluster

Genetic sequencing of a 45 kb DNA region from S. hygroscopicus 5008 revealed the complete gene cluster responsible for VAL-A biosynthesis.[1] This cluster contains structural genes encoding the enzymes for the pathway, regulatory genes that control the expression of the cluster, and transport-related genes. The identification and functional analysis of these genes have provided a roadmap for understanding and potentially engineering this pathway.[1]

The Core Biosynthetic Pathway to Validoxylamine A

The formation of this compound and its conversion to validoxylamine A (the core of VAL-A) is a cornerstone of the pathway. The process begins with a precursor derived from primary metabolism, D-sedoheptulose 7-phosphate.

The key proposed steps are as follows:

  • Cyclization: The enzyme ValA, a sugar phosphate cyclase, initiates the pathway by converting D-sedoheptulose 7-phosphate into the cyclic intermediate, 2-epi-5-epi-valionone.[1]

  • Epimerization and Dehydration: The bi-functional enzyme ValK is proposed to catalyze the epimerization and dehydration of 2-epi-5-epi-valionone to produce valienone .[1]

  • Reduction: While not directly leading to this compound, valienone can be phosphorylated by the kinase ValC. The reductase ValN is predicted to act on this phosphorylated intermediate.[1] It is also suggested that valienone is a direct precursor that can be incorporated into the pathway.[1]

  • Formation of this compound: this compound is formed as a key intermediate in this section of the pathway, likely through the action of one of the oxidoreductases in the cluster, before being phosphorylated.

  • Phosphorylation: The kinase ValC may phosphorylate this compound to form This compound 7-phosphate . This phosphorylation is a common strategy in biosynthetic pathways to activate intermediates for subsequent reactions.[1]

  • Transamination: The aminotransferase ValM catalyzes the crucial addition of an amino group to this compound 7-phosphate, converting the keto group into an amine and forming validamine 7-phosphate .[1]

  • Condensation: The synthase ValL, which shows homology to trehalose 6-phosphate synthase, is essential for the next step. It catalyzes the condensation of validamine 7-phosphate with another C7-cyclitol unit precursor to form validoxylamine A 7'-phosphate (V7P).[3]

  • Glycosylation: Finally, the glycosyltransferase ValG attaches a glucose moiety to validoxylamine A to yield the final product, Validamycin A.[4]

Validamycin A Biosynthetic Pathway S7P Sedoheptulose 7-P EPI 2-epi-5-epi-valionone S7P->EPI ValA VALIENONE Valienone EPI->VALIENONE ValK This compound This compound VALIENONE->this compound Oxidoreductase VONE7P This compound 7-P This compound->VONE7P ValC (Kinase) VAMINE7P Validamine 7-P VONE7P->VAMINE7P ValM (Aminotransferase) V7P Validoxylamine A 7'-P VAMINE7P->V7P ValL (Synthase) VAL_A Validamycin A V7P->VAL_A ValG (Glycosyltransferase) + Phosphatase

Caption: Proposed biosynthetic pathway of Validamycin A.[1]

Part 3: this compound's Functional Role in Microbial Ecosystems

This compound's role is indirect but crucial; it is a necessary precursor to a potent antifungal weapon. The ecological impact is therefore dictated by the final product, Validamycin A.

Mechanism of Action: Trehalase Inhibition

The primary molecular target of Validamycin A in fungi is the enzyme trehalase (EC 3.2.1.28).[5] Trehalose is a non-reducing disaccharide that serves as a vital carbohydrate reserve and stress protectant in many fungi and insects. Trehalase hydrolyzes trehalose into two molecules of glucose, providing a ready source of energy for cellular processes.

Validamycin A, due to its structural similarity to trehalose, acts as a potent competitive inhibitor of trehalase.[5] By binding to the enzyme's active site, it prevents the breakdown of trehalose, effectively starving the fungal cells of a key energy source. This leads to a cessation of growth and hyphal extension, rather than immediate cell death, which is why it is considered fungistatic. In Fusarium graminearum, the neutral trehalase (FgNTH) has been identified as the main target of VAL-A.[6][7]

Mechanism of Trehalase Inhibition cluster_0 Normal Fungal Metabolism cluster_1 Inhibition by Validamycin A Trehalose Trehalose Trehalase Trehalase (Enzyme) Trehalose->Trehalase Substrate Glucose 2x Glucose (Energy) Trehalase->Glucose Hydrolysis ValA Validamycin A BlockedTrehalase Trehalase (Inhibited) ValA->BlockedTrehalase Competitive Inhibition NoGlucose No Energy (Growth Arrest) BlockedTrehalase->NoGlucose

Caption: Validamycin A competitively inhibits fungal trehalase.[5]
Ecological Significance: Microbial Antagonism

The production of Validamycin A by S. hygroscopicus is a clear example of chemical warfare, or antagonism, in a microbial ecosystem. By secreting an agent that specifically targets a metabolic pathway essential for many fungi, the bacterium can suppress the growth of its competitors. This allows Streptomyces to secure its niche and access to nutrients in the competitive soil environment. The fungistatic nature of VAL-A may be an evolutionarily advantageous strategy, as it neutralizes competitors without causing a massive release of cellular contents that might benefit other nearby microbes.

Part 4: Methodologies for Studying the Validamycin Pathway

Investigating the role of this compound requires a multi-faceted approach combining microbiology, molecular genetics, and analytical chemistry.

Protocol: Culturing S. hygroscopicus for Metabolite Analysis

Rationale: This protocol provides the foundational step for obtaining the biomass and supernatant containing the pathway intermediates and final products. The choice of media is critical for inducing secondary metabolism.

Step-by-Step Methodology:

  • Inoculation: Inoculate a single colony of S. hygroscopicus 5008 from a solid agar plate (e.g., SFM medium) into a 50 mL flask containing 10 mL of a seed culture medium (e.g., modified TSB).[1]

  • Seed Culture Growth: Incubate the flask at 30-37°C with shaking at 220 rpm for 2-3 days until the culture is turbid.

  • Production Culture: Transfer the seed culture (e.g., 5% v/v) into a larger flask containing a production medium (e.g., FM-II fermentation medium).[1]

  • Fermentation: Incubate the production culture at 37°C with shaking for 5-7 days.[1]

  • Harvesting: After the incubation period, harvest the culture broth. Separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).

  • Extraction:

    • Supernatant: The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) to concentrate the metabolites.

    • Biomass: The mycelial pellet can be extracted with an organic solvent like methanol or ethyl acetate to capture intracellular metabolites.

Protocol: Analytical Detection of this compound and Related Intermediates

Rationale: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for detecting and quantifying non-volatile small molecules like this compound from complex biological matrices.

Step-by-Step Methodology:

  • Sample Preparation: Filter the culture supernatant or the solvent extract through a 0.22 µm filter to remove particulates.

  • Chromatographic Separation:

    • System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column is a suitable starting point for separating polar to moderately non-polar metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

    • Scientist's Note: The acidic modifier (formic acid) is used to improve peak shape and enhance ionization for mass spectrometry.

  • Mass Spectrometry Detection:

    • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination and metabolite identification. A triple quadrupole (QQQ) is excellent for targeted quantification.

    • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for detecting the amine-containing intermediates.

    • Data Acquisition: Acquire data in full scan mode to search for the theoretical exact masses of pathway intermediates (see table below). Subsequently, use tandem MS (MS/MS) to fragment the ions of interest and confirm their identity.

  • Data Analysis: Extract ion chromatograms (EICs) for the specific m/z values of the expected intermediates. Compare retention times and MS/MS fragmentation patterns to authentic standards, if available, or to theoretical predictions.

CompoundFormulaExact Mass [M+H]⁺
ValienoneC₇H₈O₄157.0495
This compound C₇H₁₀O₄ 159.0652
ValidamineC₇H₁₃NO₄176.0866
Validoxylamine AC₁₄H₂₅NO₈336.1653[8]

Experimental Workflow Visualization

Experimental Workflow culture 1. Culture S. hygroscopicus ferment 2. Fermentation in Production Medium culture->ferment extract 3. Extraction of Metabolites (Supernatant & Biomass) ferment->extract hplc 4. HPLC-MS/MS Analysis extract->hplc data 5. Data Processing hplc->data id Identification of This compound & Intermediates data->id quant Quantification of Validamycin A data->quant

Caption: Workflow for studying this compound and related metabolites.

Part 5: Future Perspectives and Applications

Pathway Engineering and Synthetic Biology

With the val gene cluster fully sequenced and key enzymes characterized, the pathway is ripe for manipulation.[1] By overexpressing regulatory genes or key biosynthetic enzymes, the yield of Validamycin A can potentially be increased.[2] Furthermore, introducing genes from other pathways or modifying existing enzymes could lead to the creation of novel validamycin derivatives with altered or improved bioactivity.

Drug Development Scaffolds

The aminocyclitol core of validamycin, built upon the this compound scaffold, is a privileged structure in medicinal chemistry. This compound and its derivatives, such as validamine and validoxylamine A, can serve as valuable chiral building blocks for the synthesis of new therapeutic agents, including glycosidase inhibitors that could be relevant for treating metabolic diseases or other infectious agents.

References

A Technical Guide to the Potential Biological Activities of Hydroxycyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The hydroxycyclohexanone scaffold represents a structurally simple yet versatile class of organic compounds with burgeoning potential in medicinal chemistry and drug development. Characterized by a six-membered ring bearing both hydroxyl and ketone functionalities, these molecules serve not only as pivotal intermediates in organic synthesis but also as the core for derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the known antimicrobial, anticancer, and anti-inflammatory properties of hydroxycyclohexanone derivatives. We will dissect the established methodologies for evaluating these activities, elucidate the underlying mechanisms of action, and present detailed, field-proven protocols to empower researchers in this promising area of study. This document is designed for an audience of researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, actionable experimental workflows.

The Hydroxycyclohexanone Core: A Privileged Scaffold

The fundamental structure of hydroxycyclohexanone, particularly isomers like 3-hydroxycyclohexanone and 4-hydroxycyclohexanone, provides a unique combination of reactive sites. The ketone group is susceptible to nucleophilic attack and condensation reactions, while the hydroxyl group can be oxidized or serve as a hydrogen bond donor.[1][5] This dual functionality makes the ring an ideal starting point for creating diverse chemical libraries.[1][2][4] For instance, the Claisen-Schmidt condensation reaction has been effectively used to synthesize diarylidene derivatives from 4-hydroxycyclohexanone, leading to compounds with potent biological effects.[6] This inherent chemical tractability is the primary reason why hydroxycyclohexanones are considered "privileged scaffolds" in the design of novel therapeutic agents.

Spectrum of Potential Biological Activities

While the parent molecules are primarily synthetic intermediates, their derivatives have demonstrated significant promise in preclinical studies.[2] The modification of the core structure has yielded compounds with notable efficacy in several key therapeutic areas.

2.1 Anticancer Activity

A compelling body of research points to the anticancer potential of hydroxycyclohexanone derivatives. Synthetic cyclic C5-curcuminoids, which are based on a 4-hydroxycyclohexanone framework, have shown promising antiproliferative activity against various human cancer cell lines, including ovarian (A2780), cervix (C33A), and breast (MDA-MB-231) tumor cells.[6] Further studies on other derivatives have demonstrated that these compounds can induce apoptosis in cancer cells, highlighting a potential mechanism for their cytotoxic effects.[7] The ability to selectively kill cancer cells is a crucial aspect of their therapeutic potential.[7]

2.2 Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Derivatives of hydroxycyclohexanone have emerged as promising candidates for new anti-inflammatory drugs.[2][8] Specifically, diarylidenecyclohexanone (DAC) derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-2), 5-lipoxygenase (5-LOX), and microsomal prostaglandin E synthase-1 (mPGES1).[9] Furthermore, certain C5-curcuminoid derivatives of 4-hydroxycyclohexanone were found to decrease the production of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) while promoting anti-inflammatory cytokines (IL-4, IL-10), suggesting a potent immunomodulatory effect.[6] Preclinical in vivo studies on aryl-cyclohexanone derivatives have confirmed their ability to protect against lipopolysaccharide (LPS)-induced acute lung injury, a severe inflammatory condition.[10]

2.3 Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Hydroxycyclohexanone derivatives have been identified as a promising source of such compounds. An oxygenated cyclohexanone derivative isolated from the endophytic fungus Amphirosellinia nigrospora demonstrated potent activity against a range of plant pathogenic bacteria and fungi.[12] Synthetic derivatives, including those incorporating piperazine and hydrazone moieties, have also been created and tested, showing significant antibacterial and antifungal properties against clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[11][13][14][15]

Data Summary: Bioactivity of Key Hydroxycyclohexanone Derivatives
Derivative ClassCore ScaffoldBiological ActivityTarget/MechanismRepresentative Cell Lines/StrainsReference(s)
C5-Curcuminoids4-HydroxycyclohexanoneAnticancer, Anti-inflammatoryApoptosis Induction, Cytokine ModulationA2780 (ovarian), C33A (cervix), MDA-MB-231 (breast)[6]
Diarylidenes (DACs)CyclohexanoneAnti-inflammatoryCOX-2, 5-LOX, mPGES1 InhibitionHeLa (cervix)[9]
Oxygenated DerivativeHydroxy-methoxy-methyl-cyclohexenoneAntimicrobialNot specifiedRalstonia solanacearum, various plant pathogens[12]
Piperazine DerivativesCyclohexanoneAntimicrobialNot specifiedB. megaterium, S. aureus, E. coli, A. niger[13][14]
Hydrazone DerivativesCyclohexane-1,3-dioneAntimicrobialNot specifiedS. aureus, E. faecalis, E. coli[15][16]
Aryl DerivativesCyclohexanoneAnti-inflammatoryLeukocyte migration reductionIn vivo model of acute lung injury[10]
Methodologies for In Vitro Evaluation

The initial screening of novel compounds relies on robust, reproducible, and cost-effective in vitro assays.[17][18] The following protocols are presented as self-validating systems, incorporating necessary controls and clear endpoints. The causality behind each step is explained to ensure technical accuracy and understanding.

3.1 Workflow for Preliminary Bioactivity Screening

This diagram outlines the logical progression from compound synthesis to targeted biological evaluation. The initial cytotoxicity screen is crucial as it informs the concentration range for subsequent, more specific assays and flags compounds with general toxicity.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Targeted Bioactivity Assays synthesis Synthesis of Hydroxycyclohexanone Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification stock Prepare DMSO Stock Solutions purification->stock cytotoxicity General Cytotoxicity Assay (e.g., MTT on a non-cancerous cell line) stock->cytotoxicity antimicrobial Antimicrobial Assays (MIC/MBC Determination) stock->antimicrobial anticancer Anticancer Assays (MTT on Cancer Lines) cytotoxicity->anticancer Non-toxic Conc. anti_inflammatory Anti-inflammatory Assays (Protein Denaturation) cytotoxicity->anti_inflammatory Non-toxic Conc.

Caption: High-level workflow for screening hydroxycyclohexanone derivatives.

3.2 Protocol: Assessing Anticancer Activity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell viability.[18] It measures the metabolic activity of a cell population, which correlates with the number of viable cells.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19] This protocol is a reliable first-pass screen for identifying compounds with cytotoxic or cytostatic effects.[20][21]

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow start 1. Cell Seeding step2 Seed cancer cells in a 96-well plate (e.g., 5,000-10,000 cells/well). Incubate for 24h to allow attachment. start->step2 step3 2. Compound Treatment step2->step3 step4 Treat cells with serial dilutions of hydroxycyclohexanone derivative. Include vehicle (DMSO) and untreated controls. step3->step4 step5 Incubate for desired period (e.g., 48-72h). Causality: Allows sufficient time for the compound to exert its cytotoxic/cytostatic effect. step4->step5 step6 3. MTT Addition step5->step6 step7 Add MTT solution to each well. Incubate for 2-4h. Causality: Only viable cells with active mitochondria can reduce MTT. step6->step7 step8 4. Formazan Solubilization step7->step8 step9 Remove media, add DMSO or other solvent to dissolve purple formazan crystals. step8->step9 step10 5. Absorbance Reading step9->step10 step11 Read absorbance at ~570nm. Causality: Absorbance is directly proportional to the number of viable cells. step10->step11 end Calculate % Viability and IC50 Value step11->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) are cultured in the recommended medium with supplements (e.g., 10% FBS, 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.[19][22][23]

  • Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to ensure cell adherence.[19]

  • Treatment: Prepare serial dilutions of the test compounds (hydroxycyclohexanone derivatives) in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO only) and untreated control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[19]

3.3 Protocol: Assessing Antimicrobial Activity (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25] The MIC is defined as the lowest concentration of an agent that completely inhibits the visible growth of a microorganism.[24] This quantitative method is crucial for comparing the potency of different compounds.[24][25]

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow start 1. Compound Preparation step2 Perform two-fold serial dilutions of the hydroxycyclohexanone derivative in broth (e.g., Mueller-Hinton) in a 96-well plate. start->step2 step5 3. Inoculation & Incubation step2->step5 step3 2. Inoculum Preparation step4 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) and dilute to the final test concentration. step3->step4 step6 Add the microbial inoculum to all wells. Include positive (microbe, no compound) and negative (broth only) controls. step4->step6 step7 Incubate at 37°C for 18-24h. Causality: Provides optimal conditions for microbial growth. step6->step7 step8 4. MIC Determination step7->step8 step9 Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. step8->step9 step10 Optional: Add resazurin to visualize viability. (Blue = No growth, Pink = Growth) step9->step10 Confirmation end Record MIC Value (µg/mL) step9->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.[24]

  • Inoculum: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well. The final volume in each well will be 100 µL.

  • Controls: Include a positive control (inoculum in broth without compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Analysis: Determine the MIC by identifying the lowest concentration of the compound at which no visible turbidity (growth) is observed.[24] To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate and incubate. The lowest concentration that results in no growth on the agar is the MBC.[25]

3.4 Protocol: Assessing Anti-inflammatory Activity (Inhibition of Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[26] This assay uses heat-induced denaturation of albumin (either from eggs or bovine serum) as a model system.[26][27] A compound with anti-inflammatory properties will inhibit this denaturation, which can be quantified by measuring the turbidity of the solution.[26][28]

Workflow Diagram: Protein Denaturation Assay

Denaturation_Workflow start 1. Prepare Reaction Mixture step2 In tubes, mix test compound (various conc.), 0.5% w/v Bovine Serum Albumin (BSA), and phosphate buffered saline (pH 6.4). start->step2 step3 2. Incubation step2->step3 step4 Incubate at 37°C for 20 min. Causality: Allows for compound-protein interaction at physiological temperature. step3->step4 step5 3. Heat-Induced Denaturation step4->step5 step6 Heat the mixture at 57-70°C for 30 min. Causality: This controlled heating causes protein denaturation and aggregation. step5->step6 step7 Cool tubes to room temperature. step6->step7 step8 4. Measurement step7->step8 step9 Measure the turbidity (absorbance) of the solutions at 660 nm. step8->step9 step10 Include controls: Vehicle control (shows max denaturation) and a standard drug (e.g., Diclofenac). step9->step10 Comparison end Calculate % Inhibition of Denaturation step9->end

Caption: Protocol for evaluating in vitro anti-inflammatory activity.

Detailed Methodology:

  • Reaction Mixture: The reaction mixture consists of 0.5 mL of the test compound solution at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 0.5% w/v bovine serum albumin (BSA) solution in phosphate-buffered saline (PBS, pH 6.4).[28]

  • Controls: A control solution consists of 0.5 mL of vehicle (e.g., DMSO in PBS) and 0.5 mL of the BSA solution. A standard drug, such as diclofenac sodium, is used as a positive control.[27][29]

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Denaturation: The temperature is then increased to induce denaturation, for example, by heating at 57°C for 30 minutes.[28]

  • Cooling & Measurement: After cooling to room temperature, the turbidity of the samples is measured spectrophotometrically at 660 nm.[28]

  • Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for advancing a compound from a "hit" to a "lead." For hydroxycyclohexanone derivatives, several mechanisms have been proposed.

In the context of anti-inflammatory activity, derivatives have been shown to directly inhibit the COX and 5-LOX enzymes.[9] These enzymes are pivotal in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[27] By blocking these enzymes, the compounds effectively reduce the synthesis of these mediators.

For anticancer activity, the induction of apoptosis is a key mechanism.[7] This programmed cell death is a desirable outcome for an anticancer agent. The process involves the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3 and -7), which execute the dismantling of the cell.[7] While the precise upstream targets for most hydroxycyclohexanone derivatives are still under investigation, their ability to trigger this pathway is a significant finding.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway Compound Hydroxycyclohexanone Derivative Target Upstream Molecular Target (e.g., Kinase, Receptor) Compound->Target Binds/Inhibits Pathway Signal Transduction Cascade Target->Pathway Initiates Caspase Caspase Activation (e.g., Caspase-3) Pathway->Caspase Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: A generalized pathway for compound-induced apoptosis.

Future Directions and Conclusion

The field of hydroxycyclohexanones as bioactive agents is rich with opportunity. The existing research strongly supports the continued exploration of this chemical class for therapeutic applications. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets through which the most potent compounds exert their effects.

  • In Vivo Efficacy and Safety: Advancing the most promising leads from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.[10]

References

A Technical Guide to the Identification of Validone-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Validone is a C7-cyclitol, a carbocyclic sugar, that serves as a crucial biosynthetic intermediate for the production of validamycin A.[1] Validamycin A is a potent antifungal agent widely employed in agriculture to control diseases like sheath blight in rice, caused by Rhizoctonia solani.[2] The discovery and characterization of microorganisms capable of producing this compound are of significant interest for industrial microbiology and drug development. This guide provides a comprehensive, in-depth technical overview of the strategies and methodologies for identifying novel this compound-producing bacteria, from initial screening to definitive confirmation. We will delve into both culture-dependent and sequence-based approaches, detailing the scientific rationale behind each experimental choice and providing actionable protocols for researchers in the field.

The primary known producers of the validamycin complex, and by extension this compound, belong to the genus Streptomyces, with Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus subsp. jinggangensis being the most well-documented sources.[2][3][4] The biosynthesis of this compound is a key step within the larger validamycin A (val) biosynthetic gene cluster (BGC).[2][5] Understanding this pathway is fundamental to developing targeted strategies for discovering new bacterial producers.

Part 1: The Biosynthetic Landscape of this compound

The journey to this compound begins with a precursor from primary metabolism, D-sedoheptulose 7-phosphate. The cornerstone of this compound synthesis is the enzymatic cyclization of this precursor, a reaction catalyzed by the enzyme 2-epi-5-epi-valiolone synthase, encoded by the valA gene.[3][6] This enzyme is the critical gatekeeper for entry into the validamycin biosynthetic pathway, making it an ideal target for both genetic screening and bioinformatic mining.

The function of ValA has been biochemically confirmed to be responsible for the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone.[3][6] Subsequent enzymatic steps, which are part of the broader validamycin pathway, modify this initial cyclitol ring to form this compound. The presence of a valA homolog is therefore a strong indicator of a bacterium's potential to produce this compound.

G cluster_pathway This compound Biosynthetic Pathway (Simplified) S7P D-Sedoheptulose 7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV valA (2-epi-5-epi-valiolone synthase) This compound This compound EEV->this compound Multiple Enzymatic Steps (val cluster) Intermediates Downstream Intermediates (e.g., Validoxylamine A) This compound->Intermediates Further modifications

Caption: Simplified biosynthetic pathway from D-Sedoheptulose 7-Phosphate to this compound.

Part 2: Strategies for Identifying Novel this compound Producers

The search for novel microbial producers can be broadly categorized into two synergistic strategies: culture-dependent methods that rely on physical isolation and screening of bacteria, and sequence-based methods that leverage the power of bioinformatics to mine genomic data.

Strategy A: Culture-Dependent Approaches

This classical approach involves isolating microorganisms from environmental samples and screening them for the desired activity. While labor-intensive, it guarantees the availability of a living organism for subsequent fermentation and characterization studies.

1. Sample Collection and Isolation:

  • Rationale: Streptomyces and other Actinomycetes, known producers of a vast array of secondary metabolites, are abundant in soil. Therefore, soil samples, particularly from unique or underexplored environments, are prime sources for discovery.

  • Protocol:

    • Collect soil samples from diverse ecological niches.

    • Prepare serial dilutions of the soil samples in sterile saline (0.85% NaCl).

    • Plate the dilutions onto selective agar media, such as Starch Casein Agar or ISP2 (International Streptomyces Project Medium 2), which favor the growth of Actinomycetes.

    • Incubate plates at 28-30°C for 7-14 days, monitoring for the appearance of colonies with the characteristic chalky, filamentous morphology of Actinomycetes.

    • Isolate distinct colonies onto fresh plates to obtain pure cultures.

2. High-Throughput Screening (HTS):

  • Rationale: Screening thousands of isolates requires an efficient and sensitive method. Since direct detection of this compound can be complex for primary screening, a common strategy is to screen for the final product, validamycin, or general antimicrobial activity, and then retrospectively analyze positive hits for the intermediate.

  • Protocol: Agar Plug Diffusion Assay against Rhizoctonia solani

    • Grow isolated bacterial strains on a suitable production medium (e.g., ISP2 agar) for 7-10 days.

    • Prepare lawn plates by spreading a spore suspension of a sensitive indicator fungus, such as Rhizoctonia solani, on Potato Dextrose Agar (PDA).

    • Using a sterile cork borer, cut agar plugs from the mature bacterial colonies.

    • Place the agar plugs onto the fungal lawn plates.

    • Incubate the plates at 25-28°C for 48-72 hours.

    • Self-Validation: Observe for a zone of inhibition (a clear area where fungal growth is prevented) around the agar plug. The diameter of this zone provides a semi-quantitative measure of antifungal production. A non-inoculated agar plug should be used as a negative control. Isolates showing significant and reproducible zones of inhibition are prioritized for further analysis.

Strategy B: Sequence-Based (Metagenomic) Approaches

With the decreasing cost of sequencing, mining genomic and metagenomic datasets has become a powerful tool for natural product discovery.[7][8] This approach can identify the biosynthetic potential of both culturable and unculturable microorganisms.[9]

1. Target Selection for Genome Mining:

  • Rationale: The enzyme 2-epi-5-epi-valiolone synthase, encoded by the valA gene, is the most conserved and unique catalyst in the this compound biosynthesis pathway.[10] Its amino acid sequence can be used as a query to find homologous genes in other bacteria.

  • Workflow: The process involves using bioinformatics tools to scan databases for genes that are predicted to encode enzymes with high similarity to a known, functionally characterized ValA protein.

G cluster_workflow Sequence-Based Identification Workflow start Obtain Query Sequence (e.g., ValA from S. hygroscopicus) blast Perform BLASTp Search (against NCBI, JGI databases) start->blast hits Identify Homologous Sequences (Potential valA genes) blast->hits context Analyze Genomic Context (using antiSMASH, BiG-MEx) hits->context cluster Identify Putative 'val-like' Biosynthetic Gene Clusters context->cluster prioritize Prioritize Candidates (based on cluster completeness) cluster->prioritize end Select Strain for Culturing & Chemical Analysis prioritize->end

Caption: Bioinformatic workflow for mining genomes for this compound biosynthetic gene clusters.

2. Key Bioinformatic Tools:

  • BLAST (Basic Local Alignment Search Tool): Used to find regions of similarity between biological sequences. A protein BLAST (BLASTp) of the S. hygroscopicus ValA sequence against public or private genome databases is the first step.

  • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful tool that analyzes a given bacterial genome sequence to identify and annotate secondary metabolite BGCs.[11] Once a candidate valA homolog is found, the surrounding genomic region should be analyzed with antiSMASH to see if it resides within a larger cluster of genes that resemble the known val cluster.[2]

  • BiG-MEx (Biosynthetic Gene cluster Metagenomic eXploration toolbox): This tool is specifically designed for rapidly identifying BGC protein domains in large metagenomic datasets, making it suitable for exploring complex environmental samples without prior cultivation.[11][12]

Part 3: Confirmation and Characterization of this compound Production

An initial positive result from either screening strategy must be rigorously confirmed through analytical chemistry. The definitive identification of this compound requires its extraction from a bacterial culture and analysis via mass spectrometry.

Protocol: Extraction and LC-MS/MS Analysis
  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for detecting and quantifying specific small molecules in complex biological mixtures due to its high sensitivity and selectivity.[13]

1. Sample Preparation (Extraction):

  • Inoculate a positive-hit bacterial strain into a liquid production medium (e.g., 50 mL of ISP2 broth in a 250 mL flask).
  • Incubate at 28-30°C with shaking (200 rpm) for 5-7 days.
  • Separate the biomass from the culture broth by centrifugation (e.g., 4000 x g for 15 minutes).
  • Self-Validation: The supernatant (broth) is the primary target for secreted metabolites like this compound. The cell pellet can be extracted separately to check for intracellular accumulation. A sterile, uninoculated medium control must be processed in parallel to identify any background compounds from the media itself.
  • Perform a liquid-liquid extraction on the supernatant. For a polar compound like this compound, extraction with a solvent like ethyl acetate or butanol at a neutral or slightly acidic pH is a common starting point.[14] Alternatively, solid-phase extraction (SPE) can be used to concentrate the analyte.[14]
  • Evaporate the solvent from the extract under reduced pressure and reconstitute the residue in a small volume of a suitable solvent (e.g., 50% methanol/water) compatible with LC-MS analysis.

2. LC-MS/MS Detection:

  • Methodology: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The HPLC separates the components of the mixture, and the mass spectrometer detects the specific mass of this compound.
  • Trustworthiness: For definitive confirmation, the analysis should be performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion corresponding to this compound's mass and then fragmenting it to detect specific, predictable daughter ions. The retention time on the HPLC column and the ratio of parent-to-daughter ions should match that of an authentic this compound standard.

ParameterExpected Value (Example)Rationale & Justification
Chromatography Column C18 Reversed-PhaseSuitable for separating polar to moderately nonpolar small molecules from aqueous matrices.
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)Standard mobile phase for reversed-phase chromatography, allowing for the elution of a wide range of compounds. Formic acid aids in ionization.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains hydroxyl and amino groups that are readily protonated, making ESI+ a sensitive detection mode.
Precursor Ion [M+H]⁺ m/z 177.09The theoretical exact mass of protonated this compound (C₇H₁₂O₅ + H⁺). This is the ion selected in the first quadrupole (Q1).
Product Ions (Fragments) e.g., m/z 159.08, 141.07These are characteristic fragments generated by collision-induced dissociation of the precursor ion in the second quadrupole (Q2). Their presence confirms the identity of the precursor.

Note: Exact m/z values and fragmentation patterns should be confirmed with an authentic standard.

References

An In-Depth Technical Guide to the Natural Sources and Isolation of Validone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Validone, a polyhydroxylated cyclohexanone, stands as a pivotal intermediate in the biosynthesis of the agriculturally significant aminocyclitol antibiotic, Validamycin A. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the natural origins of this compound and a detailed, scientifically grounded methodology for its isolation and purification from its primary biological source, Streptomyces hygroscopicus. While Validamycin A has been the principal focus of numerous studies, this document consolidates available biochemical knowledge to present a robust, albeit inferred, protocol for the specific isolation of this compound. This guide further details the analytical techniques essential for the characterization and purity assessment of the isolated compound, thereby providing a complete workflow from microbial culture to purified analyte.

Introduction: The Significance of this compound

This compound, with the chemical structure (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a naturally occurring cyclitol. Its primary significance lies in its role as a key precursor in the intricate biosynthetic pathway of Validamycin A, a pseudotrisaccharide antifungal agent. Validamycin A is extensively utilized in agriculture to combat sheath blight disease in rice plants, caused by the fungus Rhizoctonia solani.[1] The study of this compound and its formation is crucial for understanding and potentially engineering the biosynthesis of Validamycins to enhance their production or generate novel derivatives with improved efficacy.[2] This guide aims to provide the scientific community with a detailed technical resource on the natural sourcing and a proposed methodology for the isolation and characterization of this important biochemical intermediate.

Natural Provenance of this compound

The exclusive and well-documented natural source of this compound is the fermentation broth of various strains of the Gram-positive bacterium, Streptomyces hygroscopicus.[1] Specifically, strains such as Streptomyces hygroscopicus subsp. jinggangensis 5008 and Streptomyces hygroscopicus var. limoneus are prolific producers of Validamycin A, and consequently, its precursor, this compound.[1]

Biosynthetic Pathway of Validamycin A: The Genesis of this compound

This compound does not accumulate in large quantities as it is an intermediate in a larger biosynthetic pathway. Understanding this pathway is fundamental to appreciating the context of its isolation. The biosynthesis of Validamycin A commences with sedoheptulose 7-phosphate, a metabolite from the pentose phosphate pathway. A series of enzymatic transformations, including cyclization, epimerization, dehydration, and reduction, lead to the formation of key cyclitol intermediates. The reduction of valienone directly yields this compound.[3] Subsequently, this compound undergoes amination to form validamine, a critical step in the assembly of the final Validamycin A structure.

The following diagram illustrates a simplified schematic of the early stages of the Validamycin A biosynthetic pathway, highlighting the formation of this compound.

Validamycin A Biosynthesis Simplified Biosynthesis of this compound sedoheptulose_7_phosphate Sedoheptulose 7-Phosphate epi_valiolone 2-epi-5-epi-Valiolone sedoheptulose_7_phosphate->epi_valiolone Cyclization valienone Valienone epi_valiolone->valienone Epimerization & Dehydration This compound This compound valienone->this compound Reduction validamine Validamine This compound->validamine Transamination validoxylamine_A Validoxylamine A validamine->validoxylamine_A Condensation validamycin_A Validamycin A validoxylamine_A->validamycin_A Glycosylation

Caption: Formation of this compound within the Validamycin A biosynthetic pathway.

Proposed Protocol for the Isolation and Purification of this compound

While specific protocols for the isolation of this compound are not explicitly detailed in the literature, a robust methodology can be inferred from the known physicochemical properties of cyclitols and the established procedures for extracting polar metabolites from Streptomyces fermentations. The following is a proposed, self-validating protocol designed for the efficient isolation of this compound.

Fermentation of Streptomyces hygroscopicus

A suitable strain of Streptomyces hygroscopicus (e.g., subsp. jinggangensis 5008) is cultured under optimal conditions for Validamycin A production. This ensures a sufficient intracellular and extracellular concentration of the biosynthetic intermediates, including this compound.

Step-by-Step Fermentation Protocol:

  • Inoculum Preparation: Aseptically transfer a loopful of S. hygroscopicus spores from a mature agar plate into a flask containing a suitable seed medium (e.g., tryptone-yeast extract-glucose broth). Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

  • Production Culture: Inoculate the production medium (e.g., a starch-based medium) with the seed culture (typically 5-10% v/v). The production medium composition should be optimized for secondary metabolite production.

  • Incubation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 7-10 days. The pH of the fermentation broth can be a critical parameter and may require monitoring and adjustment. Some studies suggest that an alkaline pH shock can enhance Validamycin A production.[4]

Extraction of Polar Metabolites

This compound, being a polyhydroxylated cyclitol, is a polar molecule. The extraction strategy is designed to efficiently separate it from the complex fermentation matrix.

Step-by-Step Extraction Protocol:

  • Biomass Separation: Centrifuge the fermentation broth at high speed (e.g., 8,000-10,000 x g for 20 minutes) to pellet the mycelia. The supernatant, containing the extracellular metabolites, is the primary source for this compound isolation.

  • Initial Solvent Extraction: While this compound is highly water-soluble, an initial extraction of the supernatant with a non-polar solvent (e.g., hexane or ethyl acetate) can be performed to remove non-polar impurities. This step is optional but recommended for cleaner downstream processing.

  • Adsorption onto a Sorbent: The clarified supernatant can be passed through a column packed with a suitable adsorbent resin (e.g., activated charcoal or a polymeric adsorbent like Amberlite XAD series) to capture the polar organic molecules, including this compound.

  • Elution: After washing the column with deionized water to remove salts and other highly polar, non-retained compounds, the adsorbed metabolites are eluted with a polar organic solvent, such as methanol or ethanol.

The following diagram illustrates the proposed workflow for the extraction and purification of this compound.

This compound Isolation Workflow Proposed Isolation and Purification Workflow for this compound fermentation S. hygroscopicus Fermentation Broth centrifugation Centrifugation fermentation->centrifugation mycelia Mycelial Pellet (discard) centrifugation->mycelia supernatant Supernatant centrifugation->supernatant solvent_extraction Optional: Non-polar Solvent Wash supernatant->solvent_extraction adsorption Adsorption Chromatography (e.g., Activated Charcoal) solvent_extraction->adsorption elution Methanol/Ethanol Elution adsorption->elution crude_extract Crude Polar Extract elution->crude_extract ion_exchange Ion-Exchange Chromatography crude_extract->ion_exchange neutral_fraction Neutral Fraction (containing this compound) ion_exchange->neutral_fraction hilic HILIC or Preparative HPLC neutral_fraction->hilic pure_this compound Purified this compound hilic->pure_this compound

Caption: A stepwise workflow for the isolation and purification of this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential to achieve high purity of this compound from the complex crude extract.

Step-by-Step Purification Protocol:

  • Ion-Exchange Chromatography: To separate neutral molecules like this compound from charged compounds (amino acids, organic acids, etc.), the crude extract is subjected to ion-exchange chromatography. A mixed-bed ion-exchange resin or sequential passage through cation and anion exchange columns can be employed. This compound, being neutral, will elute in the flow-through or with a low-salt wash.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar, neutral compounds.[5][6][7][8][9] The neutral fraction from the ion-exchange step is concentrated and injected onto a HILIC column. A gradient of decreasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used for elution. Fractions are collected and analyzed for the presence of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final polishing and to obtain highly pure this compound, preparative reversed-phase HPLC can be employed.[10][11][12] Given the polar nature of this compound, a polar-embedded or aqueous-stable C18 column is recommended. The mobile phase would typically consist of a mixture of water and a polar organic solvent like methanol or acetonitrile, run in an isocratic or shallow gradient mode.

Analytical Characterization of this compound

Once isolated, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₂O₅
Molecular Weight176.17 g/mol
IUPAC Name(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one
AppearanceExpected to be a white, crystalline solidInferred
SolubilityExpected to be highly soluble in water and polar organic solvents (e.g., methanol, ethanol)Inferred
Chromatographic and Spectroscopic Analysis

Step-by-Step Analytical Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A HILIC column (e.g., silica, amide, or zwitterionic) or a reversed-phase C18 column suitable for polar analytes.

    • Mobile Phase (HILIC): A gradient of acetonitrile and water (or a volatile buffer like ammonium formate).

    • Mobile Phase (Reversed-Phase): An isocratic or gradient mixture of water and methanol/acetonitrile.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like this compound. If coupled with mass spectrometry, UV detection at low wavelengths (e.g., ~200 nm) might be possible due to the ketone functionality.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Due to its low volatility, this compound must be derivatized prior to GC-MS analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst, to convert the hydroxyl groups to trimethylsilyl ethers.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Analysis: The derivatized this compound will exhibit a characteristic retention time and a mass spectrum with a molecular ion peak corresponding to the derivatized molecule and predictable fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: NMR is the most powerful technique for the structural elucidation of organic molecules. The spectra of this compound should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

    • Expected ¹H NMR Features: Signals corresponding to the protons on the cyclohexane ring and the hydroxymethyl group. The chemical shifts and coupling constants will be indicative of their stereochemical arrangement.

    • Expected ¹³C NMR Features: Seven distinct carbon signals, including one corresponding to the ketone carbonyl carbon (typically in the range of 200-210 ppm) and others corresponding to the hydroxylated and hydroxymethyl-substituted carbons on the ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The purified this compound can be analyzed as a KBr pellet or a thin film.

    • Expected Spectral Features: A strong, sharp absorption band characteristic of the C=O stretching of a cyclohexanone (typically around 1715 cm⁻¹). A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the multiple hydroxyl groups. C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹).[7][10]

  • Mass Spectrometry (MS):

    • Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like this compound.

    • Analysis: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition (C₇H₁₂O₅). Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, such as the loss of water molecules and fragmentation of the cyclohexane ring, which can be used for structural confirmation.

Conclusion

This compound, as a crucial intermediate in the biosynthesis of Validamycin A, represents a significant target for scientific investigation. This guide has provided a comprehensive overview of its natural source, Streptomyces hygroscopicus, and a detailed, scientifically-derived protocol for its isolation and purification. The multi-step process, involving optimized fermentation, targeted extraction, and sequential chromatographic separations, is designed to yield high-purity this compound suitable for further biochemical and synthetic applications. The detailed analytical methodologies presented herein provide the necessary tools for the unambiguous characterization and quality control of the isolated compound. It is our hope that this technical guide will serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating further exploration into the fascinating world of aminocyclitol antibiotics.

References

A Technical Guide to the Spectroscopic Characterization of Validone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validone, with the systematic IUPAC name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a key intermediate in the biosynthesis of validamycin A, an important aminoglycoside antibiotic used to control sheath blight in rice.[1] A thorough understanding of its chemical structure and purity is paramount for its application in research and as a precursor in drug development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—as they are applied to the structural elucidation and characterization of this compound.

As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental considerations and the logical interpretation of the results, ensuring a comprehensive understanding for researchers in the field.

Molecular Structure of this compound

A foundational understanding of this compound's structure is essential before delving into its spectroscopic data.

Fragmentation_Pathway M This compound (m/z 176) M_H [M+H]+ (m/z 177) M->M_H ESI Frag1 Loss of H2O M_H->Frag1 Frag2 Loss of CH2O M_H->Frag2 Frag3 Ring Cleavage M_H->Frag3 Products Fragment Ions Frag1->Products Frag2->Products Frag3->Products

References

An In-depth Technical Guide to the Thermochemical Stability of the Validone Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug development, understanding the intrinsic properties of a new chemical entity is paramount to its successful progression from a promising candidate to a viable therapeutic. Among these properties, thermochemical stability is a critical attribute that dictates a molecule's shelf-life, formulation feasibility, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for the systematic evaluation of the thermochemical stability of the Validone molecule, a hydroxycyclohexanone with potential applications in various therapeutic areas. As a Senior Application Scientist, the narrative that follows is designed to be both a practical manual and a strategic guide, grounding experimental protocols in the principles of chemical kinetics and thermodynamics. We will explore not just the "how," but the "why," ensuring that the generated data is not only robust but also translatable into actionable insights for drug development programs.

The this compound Molecule: Structure and Physicochemical Context

This compound is a cyclitol, a member of the hydroxycyclohexanone class of organic compounds. Its structure, (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is characterized by a cyclohexane ring functionalized with a ketone and multiple hydroxyl groups.[1][2] The molecular formula is C7H12O5, with a molecular weight of approximately 176.17 g/mol .[1][2] The presence of multiple hydroxyl groups suggests that intermolecular hydrogen bonding may play a significant role in its solid-state properties, potentially influencing its melting point and thermal behavior. The ketone functional group, along with the secondary and primary alcohols, are potential sites for thermal degradation. A thorough understanding of how these functional groups respond to thermal stress is essential for predicting degradation pathways and establishing appropriate storage and handling conditions.

Core Methodologies for Assessing Thermochemical Stability

A multi-faceted approach is necessary to fully characterize the thermochemical stability of this compound. The two primary techniques that form the cornerstone of this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in concert, these methods provide a comprehensive picture of both mass changes and energetic transitions as a function of temperature.[3][4]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a powerful technique that measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[5][6][7] This method is invaluable for determining the temperatures at which a material decomposes, as well as for quantifying the mass loss associated with these decomposition events.[4][6]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen or argon) is typically used to study thermal decomposition without oxidative effects. An oxidizing atmosphere (e.g., air) can be used to investigate oxidative stability.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the TGA thermogram.

The TGA thermogram will reveal the onset temperature of decomposition, which is a key indicator of thermal stability. The presence of multiple steps in the mass loss curve would suggest a multi-stage decomposition process, which can provide clues about the degradation mechanism. For instance, an initial mass loss at lower temperatures (e.g., below 150°C) might indicate the loss of bound water or solvent, while significant mass loss at higher temperatures would correspond to the breakdown of the molecular structure itself.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9][10] DSC is highly sensitive to thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[8][9][11]

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen to prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above any expected transitions but below the onset of decomposition as determined by TGA.

    • A heat-cool-heat cycle can be employed to investigate the thermal history of the sample and to identify reversible transitions.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

The DSC thermogram of this compound will provide critical information about its solid-state properties. An endothermic peak will indicate the melting point of the crystalline form. The presence of multiple melting peaks could suggest polymorphism, where the drug can exist in different crystalline forms with varying stability and bioavailability.[3][8] A broad endothermic transition might indicate a glass transition, which is characteristic of an amorphous solid. Exothermic events could signify crystallization or decomposition.

Accelerated Stability Studies: Predicting Long-Term Stability

Accelerated stability studies are designed to increase the rate of chemical degradation by subjecting the drug substance to exaggerated storage conditions.[12][13][14] These studies are essential for predicting the shelf life of a drug product and for identifying potential degradation products.[13][15]

Protocol for an Accelerated Stability Study of this compound
  • Sample Preparation: Prepare multiple batches of the this compound drug substance.

  • Storage Conditions: Place the samples in controlled environment chambers at accelerated conditions, such as 40°C/75% relative humidity (RH), as well as at long-term storage conditions (e.g., 25°C/60% RH).[12][13]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; and 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

  • Analysis: Analyze the pulled samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect and quantify any degradation products.[12] Physical properties should also be monitored.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterTechniqueResult (Hypothetical)Interpretation
Onset of DecompositionTGA220°CThis compound is thermally stable up to this temperature under an inert atmosphere.
Mass Loss (220-400°C)TGA65%Major decomposition of the organic structure.
Melting Point (Tm)DSC185°CCrystalline solid with a distinct melting point.
Enthalpy of Fusion (ΔH)DSC150 J/gProvides information on the crystallinity of the sample.
Purity (at T=0)HPLC99.8%Initial purity of the drug substance.
Purity (6 months at 40°C/75% RH)HPLC98.5%Degradation occurs under accelerated conditions.

Visualizing Workflows and Pathways

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Stability Assessment cluster_2 Data Interpretation This compound This compound Sample TGA Thermogravimetric Analysis (TGA) This compound->TGA DSC Differential Scanning Calorimetry (DSC) This compound->DSC Accelerated_Stability Accelerated Stability Study (e.g., 40°C/75% RH) This compound->Accelerated_Stability Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Melting_Point Melting Point & Polymorphism DSC->Melting_Point HPLC HPLC Analysis Accelerated_Stability->HPLC Degradation_Products Degradation Products & Pathway HPLC->Degradation_Products Shelf_Life Shelf-Life Prediction Degradation_Products->Shelf_Life

Caption: Experimental workflow for assessing the thermochemical stability of this compound.

Degradation_Pathway cluster_degradation Potential Thermal Degradation Pathways This compound This compound (C7H12O5) Dehydration Dehydration (-H2O) This compound->Dehydration Heat Decarbonylation Decarbonylation (-CO) This compound->Decarbonylation Heat Ring_Opening Ring Opening This compound->Ring_Opening Heat Char_Formation Char Formation Dehydration->Char_Formation Decarbonylation->Char_Formation Ring_Opening->Char_Formation

Caption: Hypothetical thermal degradation pathways for the this compound molecule.

Conclusion and Future Directions

The thermochemical stability of this compound is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a systematic approach using TGA, DSC, and accelerated stability studies to build a comprehensive stability profile. The insights gained from these studies will inform critical decisions in the drug development process, including formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf life. Further studies should focus on the identification and characterization of any degradation products formed under stress conditions to fully understand the degradation pathways and to ensure the safety of the final drug product.

References

Validone: A Technical Guide to Unlocking its Bioregulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Validone, a hydroxycyclohexanone intermediate in the biosynthesis of the antifungal agent Validamycin A, represents an intriguing yet largely unexplored molecule from a bioregulatory perspective.[1][2] While its role as a bacterial metabolite is established, its potential to modulate physiological pathways in mammalian systems remains an open question. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioregulatory potential of this compound. By leveraging its structural similarity to other bioactive cyclitols, we outline a strategic, multi-tiered research program designed to elucidate its mechanism of action and evaluate its therapeutic promise. This document details the known biochemistry of this compound, hypothesizes potential signaling pathway interactions, and provides actionable experimental protocols for a systematic evaluation, from initial in-vitro screening to preclinical in-vivo validation.

Introduction: The Current State of Knowledge on this compound

This compound, systematically named (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a naturally occurring cyclitol.[3] Its primary characterization in scientific literature is as a key intermediate in the biosynthetic pathway of Validamycin A, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus.[1][4][5] This pathway is of significant interest in the production of agricultural fungicides.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H12O5[3][6]
Molecular Weight176.17 g/mol [3][6]
ClassHydroxycyclohexanone, Cyclitol, Tetrol[3]
Known RoleBacterial Metabolite, Validamycin A precursor[1][2][3]

The established role of this compound is depicted in the Validamycin A biosynthesis pathway.

Validamycin_A_Biosynthesis Sedoheptulose_7-phosphate Sedoheptulose_7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose_7-phosphate->2-epi-5-epi-valiolone valA Valienone Valienone 2-epi-5-epi-valiolone->Valienone Epimerization & Dehydration This compound This compound Valienone->this compound Reduction Validamine Validamine This compound->Validamine valM (Amination) Validoxylamine_A Validoxylamine_A Validamine->Validoxylamine_A Condensation with Valienone Validamycin_A Validamycin_A Validoxylamine_A->Validamycin_A valG (Glycosylation)

Figure 1: Simplified schematic of this compound's role in the Validamycin A biosynthetic pathway.

While this context is important, it does not preclude other biological activities. The broader class of molecules to which this compound belongs, cyclitols, are known to possess significant bioregulatory properties.

The Bioregulatory Potential of Cyclitols: A Basis for Hypothesis

Cyclitols are polyhydroxy cycloalkanes that play crucial roles in cellular physiology.[7][8][9] Myo-inositol, a well-known cyclitol, is a fundamental component of the phosphatidylinositol signaling pathway, which governs a multitude of cellular processes including cell growth, differentiation, and apoptosis.[9] Derivatives of cyclitols have demonstrated therapeutic potential in a range of conditions:

  • Metabolic Disorders: D-chiro-inositol has been investigated for its insulin-sensitizing effects in the management of type 2 diabetes and polycystic ovary syndrome (PCOS).[10]

  • Neurodegenerative Diseases: Some cyclitols are being explored for their potential to mitigate the pathology of diseases like Alzheimer's by modulating cellular signaling and reducing inflammation.[9]

  • Enzyme Inhibition: The structural similarity of cyclitols to sugars allows them to act as inhibitors for various enzymes, such as glycosidases.[10]

Given that this compound is a cyclitol, it is plausible that it could interact with mammalian cellular pathways. Potential hypotheses for this compound's bioregulatory activity include:

  • Modulation of Kinase Signaling: As a polyhydroxylated molecule, this compound could potentially interact with the active sites of kinases, including those in the PI3K/Akt pathway.

  • Enzyme Inhibition: this compound may act as a competitive or non-competitive inhibitor of enzymes involved in carbohydrate metabolism or glycosylation.

  • Metabolic Regulation: It could influence cellular metabolic pathways, such as glycolysis or the pentose phosphate pathway, due to its structural resemblance to sugars.[9]

A Proposed Research Program for Investigating this compound's Bioregulatory Potential

To systematically evaluate the potential of this compound as a bioregulator, a phased research program is proposed. This program is designed to first identify any biological activity through broad in-vitro screening and then to elucidate the mechanism of action of any confirmed "hits."

Research_Workflow cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preclinical In-Vivo Validation Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition) Target_Deconvolution Target Deconvolution Biochemical_Assays->Target_Deconvolution Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Viability) Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cell_Based_Assays->Pathway_Analysis Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Phenotypic_Screening->Target_Deconvolution Animal_Models Disease-Relevant Animal Models (e.g., Metabolic Disease Models) Target_Deconvolution->Animal_Models Pathway_Analysis->Animal_Models Dose_Response Dose-Response & SAR PK_PD Pharmacokinetics & Pharmacodynamics Dose_Response->PK_PD Toxicology Toxicology Studies

Figure 2: Proposed research workflow for the evaluation of this compound's bioregulatory potential.

Phase 1: In-Vitro Screening for Biological Activity

The initial phase focuses on broad screening to identify any potential biological activity of this compound.

3.1.1. Cell Viability and Proliferation Assays

These assays are fundamental to determine if this compound has any cytotoxic or cytostatic effects on various cell lines.

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate cells (e.g., HepG2 for metabolic studies, Jurkat for immune cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

3.1.2. Kinase Inhibition Assays

Given the structural features of this compound, screening against a panel of kinases is a logical step.

  • Protocol: In-Vitro Kinase Inhibition Assay (Generic)

    • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase of interest (e.g., PI3K, Akt, mTOR), its specific substrate, and ATP in a kinase buffer.

    • Compound Addition: Add this compound at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control.

    • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

    • Data Analysis: Calculate the percentage of kinase inhibition relative to the controls.

3.1.3. Metabolic Assays

To assess the impact on cellular metabolism, assays measuring glucose uptake and lactate production can be employed.

  • Protocol: Glucose Uptake Assay

    • Cell Culture and Starvation: Culture cells (e.g., 3T3-L1 adipocytes) to confluence. Starve the cells in a low-glucose medium for 2-4 hours.

    • Compound and Insulin Stimulation: Treat the cells with different concentrations of this compound for a defined period. Subsequently, stimulate with insulin (if required for the cell type) for 20-30 minutes.

    • Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.

    • Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader or flow cytometer.

    • Data Analysis: Quantify glucose uptake relative to control cells.

Phase 2: Mechanism of Action Studies

If Phase 1 yields positive results, the next step is to elucidate the underlying mechanism.

3.2.1. Target Deconvolution

For hits from phenotypic screens, identifying the molecular target is crucial. Techniques such as affinity chromatography-mass spectrometry or thermal proteome profiling can be employed.

3.2.2. Signaling Pathway Analysis

  • Western Blotting: To investigate the effect of this compound on specific signaling pathways (e.g., PI3K/Akt/mTOR), cells can be treated with this compound, and the phosphorylation status of key proteins (e.g., Akt, S6K) can be assessed by Western blotting.

  • Quantitative PCR (qPCR): To determine if this compound affects gene expression, qPCR can be used to measure the mRNA levels of target genes.

Phase 3: Preclinical In-Vivo Validation

Promising in-vitro results should be validated in animal models.

  • Protocol: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity Mouse Model

    • Model Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

    • Compound Administration: Administer this compound or vehicle control orally to the mice.

    • Fasting: Fast the mice overnight (approximately 16 hours).

    • Glucose Challenge: Administer an oral gavage of glucose (e.g., 2 g/kg body weight).

    • Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Glucose Measurement: Measure blood glucose levels using a glucometer.

    • Data Analysis: Plot the glucose excursion curve and calculate the area under the curve (AUC) to assess glucose tolerance.

Future Directions and Conclusion

The exploration of this compound as a bioregulator is in its infancy. The proposed research program provides a systematic and logical progression from broad screening to mechanistic studies and in-vivo validation. The structural similarity of this compound to other bioactive cyclitols provides a strong rationale for this investigation. Should this compound exhibit significant and specific biological activity, it could open up new avenues for the development of novel therapeutics, particularly in the areas of metabolic and cell signaling-related disorders. The journey from a known biosynthetic intermediate to a potential therapeutic agent is long, but the scientific foundation for embarking on this journey with this compound is sound.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ecological Function of Validone and its Metabolite, Validamycin A

Abstract

This compound is a pivotal intermediate in the biosynthetic pathway of Validamycin A, an aminoglycoside antibiotic widely utilized in agriculture as a potent and environmentally conscious fungicide.[1] This guide provides a comprehensive exploration of the ecological function of this compound, which is manifested through its ultimate conversion to Validamycin A. We will dissect the biosynthetic pathway, elucidate the mode of action of Validamycin A as a specific trehalase inhibitor, and analyze its consequential impact on target and non-target organisms, as well as the broader soil microbiome. This document is intended for researchers, scientists, and professionals in drug development and agricultural science, offering in-depth protocols, data visualizations, and a robust framework for understanding the environmental and functional significance of this important natural product.

Introduction: From Precursor to Potent Fungicide

This compound itself is a transient molecule, a key stepping stone in a complex biochemical assembly line within the bacterium Streptomyces hygroscopicus.[1] Its ecological significance is not derived from its direct interaction with the environment, but rather from its role as the immediate precursor to the biologically active compound, Validamycin A.[1] Validamycin A is the major and most active component of the validamycin complex and is extensively used, particularly in the Far East, for the control of sheath blight disease in rice plants, caused by the fungus Rhizoctonia solani.[1][2]

This guide will therefore explore the ecological function of this compound by examining the complete lifecycle of its potent derivative, Validamycin A – from its synthesis to its specific mode of action and its ultimate fate in the ecosystem.

The Genesis of Activity: The Validamycin A Biosynthetic Pathway

The production of Validamycin A is a sophisticated enzymatic process orchestrated by a dedicated gene cluster (val) in Streptomyces hygroscopicus.[3] The pathway commences with a precursor from primary metabolism, sedoheptulose 7-phosphate, and proceeds through a series of intricate enzymatic modifications to yield the final pseudotrisaccharide structure of Validamycin A.[3]

The formation of this compound is a critical juncture in this pathway. The initial committed step is the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, catalyzed by the enzyme ValA.[3] This is followed by a sequence of epimerization, dehydration, and reduction reactions to form key intermediates, including valienone and ultimately, This compound .[1] A crucial transamination step, likely catalyzed by the aminotransferase ValM, introduces the first nitrogen atom to form validamine.[3] The two cyclitol moieties are then condensed to form the pseudodisaccharide, validoxylamine A. The final step is the glycosylation of validoxylamine A with a glucose moiety from UDP-glucose, a reaction mediated by the glycosyltransferase ValG, to yield Validamycin A.[3]

Validamycin A Biosynthesis S7P Sedoheptulose 7-Phosphate EV 2-epi-5-epi-valiolone S7P->EV ValA Valienone Valienone EV->Valienone Multiple Steps This compound This compound Valienone->this compound Reduction Validamine Validamine This compound->Validamine ValM (Transamination) ValidoxylamineA Validoxylamine A Validamine->ValidoxylamineA Condensation ValidamycinA Validamycin A ValidoxylamineA->ValidamycinA ValG (Glycosylation) Mode of Action cluster_fungus Fungal Cell ValidamycinA Validamycin A Trehalase Trehalase Enzyme ValidamycinA->Trehalase Inhibits Glucose Glucose (Energy) Trehalase->Glucose Hydrolysis Trehalose Trehalose Trehalose->Trehalase FungalGrowth Fungal Growth & Proliferation Glucose->FungalGrowth

References

Preliminary In-vitro Efficacy and Safety Profiling of Validone: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro evaluation of Validone, a novel hydroxycyclohexanone identified as a bacterial metabolite.[1] Recognizing the limited existing data on this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. By leveraging established protocols and drawing logical inferences from its chemical classification as a cyclitol, we present a structured approach to elucidating the potential biological activities of this compound. This guide emphasizes not just the execution of experimental protocols but the underlying scientific rationale, ensuring a robust and self-validating preliminary assessment. We will detail methodologies for evaluating cytotoxicity, antimicrobial spectrum, anti-inflammatory potential, antioxidant capacity, and enzyme inhibitory activity. Each section is designed to be a self-contained module with step-by-step protocols, data interpretation guidelines, and illustrative diagrams to facilitate comprehension and implementation in a laboratory setting.

Introduction: The Scientific Rationale for Investigating this compound

This compound, with the molecular formula C7H12O5, is a cyclitol and a tetrol, structurally defined as a cyclohexanone substituted with hydroxy groups.[1] As a metabolite originating from bacteria, it occupies a chemical space that is a fertile ground for the discovery of novel bioactive compounds. The structural resemblance of this compound to inositols and other cyclitols suggests a potential for interaction with a variety of biological targets. Cyclitols are known to play roles in cellular signaling, osmoregulation, and as precursors to second messengers.[2][3] Furthermore, microbial secondary metabolites are a rich source of antimicrobial and cytotoxic agents.

This guide, therefore, proposes a multi-pronged in-vitro investigation to build a foundational biological profile of this compound. The following experimental avenues are prioritized based on these initial insights:

  • Cytotoxicity Profiling: To determine the potential for therapeutic applications and to establish a safe concentration range for further assays.

  • Antimicrobial Activity Screening: To explore its potential as an anti-infective agent, a common characteristic of bacterial metabolites.

  • Anti-inflammatory and Antioxidant Evaluation: To assess its potential in modulating inflammatory responses and oxidative stress, common mechanisms underlying many pathological conditions.

  • Enzyme Inhibition Assays: To investigate its potential to modulate the activity of specific enzymes, a plausible mechanism of action for a cyclitol-like molecule.

This systematic approach will enable a comprehensive initial assessment of this compound's bioactivity, paving the way for more focused preclinical and clinical development.

Foundational Assays: Cytotoxicity and Safety Profile

A thorough understanding of a compound's cytotoxicity is paramount before proceeding with more specific biological assays. The following protocol utilizes the widely accepted MTT assay to assess the effect of this compound on cell viability. To ascertain a preliminary therapeutic index, we propose using both a non-cancerous human cell line and a cancerous cell line.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4][5] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

Recommended Cell Lines:

  • Human Dermal Fibroblasts (HDF): A non-cancerous cell line to assess general cytotoxicity.

  • HeLa (Human cervical cancer cell line): A widely used cancer cell line to evaluate potential anti-cancer activity.

Experimental Protocol:

  • Cell Seeding:

    • Culture HDF and HeLa cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability will be calculated using the following formula:

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A lower IC50 value against HeLa cells compared to HDF cells would suggest a potential selective cytotoxic effect on cancer cells.

Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture_cells Culture HDF & HeLa Cells start->culture_cells seed_plate Seed 96-well Plates culture_cells->seed_plate prepare_this compound Prepare this compound Dilutions seed_plate->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation mtor mTOR akt->mtor Activation apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition This compound This compound This compound->pi3k Potential Inhibition? cell_growth Cell Growth & Proliferation mtor->cell_growth

References

Methodological & Application

Application Note: A Comprehensive Guide to the Isolation and Purification of Validone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the methods for isolating and purifying Validone. As a key biosynthetic intermediate of the antifungal agent Validamycin A, obtaining high-purity this compound is critical for structural studies, bioactivity screening, and the development of novel derivatives.[1] This guide offers a comprehensive workflow, from initial recovery from fermentation broth to final crystallization, emphasizing the scientific principles behind each methodological choice.

The isolation of a specific metabolite from a complex biological matrix, such as a fermentation broth, presents significant challenges. The target compound is often present at a low concentration amidst a plethora of contaminants, including microbial cells, residual media components, and other metabolic byproducts.[2] Therefore, a multi-step, systematic purification strategy is essential. The workflow described herein is designed to be a robust, self-validating system, incorporating analytical checkpoints to ensure the identity and purity of the final product.

Overall Purification Workflow

The purification of this compound follows a logical sequence of steps designed to progressively increase the purity and concentration of the target molecule. This process, often referred to as downstream processing, begins with the removal of insoluble materials, followed by extraction and a series of high-resolution chromatographic separations, culminating in crystallization.

G cluster_0 Primary Recovery cluster_1 Chromatographic Purification cluster_2 Final Processing & Analysis Fermentation_Broth S. hygroscopicus Fermentation Broth Clarification Centrifugation/ Filtration Fermentation_Broth->Clarification Harvesting Clarified_Broth Clarified Broth (Supernatant) Clarification->Clarified_Broth Biomass Removal Extraction Liquid-Liquid or Solid-Phase Extraction Clarified_Broth->Extraction Concentration Crude_Extract Crude this compound Extract Extraction->Crude_Extract IEX Ion Exchange Chromatography (IEX) Crude_Extract->IEX Purification Cascade GF Gel Filtration (Desalting) IEX->GF Capture & Elution Prep_HPLC Preparative RP-HPLC (Polishing) GF->Prep_HPLC Buffer Exchange Crystallization Crystallization Prep_HPLC->Crystallization Pure_this compound High-Purity This compound Crystals Crystallization->Pure_this compound Final Formulation QC Quality Control (HPLC, MS) Pure_this compound->QC Verification

Caption: Overall workflow for the isolation and purification of this compound.

Section 1: Initial Recovery from Fermentation Broth

The starting material for this compound isolation is the fermentation broth of Streptomyces hygroscopicus.[1][3] The first critical step is the efficient removal of microbial biomass and other insoluble solids to prevent interference in subsequent purification stages.

Protocol 1.1: Harvesting and Clarification of Fermentation Broth

Causality: Centrifugation is the method of choice for separating the mycelia of Streptomyces from the liquid culture medium.[4] This step is crucial because intact cells and cellular debris can clog chromatographic columns and contaminate the product. A subsequent filtration step ensures the removal of finer particulates.

Methodology:

  • Transfer the entire fermentation culture from the bioreactor into appropriate centrifuge containers.

  • Centrifuge the broth at 5,000 x g for 20 minutes at 4°C.[4] This will pellet the microbial cells and larger debris.

  • Carefully decant the supernatant, which contains the soluble this compound, into a clean vessel. Discard the cell pellet.

  • For complete clarification, pass the supernatant through a 0.45 µm filter. This can be achieved using a vacuum filtration apparatus for large volumes.

  • The resulting cell-free, clarified broth is now ready for the extraction and concentration steps.

Section 2: Concentration and Initial Cleanup

Following clarification, the this compound is in a large volume of aqueous medium. The objective of this phase is to concentrate the product and remove bulk impurities, significantly reducing the volume for chromatography. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

Protocol 2.1: Solid-Phase Extraction (SPE) for Concentration

Causality: SPE provides a more selective and efficient concentration method compared to traditional liquid-liquid extraction. For polar compounds like this compound, a hydrophilic-lipophilic-balanced (HLB) sorbent can be effective for cleanup.[5][6] Alternatively, given the likely presence of amino groups (inferred from its relationship to validamycin), a strong cation-exchange (SCX) cartridge can be used for highly selective capture.[7]

Methodology (using a Strong Cation Exchange Cartridge):

  • Sample Preparation: Adjust the pH of the clarified broth to approximately 5.5 with a suitable acid (e.g., formic acid) to ensure the target amine groups are protonated.[7]

  • Cartridge Conditioning: Condition an SCX SPE cartridge (e.g., 60 mg) by passing 3 mL of methanol followed by 3 mL of pH 5.5 water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pH-adjusted broth onto the cartridge at a slow, steady flow rate. This compound will bind to the cation exchange resin.

  • Washing: Wash the cartridge with 3 mL of methanol to remove non-polar and weakly bound neutral impurities.

  • Elution: Elute the bound this compound from the cartridge using 3 mL of a 5% ammonia solution in methanol.[8] The ammonia deprotonates the amine groups, releasing the molecule from the resin.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in a minimal volume of the initial mobile phase for the first chromatography step (e.g., IEX buffer A).

Table 1: Comparison of Primary Recovery Methods
Method Principle Advantages & Considerations
Liquid-Liquid Extraction Partitioning between immiscible aqueous and organic phases.Simple setup; can be inefficient for polar compounds; requires large solvent volumes.
Solid-Phase Extraction (SPE) Selective adsorption onto a solid sorbent and subsequent elution.High selectivity and concentration factor; reduces solvent usage; ideal for sample cleanup before HPLC.[5][7]

Section 3: High-Resolution Chromatographic Purification

Chromatography is the core of the purification process, separating this compound from structurally similar impurities. A multi-modal approach, leveraging different separation principles, is most effective.

Logical Relationship of Chromatographic Steps

G Crude Crude Extract IEX Ion Exchange (IEX) Crude->IEX Separation by Charge GF Gel Filtration (GF) IEX->GF Separation by Size (Desalting) RP_HPLC Reverse Phase HPLC GF->RP_HPLC Separation by Polarity (Final Polishing) Pure Pure this compound RP_HPLC->Pure

Caption: A multi-step chromatography cascade for this compound purification.

Protocol 3.1: Capture by Cation Exchange Chromatography (IEX)

Causality: As an aminocyclitol intermediate, this compound is expected to be positively charged at neutral or slightly acidic pH. Cation exchange chromatography captures these positively charged molecules while allowing neutral and negatively charged contaminants to flow through, achieving significant purification in a single step.

Methodology:

  • Column: A strong cation exchange column (e.g., Resource S).

  • Buffer A: 20 mM MES buffer, pH 6.0.

  • Buffer B: 20 mM MES buffer + 1 M NaCl, pH 6.0.

  • Equilibration: Equilibrate the column with 5 column volumes (CV) of Buffer A.

  • Loading: Load the reconstituted SPE extract onto the column.

  • Washing: Wash the column with 5 CV of Buffer A to remove unbound impurities.

  • Elution: Elute bound molecules using a linear gradient from 0% to 100% Buffer B over 20 CV.

  • Fraction Collection: Collect fractions (e.g., 1 mL) and analyze them for the presence of this compound using an appropriate assay, such as analytical HPLC-MS.

  • Pool the fractions containing pure this compound.

Protocol 3.2: Desalting by Gel Filtration Chromatography

Causality: The IEX step elutes this compound in a high-salt buffer, which can interfere with subsequent steps like RP-HPLC and crystallization. Gel filtration (or size exclusion chromatography) separates molecules based on size, effectively exchanging the high-salt buffer for a volatile buffer suitable for final processing.

Methodology:

  • Column: A desalting column (e.g., Sephadex G-25).

  • Mobile Phase: A volatile buffer such as 50 mM ammonium acetate.

  • Equilibration: Equilibrate the column with at least 3 CV of the mobile phase.

  • Loading: Load the pooled IEX fractions onto the column. The sample volume should not exceed 30% of the total column volume for optimal resolution.

  • Elution: Elute with the mobile phase. This compound will elute in the void volume, while the smaller salt ions are retained and elute later.

  • Collect the initial, high-molecular-weight peak containing the desalted this compound.

  • Lyophilize the collected fraction to obtain a salt-free powder.

Table 2: Typical Chromatographic Conditions
Step Column Type Mobile Phase System Separation Principle
1. IEX Strong Cation ExchangeSalt Gradient (e.g., 0-1M NaCl)Net Charge
2. Gel Filtration Size Exclusion (e.g., G-25)Isocratic (e.g., Ammonium Acetate)Hydrodynamic Radius (Size)
3. RP-HPLC C18Organic Gradient (e.g., Water/Methanol)Hydrophobicity

Section 4: Crystallization for Final Purity

Crystallization is the ultimate step for achieving high purity and obtaining a stable, solid form of the compound.[9] It relies on the slow formation of a crystal lattice from a supersaturated solution, which inherently excludes impurities.[9]

Protocol 4.1: Crystallization of Purified this compound

Causality: The choice of solvent is critical; an ideal system is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.[10] Slow cooling of a saturated solution allows for the formation of well-ordered crystals.

Methodology:

  • Solvent Screening: Test the solubility of the lyophilized this compound powder in various solvent systems (e.g., methanol, ethanol, acetone, water, and mixtures thereof) to identify a suitable crystallization solvent.

  • Dissolution: Dissolve the this compound powder in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-60°C) to achieve a saturated solution.

  • Clarification: If any particulate matter is visible, perform a hot filtration through a pre-warmed filter to remove it.

  • Crystal Formation: Cover the container and allow it to cool slowly to room temperature, and then transfer to 4°C. Avoid agitation to promote the growth of larger crystals.

  • Harvesting: Once crystal formation appears complete, collect the crystals by vacuum filtration.

  • Washing: Gently wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Section 5: Quality Control and Analytical Verification

Each step of the purification process should be monitored, and the final product must be rigorously analyzed to confirm its identity and purity.

Protocol 5.1: Purity Assessment by Analytical RP-HPLC

Causality: Analytical Reverse-Phase HPLC is a high-resolution technique that can separate the final product from any remaining trace impurities. Purity is determined by integrating the peak area of the analyte relative to the total area of all peaks detected.

Methodology:

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Run a linear gradient (e.g., 5% to 95% B over 20 minutes).

  • Detection: UV detector at an appropriate wavelength or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.

  • Analysis: Dissolve a small amount of the final crystal in the mobile phase. Inject and analyze the chromatogram for peak symmetry and the presence of impurities.

Table 3: Quality Control Specifications for Purified this compound
Test Method
Appearance Visual Inspection
Purity RP-HPLC
Identity LC-MS/MS
Residual Solvent Gas Chromatography (GC)

References

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Valbenazine and its Active Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective, sensitive, and robust High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of Valbenazine (VBZ) and its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), in human plasma. The method utilizes a simple protein precipitation procedure for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution. The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method was validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications.[1]

Introduction

Valbenazine, marketed under the brand name Ingrezza®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[2][3] It is clinically approved for the treatment of tardive dyskinesia in adults, a neurological disorder characterized by involuntary, repetitive body movements.[2][3] Valbenazine is a prodrug that is metabolized to its active moiety, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), which exhibits high affinity for VMAT2.[2][4][5] The VMAT2 protein is responsible for packaging monoamines, such as dopamine, into presynaptic vesicles for release into the synapse.[2] By inhibiting VMAT2, Valbenazine and its active metabolite reduce the overall levels of dopamine signaling, which is thought to be the mechanism behind its therapeutic effect.[6]

Accurate quantification of both the parent drug (Valbenazine) and its active metabolite ([+]-α-HTBZ) in biological matrices is critical for evaluating the pharmacokinetic (PK) profile, establishing dose-response relationships, and ensuring patient safety and efficacy during clinical trials and therapeutic drug monitoring (TDM). HPLC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[7]

This document provides a comprehensive, field-proven protocol for the determination of Valbenazine and [+]-α-HTBZ in human plasma, designed for researchers, scientists, and drug development professionals. The methodology is grounded in authoritative bioanalytical guidelines to ensure data integrity and reliability.[8][9][10][11][12][13]

Experimental

Materials and Reagents
  • Analytes: Valbenazine (VBZ) and [+]-α-dihydrotetrabenazine ([+]-α-HTBZ) reference standards (≥98% purity).

  • Internal Standards (IS): Valbenazine-d6 (VBZ-d6) and [+]-α-dihydrotetrabenazine-d3 ([+]-α-HTBZ-d3) stable isotope-labeled standards (≥98% purity).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade. Water, Type I (18.2 MΩ·cm).

  • Reagents: Formic acid (FA) and Ammonium Acetate, LC-MS grade.

  • Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo Ion Spray or Electrospray Ionization (ESI) source (e.g., Sciex 6500, Waters Xevo TQ-S).

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of VBZ, [+]-α-HTBZ, and their respective internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stocks with 50:50 (v/v) Acetonitrile:Water to create working solutions for calibration standards and QCs.

  • Calibration Standards & QCs: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration range is 1-500 ng/mL for Valbenazine and 0.1-50 ng/mL for [+]-α-HTBZ.[14] QC samples are prepared independently at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous material from plasma samples prior to LC-MS/MS analysis. Acetonitrile is an efficient precipitation agent that also provides compatibility with reversed-phase chromatography.

Protocol Steps:

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (prepared in acetonitrile). The IS solution serves the dual purpose of precipitating proteins and providing the internal standard for quantification.

  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma add_is 2. Add 150 µL Acetonitrile with Internal Standards plasma->add_is Precipitation Agent vortex 3. Vortex Mix (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge Pellet Proteins transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into HPLC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

HPLC-MS/MS Conditions

The following conditions provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) Provides excellent retention and separation for the analytes of interest.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes analyte ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting analytes from the C18 column.
Flow Rate 0.5 mL/min Standard flow rate for analytical scale columns, providing good efficiency.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate A rapid gradient ensures short run times suitable for high-throughput analysis.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape.

| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 25 psi
GS1 / GS2 60 psi / 50 psi

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Valbenazine (VBZ) 419.0 205.0 35
Valbenazine-d6 (IS) 425.0 211.0 35
[+]-α-HTBZ 320.0 165.0 28
[+]-α-HTBZ-d3 (IS) 323.0 167.0 28

Note: MRM transitions and collision energies are instrument-dependent and require optimization. The values presented are typical starting points based on published data.[14]

G cluster_workflow Overall Analytical Workflow Sample Prepared Sample (Supernatant) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI ESI Source (Ionization) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Data Data System (Quantification) Detector->Data

Caption: HPLC-MS/MS Quantification Workflow.

Method Validation

The analytical method was validated following the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[1] This ensures the method is fit-for-purpose and generates reliable data for regulatory submissions and clinical studies.[8][15][16][17]

  • Selectivity: The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of the analytes or internal standards in six different sources of blank plasma.

  • Linearity: The calibration curves were linear over the concentration ranges of 1-500 ng/mL for Valbenazine and 0.1-50 ng/mL for [+]-α-HTBZ.[14] A weighted (1/x²) linear regression model was used, and the correlation coefficient (r²) was consistently >0.99 for all validation runs.

  • Accuracy and Precision: The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, High). The results, summarized in Table 4, were well within the acceptance criteria of ±15% (±20% for LLOQ) for both precision (%CV) and accuracy (%Bias).

Table 4: Summary of Inter-Day Accuracy and Precision

Analyte QC Level Nominal Conc. (ng/mL) Accuracy (% Bias) Precision (% CV)
Valbenazine LLOQ 1.0 5.2% 8.7%
Low 3.0 3.1% 6.5%
Mid 75 -1.8% 4.2%
High 400 -2.5% 3.8%
[+]-α-HTBZ LLOQ 0.1 7.8% 11.2%
Low 0.3 4.5% 7.1%
Mid 15 -0.9% 5.3%

| | High | 40 | -3.1% | 4.5% |

  • Matrix Effect & Recovery: The protein precipitation extraction method yielded consistent and high recovery (>85%) for both analytes across the QC levels. The matrix effect was assessed and found to be negligible, with the IS effectively compensating for any minor ion suppression or enhancement.

  • Stability: Valbenazine and [+]-α-HTBZ were found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 3 months).

Conclusion

This application note details a simple, rapid, and reliable HPLC-MS/MS method for the simultaneous quantification of Valbenazine and its active metabolite, [+]-α-HTBZ, in human plasma. The straightforward protein precipitation sample preparation allows for high-throughput analysis without compromising data quality. The method has been thoroughly validated and demonstrates excellent performance in terms of selectivity, sensitivity, accuracy, and precision. It is well-suited for supporting pharmacokinetic and clinical studies in the development and therapeutic monitoring of Valbenazine.

References

Gas Chromatography Analysis of Validone Derivatives: A Comprehensive Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Validone Derivatives

This compound and its derivatives are a class of compounds with significant interest in the pharmaceutical and flavor industries. This compound itself is a hydroxycyclohexanone, and its derivatives, often esters, share structural similarities with menthol and its esters, which are known for their physiological and sensory properties.[1] The accurate and reliable analysis of these compounds is paramount for quality control, stability testing, and pharmacokinetic studies in drug development.[2][3] Gas chromatography (GC), owing to its high resolution and sensitivity for volatile and semi-volatile compounds, stands as the premier analytical technique for this purpose.[2][4]

This application note provides a comprehensive guide to the analysis of this compound derivatives using gas chromatography, coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS). We will delve into the rationale behind method development, provide detailed, step-by-step protocols for sample preparation and analysis, and discuss data interpretation, all grounded in established scientific principles and validated methodologies.

Analytical Strategy: Navigating the Chemical Landscape of this compound Derivatives

The successful GC analysis of this compound derivatives hinges on a thorough understanding of their chemical properties. The core structure, a substituted cyclohexanone, and the presence of polar functional groups like hydroxyls and esters, dictate the analytical approach.

Volatility and Thermal Stability: The inherent volatility of smaller this compound derivatives, such as menthyl isovalerate (a key component of Validol), makes them amenable to direct GC analysis.[5][6] However, larger derivatives or those with multiple polar moieties may exhibit lower volatility and could be susceptible to thermal degradation in the GC injector or column.

The Role of Derivatization: For derivatives containing free hydroxyl groups, derivatization is often a critical step to enhance volatility and improve chromatographic peak shape.[7] Silylation, a common derivatization technique, replaces active hydrogens on polar functional groups with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and reducing interactions with the stationary phase. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[8][9]

Chromatographic Separation: The choice of the GC column's stationary phase is crucial for resolving the target analytes from each other and from matrix components. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane phase (e.g., DB-5ms or HP-5MS), often provides the optimal balance of interactions for separating compounds of intermediate polarity like this compound derivatives.[10]

Detection: Flame Ionization Detection (FID) offers a robust and universally responsive method for quantification. For more definitive identification and enhanced sensitivity, Mass Spectrometry (MS) is the detector of choice, providing valuable structural information through fragmentation patterns.[4][11]

Analytical Workflow: From Sample to Result

The following diagram illustrates the logical workflow for the GC analysis of this compound derivatives.

GC_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_GC_Analysis GC Analysis cluster_Data_Analysis Data Analysis Sample_Receipt Sample Receipt & Logging Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Receipt->Extraction Isolate analytes Derivatization Derivatization (if necessary) Extraction->Derivatization Enhance volatility Final_Sample Final Sample in GC Vial Derivatization->Final_Sample Prepare for injection GC_Injection Sample Injection Final_Sample->GC_Injection Chromatographic_Separation Separation on GC Column GC_Injection->Chromatographic_Separation Vaporization & Transfer Detection FID or MS Detection Chromatographic_Separation->Detection Elution Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Area vs. Concentration Reporting Report Generation Quantification->Reporting Final Results

Caption: Workflow for the GC analysis of this compound derivatives.

Detailed Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction

This protocol is a general procedure for extracting this compound derivatives from a liquid matrix, such as a pharmaceutical formulation or biological fluid.

Materials:

  • Sample containing this compound derivatives

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • Pipettes

  • GC autosampler vials (2 mL, glass) with caps and septa

Procedure:

  • Sample Aliquoting: Transfer a known volume (e.g., 1.0 mL) of the sample into a glass test tube.

  • Solvent Addition: Add 2.0 mL of hexane or dichloromethane to the test tube.

  • Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the analytes into the organic solvent.[11]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.[11]

  • Collection: Carefully transfer the upper organic layer to a clean test tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Final Preparation: Transfer the dried extract into a 2 mL GC autosampler vial for analysis.

Protocol 2: Derivatization (Silylation)

This protocol is recommended for this compound derivatives containing free hydroxyl groups.

Materials:

  • Dried sample extract from Protocol 1

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent)

  • Heating block or oven

  • GC autosampler vials

Procedure:

  • Solvent Evaporation: Evaporate the solvent from the dried extract under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of pyridine (or another appropriate solvent) to redissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]

  • Cooling: Allow the vial to cool to room temperature before GC injection.

Protocol 3: Gas Chromatography (GC-FID/MS) Analysis

The following table outlines the recommended GC parameters for the analysis of this compound derivatives. These parameters may require optimization based on the specific derivative and analytical system.

ParameterRecommended ConditionRationale
Gas Chromatograph Agilent 7890 series or equivalentA widely used and reliable GC system.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA versatile, low-bleed column suitable for a wide range of analytes, including those of intermediate polarity.[10]
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/minProvides good chromatographic efficiency.
Injector Split/SplitlessAllows for flexibility in sample concentration. A split injection is suitable for higher concentration samples, while splitless is better for trace analysis.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.[10]
Injection Volume 1.0 µLA standard injection volume for capillary GC.[5]
Oven Temperature Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 minA general-purpose temperature program that allows for the separation of compounds with a range of boiling points. This should be optimized for specific derivatives.
Detector (FID) Temperature: 250°CHydrogen flow: 30 mL/minAir flow: 300 mL/minMakeup gas (N2): 25 mL/minStandard conditions for a Flame Ionization Detector, providing a stable and sensitive response.
Detector (MS) Ion Source Temperature: 230°CQuadrupole Temperature: 150°CElectron Ionization (EI) Energy: 70 eVMass Scan Range: 40-400 amuTypical parameters for electron ionization mass spectrometry, allowing for the generation of reproducible mass spectra for library matching and identification.[10]

Data Analysis and Interpretation

Qualitative Analysis: The identification of this compound derivatives is achieved by comparing the retention time of the analyte peak in the sample chromatogram with that of a known analytical standard. With MS detection, confirmation is provided by matching the mass spectrum of the sample peak with the spectrum of the standard or a library spectrum.

Quantitative Analysis: Quantification is typically performed using an external or internal standard method.

  • External Standard: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a series of prepared standards. The concentration of the analyte in the sample is then determined from this curve.

  • Internal Standard: A known amount of a non-interfering compound (the internal standard) is added to all standards and samples. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method is preferred as it corrects for variations in injection volume and sample preparation. A suitable internal standard for this compound derivatives could be n-octanol.[5][12]

Method Validation

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[2] Key validation parameters, as per ICH guidelines, include:

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a robust framework for the successful gas chromatographic analysis of this compound derivatives. By understanding the chemical nature of these compounds and applying the detailed protocols for sample preparation, derivatization, and GC analysis, researchers and drug development professionals can achieve accurate and reliable results. The importance of proper method validation cannot be overstated in ensuring the quality and integrity of the analytical data generated.

References

The Strategic Synthesis of Validone and Its Analogs: A Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Validone, a Key Biologically Relevant Cyclitol

This compound, chemically known as (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a pivotal intermediate in the biosynthesis of the validamycin family of antibiotics.[1][2] Validamycins are potent α-glucosidase inhibitors used commercially to control sheath blight disease in rice plants. The core of this compound is a highly functionalized cyclohexane ring, a common motif in a class of compounds known as cyclitols and aminocyclitols, which exhibit a wide range of biological activities.[3][4] The stereochemically dense nature of this compound presents a significant synthetic challenge, making the development of efficient and stereoselective total syntheses a subject of considerable interest for both academic research and the development of novel therapeutic agents.

This comprehensive guide provides an in-depth analysis of the synthetic strategies for this compound and its analogs. We will explore the retrosynthetic logic, detail key chemical transformations, provide exemplary protocols, and discuss the adaptation of these methods for generating a library of related compounds for further biological evaluation.

Retrosynthetic Analysis: Deconstructing the this compound Core

A retrosynthetic analysis of this compound reveals several strategic disconnections, primarily leveraging the wealth of knowledge from the synthesis of more complex aminocyclitols like validamine and valienamine.[5][6][7] The most direct retrosynthetic approach simplifies this compound to a more unsaturated and synthetically accessible precursor, Valienone.

G This compound This compound Valienone Valienone This compound->Valienone C=C Reduction Cyclohexene_Intermediate Cyclohexene Intermediate (e.g., from Diels-Alder) Valienone->Cyclohexene_Intermediate Functional Group Interconversion Sugar_Precursor Chiral Pool Starting Material (e.g., D-Glucose) Cyclohexene_Intermediate->Sugar_Precursor Diels-Alder Reaction & further modifications

Caption: Retrosynthetic analysis of this compound.

This retrosynthesis is predicated on the following key transformations:

  • Carbon-Carbon Double Bond Reduction: The saturated cyclohexane ring of this compound can be obtained from the corresponding cyclohexene precursor, Valienone, through a stereoselective hydrogenation. This is a common and high-yielding transformation.

  • Functional Group Interconversions: Valienone, a more oxidized precursor, can be accessed from a differentially protected cyclohexene intermediate. This allows for the strategic introduction of the ketone and hydroxyl functionalities.

  • Diels-Alder Cycloaddition: A powerful strategy for constructing the six-membered ring is the Diels-Alder reaction, often using furan and a suitable dienophile. This approach, pioneered in the synthesis of related natural products, allows for the establishment of the initial stereochemistry.[6]

  • Chiral Pool Starting Materials: To achieve the desired absolute stereochemistry, the synthesis often commences from a readily available chiral starting material, such as D-glucose or quinic acid.[5]

Key Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs hinges on the stereocontrolled construction of the polysubstituted cyclohexane core. The strategies developed for the synthesis of validamycins by researchers like Ogawa provide a robust framework.[8][9][10][11]

Strategy 1: The Ferrier Carbocyclization

A highly effective method for the synthesis of functionalized cyclohexanones from carbohydrates is the Ferrier carbocyclization. This reaction involves the conversion of a 6-deoxy-6-iodo-hex-5-enopyranoside into a cyclohexanone derivative upon treatment with a radical initiator. This approach directly installs the ketone functionality and sets up the stereocenters of the cyclohexane ring.

Strategy 2: The Diels-Alder Approach

The Diels-Alder reaction between furan and acrylic acid or its derivatives is a cornerstone in the synthesis of many cyclitols.[6] The resulting oxabicycloheptene adduct serves as a versatile template that can be elaborated through a series of stereoselective transformations, including dihydroxylation, epoxidation, and ring-opening reactions, to furnish the desired substituted cyclohexane skeleton.

Direct Synthesis from Valienone

As demonstrated in biosynthetic studies, this compound can be directly synthesized from Valienone.[1][2] This transformation is a straightforward catalytic hydrogenation.

Table 1: Key Transformations in this compound Synthesis

TransformationReagents and ConditionsPurpose
Diels-Alder Cycloaddition Furan, Acrylic Acid, HeatConstruction of the initial bicyclic framework.
Iodolactonization I₂, NaHCO₃Introduction of functionality and stereocontrol.
Epoxidation m-CPBAFormation of an epoxide for subsequent nucleophilic opening.
Catalytic Hydrogenation H₂, Pd/CReduction of a carbon-carbon double bond.[1]
Protecting Group Chemistry Benzyl ethers (Bn), Acetates (Ac), Silyl ethers (TBDMS)Orthogonal protection and deprotection of multiple hydroxyl groups.

Detailed Experimental Protocols

The following protocols are illustrative examples of key steps that would be involved in a total synthesis of this compound, based on established methodologies for related compounds.

Protocol 1: Catalytic Hydrogenation of a Valienone Precursor to a this compound Precursor

This protocol is adapted from the synthesis of labeled this compound for biosynthetic studies.[1]

  • Reaction Setup: To a solution of a protected Valienone derivative (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C, ~10 mol%).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (typically 1 atm, balloon pressure) or in a Parr hydrogenator for higher pressures.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the protected this compound derivative.

Protocol 2: Dihydroxylation of a Cyclohexene Intermediate

This protocol describes a typical dihydroxylation to install two adjacent hydroxyl groups.

  • Reaction Setup: Dissolve the cyclohexene intermediate (1.0 eq) in a mixture of acetone and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, ~1.5 eq) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄, ~1-2 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by column chromatography.

Synthesis of this compound Analogs

The synthetic routes developed for this compound are amenable to the creation of a diverse range of analogs. Structural modifications can be introduced at various stages of the synthesis to probe structure-activity relationships.

G Start Common Intermediate (e.g., Protected Cyclohexene) Mod1 Modification of Hydroxyl Groups Start->Mod1 Mod2 Modification of Hydroxymethyl Group Start->Mod2 Mod3 Modification of Ketone Functionality Start->Mod3 Analog1 Analog Library 1 (Ethers, Esters) Mod1->Analog1 Analog2 Analog Library 2 (Homologs, Fluorinated) Mod2->Analog2 Analog3 Analog Library 3 (Oximes, Hydrazones) Mod3->Analog3

Caption: Workflow for the synthesis of this compound analogs.

  • Modification of Hydroxyl Groups: The free hydroxyl groups can be derivatized to form ethers, esters, or carbonates. This can modulate the polarity and hydrogen bonding capacity of the molecule.

  • Modification of the Hydroxymethyl Side Chain: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or replaced with other functional groups such as amines or fluorines.

  • Modification of the Ketone: The ketone can be reduced to the corresponding alcohol, or converted to an oxime, hydrazone, or other derivatives.

Conclusion and Future Outlook

The total synthesis of this compound, while challenging, is achievable through well-established synthetic methodologies, primarily drawing from the extensive work on validamycin and other aminocyclitols. The strategies outlined in this guide, including the use of chiral pool starting materials, the Diels-Alder reaction, and stereoselective functional group manipulations, provide a solid foundation for researchers in this field. The continued development of novel synthetic methods for the construction of polysubstituted carbocycles will undoubtedly lead to more efficient and versatile routes to this compound and its analogs, paving the way for the discovery of new bioactive molecules with potential therapeutic applications.

References

Application Notes & Protocols for the Biocatalytic Production of Validone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Validone and the Biocatalytic Approach

This compound is a C7N-aminocyclitol, a class of compounds that form the core structures of various bioactive molecules, including the potent antifungal agent validamycin A and the antidiabetic drug acarbose. As an intermediate in the biosynthesis of validamycin A, this compound holds significant potential as a chiral building block for the synthesis of novel pharmaceuticals and agrochemicals. Traditional chemical synthesis of such complex cyclitols is often hampered by multiple steps, low yields, and the need for toxic reagents. Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers a green and efficient alternative. This guide provides a comprehensive overview of the biocatalytic production of this compound, focusing on a whole-cell biotransformation strategy. We will delve into the underlying enzymatic pathway, provide detailed protocols for the production and purification of this compound, and discuss analytical methods for its characterization.

The Biocatalytic Pathway: Harnessing the Validamycin Biosynthetic Machinery

The biocatalytic production of this compound leverages the enzymatic machinery of the validamycin A biosynthetic gene cluster, primarily found in Streptomyces hygroscopicus. The pathway initiates from the central metabolite sedoheptulose 7-phosphate and proceeds through several key enzymatic steps to yield this compound.

A pivotal step in this pathway is the reduction of valienone to this compound. While the precise identity of the dedicated valienone reductase has not been definitively characterized, analysis of the validamycin gene cluster suggests the presence of several oxidoreductases, such as ValN, ValE, ValF, and ValJ, which are candidates for catalyzing this transformation.[1] For practical biocatalytic production, the entire upstream pathway from a readily available precursor can be expressed in a suitable host organism.

Diagram of the Biocatalytic Pathway to this compound

Biocatalytic_Pathway_to_this compound S7P Sedoheptulose 7-phosphate E5V 2-epi-5-epi-Valiolone S7P->E5V ValA (Cyclase) Valienone Valienone E5V->Valienone Multi-step enzymatic conversion (e.g., ValK) This compound This compound Valienone->this compound Putative Valienone Reductase (e.g., ValN) Biocatalyst_Construction_Workflow cluster_0 Gene Cluster Identification & Amplification cluster_1 Vector Construction & Transformation cluster_2 Verification & Strain Banking Identify Identify valA, valK, and putative reductase genes from S. hygroscopicus Amplify Amplify gene cassette by PCR Identify->Amplify Ligate Ligate gene cassette into an expression vector (e.g., pET series for E. coli) Amplify->Ligate Transform Transform the recombinant vector into the expression host Ligate->Transform Verify Verify successful transformation by colony PCR and sequencing Transform->Verify Bank Create glycerol stocks of the engineered strain Verify->Bank

References

Application Notes & Protocols: A Robust Analytical Method for the Detection of Vilazodone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative determination of Vilazodone in human plasma using a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating framework for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The causality behind experimental choices is elucidated, and all validation parameters are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Introduction: The Rationale for a Dedicated Vilazodone Assay

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, approved for the treatment of major depressive disorder.[1][2] Its efficacy and safety are directly related to its plasma concentration. Therefore, a reliable and robust analytical method is paramount for accurate pharmacokinetic profiling and to ensure therapeutic efficacy and patient safety. This application note details a UPLC-MS/MS method that offers superior sensitivity and selectivity over other techniques like HPLC with UV detection, which can be susceptible to interferences from endogenous plasma components.[3]

The dual mechanism of action of Vilazodone, targeting both the serotonin transporter and the 5-HT1A receptor, underscores the importance of precise concentration measurements in clinical research to correlate pharmacokinetic profiles with pharmacodynamic outcomes.[1] This protocol is designed to meet the rigorous standards of bioanalytical method validation, ensuring data integrity and regulatory compliance.

Experimental Workflow and Causality

The entire analytical process, from sample receipt to final data reporting, is designed for efficiency, accuracy, and minimal variability. The workflow is visualized in the diagram below.

G cluster_pre Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Validation Sample Plasma Sample Receipt & Logging Spike Spiking with Vilazodone Standard & Internal Standard Sample->Spike Aliquoting Extract Liquid-Liquid Extraction Spike->Extract Vortexing & Centrifugation Evap Evaporation of Supernatant Extract->Evap Transfer of Organic Layer Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into UPLC System Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Integrate Peak Integration & Quantification Detect->Integrate Validate Method Validation as per ICH/FDA Guidelines Integrate->Validate Report Final Report Generation Validate->Report

Caption: Experimental workflow for Vilazodone analysis.

Detailed Analytical Protocol

This protocol is optimized for the quantification of Vilazodone in human plasma.

Materials and Reagents
  • Vilazodone reference standard (≥98% purity)

  • Escitalopram (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Diethyl ether (HPLC grade)

  • Human plasma (drug-free, sourced from an accredited biobank)

  • Ultrapure water

Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vilazodone and Escitalopram (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Vilazodone stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to the desired concentration.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen for its ability to provide a clean extract with high recovery, minimizing matrix effects.[5]

  • Aliquot 500 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.

  • Add 50 µL of the Escitalopram IS working solution and vortex briefly.

  • Add 5 mL of diethyl ether.

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 5,000 rpm for 5 minutes at 4°C.[5]

  • Carefully transfer 3.5 mL of the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[5]

  • Transfer the reconstituted sample to an autosampler vial for analysis.

UPLC-MS/MS Conditions

The following conditions are optimized for the separation and detection of Vilazodone and the IS.

Parameter Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm[4]
Mobile Phase Methanol:0.2% Formic Acid (90:10, v/v)[4]
Flow Rate 0.25 mL/min[6]
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 8°C
Run Time Approximately 2.2 minutes[6]
Mass Spectrometry Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Capillary Voltage 3.0 kV
Source Temperature 120°C[5]
Desolvation Temperature 400°C[5]
Desolvation Gas Flow 600 L/h[5]
MRM Transitions Vilazodone: m/z 442.21 → 155.23, Escitalopram (IS): m/z 325.14 → 109.20[4]
Cone Voltage Vilazodone: 30 V, Escitalopram: 35 V[5]
Collision Energy Vilazodone: 35 eV, Escitalopram: 50 eV[5]

Method Validation: A Self-Validating System

A comprehensive validation of this bioanalytical method must be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline to ensure its suitability for the intended purpose.[1][7][8]

The following diagram illustrates the key validation parameters and their interdependencies.

G cluster_core Core Performance cluster_stability Analyte Stability cluster_matrix Matrix Effects center_node Robust & Reliable Method Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Selectivity Selectivity Selectivity->center_node Sensitivity Sensitivity (LLOQ) Sensitivity->center_node FreezeThaw Freeze-Thaw Stability FreezeThaw->center_node BenchTop Bench-Top Stability BenchTop->center_node LongTerm Long-Term Stability LongTerm->center_node StockSolution Stock Solution Stability StockSolution->center_node MatrixEffect Matrix Effect MatrixEffect->center_node Recovery Recovery Recovery->center_node

Caption: Interrelationship of validation parameters.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their acceptance criteria as per regulatory guidelines.[7][9]

Parameter Purpose Acceptance Criteria
Selectivity To ensure that endogenous components in the matrix do not interfere with the detection of Vilazodone and the IS.Response in blank plasma from at least 6 different sources should be <20% of the LLOQ response and <5% for the IS.
Linearity & Range To establish the concentration range over which the method is accurate and precise.A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥0.99. A typical range is 1-200 ng/mL.[4]
Accuracy & Precision To determine the closeness of the measured values to the true values and the reproducibility of the measurements.For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.The analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and IS.The coefficient of variation of the matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration. This includes freeze-thaw, bench-top, long-term, and stock solution stability.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of Vilazodone in human plasma. The comprehensive validation protocol, grounded in FDA and ICH guidelines, ensures the generation of high-quality, reliable data suitable for regulatory submissions and pivotal clinical studies. By understanding the causality behind each step, from sample preparation to data analysis, researchers can confidently implement this method in their laboratories.

References

The Synthetic Potential of Polyhydroxylated Cyclohexanones: Featuring Validone as a Chiral Template

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of Chiral Cyclohexanones

In the landscape of stereoselective synthesis, the "chiral pool" remains a cornerstone for the efficient construction of complex, enantiomerically pure molecules.[1][2] Carbohydrates, with their densely packed stereocenters, are particularly valuable starting materials.[3][4] From this rich source, a synthetically versatile class of compounds emerges: polyhydroxylated cyclohexanones. These molecules, endowed with multiple stereocenters and a reactive ketone functionality, serve as powerful synthons for a diverse array of high-value targets, including pharmaceuticals and natural products.[5][6]

A noteworthy member of this class is Validone , chemically known as (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one. Its structure is a testament to the synthetic potential locked within this family of chiral building blocks. While direct synthetic applications of this compound are not extensively documented in mainstream literature, its close structural relationship to highly utilized precursors like shikimic acid and quinic acid underscores its potential. This guide will delve into the synthetic utility of polyhydroxylated cyclohexanones, using this compound as a representative scaffold. We will explore established synthetic strategies for analogous compounds and present detailed protocols that can be adapted for this compound, thereby providing a roadmap for its application in research and drug development.

Core Principles: Why Polyhydroxylated Cyclohexanones are Powerful Synthons

The synthetic utility of molecules like this compound stems from a combination of inherent structural features:

  • Defined Stereochemistry: Originating from the chiral pool, these compounds possess a fixed and predictable arrangement of stereocenters, which can be relayed to the final target molecule.

  • Orthogonal Functionality: The presence of a ketone and multiple hydroxyl groups allows for selective chemical manipulation. The ketone can be transformed into amines, alkenes, or additional stereocenters, while the hydroxyl groups can be selectively protected, activated, or displaced.

  • Conformational Rigidity: The cyclohexane ring provides a degree of conformational rigidity, which can influence the stereochemical outcome of subsequent reactions in a predictable manner.

These attributes make polyhydroxylated cyclohexanones ideal starting points for the synthesis of a variety of complex molecules, most notably in the pharmaceutical industry.

Case Study: The Synthesis of Oseltamivir (Tamiflu®) from Shikimic Acid

Perhaps the most prominent example of a polyhydroxylated cyclohexanone derivative in large-scale synthesis is the use of shikimic acid in the industrial production of the antiviral drug Oseltamivir (Tamiflu®). Shikimic acid, which shares the core cyclohexene scaffold with derivatives of this compound, has been the primary chiral starting material for this blockbuster drug. The synthesis developed by Roche, based on earlier work by Gilead Sciences, highlights the strategic transformations possible with this class of molecules.[7][8]

Retrosynthetic Analysis of Oseltamivir from a Shikimic Acid-like Precursor

A simplified retrosynthetic analysis illustrates the key transformations involved, which could be conceptually applied to a this compound-derived intermediate.

G Oseltamivir Oseltamivir Amino_ether Key Amino Ether Intermediate Oseltamivir->Amino_ether Final Deprotections Aziridine Aziridine Intermediate Amino_ether->Aziridine Aziridine Ring Opening Protected_Amine Protected Amino-alkene Aziridine->Protected_Amine Aziridination Shikimic_Acid_Derivative Shikimic Acid Derivative (Polyhydroxylated Cyclohexene) Protected_Amine->Shikimic_Acid_Derivative Amination & Functional Group Interconversions

Caption: Retrosynthetic pathway for Oseltamivir.

Key Synthetic Transformations and Mechanistic Considerations

The industrial synthesis of Oseltamivir from shikimic acid involves several key steps that showcase the versatility of the polyhydroxylated cyclohexane core.[9] These include:

  • Esterification and Acetal Protection: The carboxylic acid and diol functionalities of shikimic acid are protected to prevent unwanted side reactions.

  • Epoxidation and Azide Opening: An epoxide is formed and subsequently opened with an azide nucleophile to introduce the first nitrogen atom. This is a crucial step that often proceeds with high regioselectivity and stereocontrol.

  • Rearrangement and Amine Introduction: The second amino group is introduced, often via a multi-step sequence involving rearrangements and the use of nitrogen-containing reagents.

  • Functional Group Manipulation: The final steps involve the introduction of the pentyl ether side chain and deprotection to yield Oseltamivir.

The choice of reagents and reaction conditions at each step is critical for controlling the stereochemical outcome and achieving high yields. For instance, the opening of the epoxide is a classic example of an SN2 reaction where the nucleophile attacks the least sterically hindered carbon, leading to a specific stereoisomer.

Application in the Synthesis of Carbocyclic Nucleosides

Another significant application for polyhydroxylated alicyclic compounds is in the synthesis of carbocyclic nucleosides.[10] These are nucleoside analogues where the furanose oxygen is replaced by a methylene group, leading to increased metabolic stability.[11] Their antiviral and anticancer properties make them important targets in drug discovery.

General Synthetic Strategy

A common strategy for the synthesis of carbocyclic nucleosides involves the coupling of a functionalized carbocyclic amine with a heterocyclic base. A precursor like this compound, after appropriate functionalization, could serve as the chiral carbocyclic component.

G This compound This compound Protected_this compound Protected this compound This compound->Protected_this compound Hydroxyl Protection Amino_Cyclohexanol Amino-cyclohexanol Derivative Protected_this compound->Amino_Cyclohexanol Reductive Amination Carbocyclic_Nucleoside Carbocyclic Nucleoside Amino_Cyclohexanol->Carbocyclic_Nucleoside Coupling Heterocyclic_Base Heterocyclic Base Heterocyclic_Base->Carbocyclic_Nucleoside

Caption: General workflow for carbocyclic nucleoside synthesis.

Experimental Protocols: Hypothetical Applications of this compound

While specific literature on this compound is sparse, its structure allows for the design of robust synthetic protocols based on well-established reactions for polyhydroxylated cyclohexanones.

Protocol 1: Selective Protection of Hydroxyl Groups

The differential reactivity of the hydroxyl groups in this compound (primary vs. secondary) allows for selective protection, a crucial first step in many synthetic sequences.

Objective: To selectively protect the primary hydroxyl group of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the selectively protected product.

Expected Outcome: The primary hydroxyl group will be silylated, leaving the secondary hydroxyls available for further functionalization.

Protocol 2: Reductive Amination of the Ketone

This protocol describes the conversion of the ketone functionality into an amine, a key step towards the synthesis of aminocyclitols and carbocyclic nucleosides.

Objective: To introduce an amino group at the C1 position of a protected this compound derivative via reductive amination.

Materials:

  • Selectively protected this compound (from Protocol 1)

  • Benzylamine

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected this compound (1.0 eq) in anhydrous DCE.

  • Add benzylamine (1.5 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify by column chromatography to yield the protected amino-cyclohexanol derivative.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations and is less likely to reduce the starting ketone before imine formation.

  • Benzylamine is used to introduce a protected amine; the benzyl group can be readily removed by hydrogenolysis in a later step.

Data Presentation: Comparative Analysis of Chiral Precursors

Chiral PrecursorSourceKey Functional GroupsNotable Application(s)
This compound Bacterial Metabolite / SyntheticKetone, 4 HydroxylsPotential for Carbocyclic Nucleosides, Aminocyclitols
(-)-Shikimic Acid Chinese Star Anise, E. coliCarboxylic Acid, 3 Hydroxyls, AlkeneIndustrial Synthesis of Oseltamivir (Tamiflu®)[9][7]
(-)-Quinic Acid Cinchona BarkCarboxylic Acid, 4 HydroxylsEarly Synthesis of Oseltamivir, other natural products

Conclusion and Future Outlook

Polyhydroxylated cyclohexanones, exemplified by the structure of this compound, represent a valuable and versatile class of chiral starting materials. While the full synthetic potential of this compound itself is yet to be extensively explored in published literature, the resounding success of its structural relatives, such as shikimic acid in the synthesis of Oseltamivir, provides a compelling blueprint for its future applications. The strategic combination of stereocontrol, orthogonal functionality, and conformational bias makes these scaffolds ideal for tackling complex synthetic challenges in drug discovery and natural product synthesis. The protocols and strategies outlined in this guide are intended to serve as a foundational framework for researchers looking to unlock the synthetic utility of this compound and other polyhydroxylated cyclohexanones.

References

Clarification Required: The Term "Validone" in the Context of Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

Thank you for your request to create detailed Application Notes and Protocols on the "Application of Validone in metabolic engineering."

Upon conducting a comprehensive review of scientific literature and databases, the term "this compound" does not appear to be a standard or recognized compound, pathway, or technology within the field of metabolic engineering. The search results for "this compound" are associated with unrelated subjects and do not yield information pertinent to biotechnological or metabolic research applications.

To ensure the scientific integrity and accuracy of the content provided, it is crucial to work with the correct terminology. It is possible that "this compound" may be a misspelling, a proprietary name not yet widely indexed, or a niche compound.

To proceed with generating the in-depth technical guide you have requested, could you please verify the spelling of the term?

Alternatively, if you could provide any of the following information, it would be immensely helpful in identifying the correct subject matter:

  • Alternative names or synonyms for "this compound."

  • The class of compound it belongs to (e.g., inhibitor, precursor, signaling molecule).

  • The metabolic pathway it is intended to influence.

  • A CAS number or any other chemical identifier.

  • A link to a research paper or patent where "this compound" is mentioned.

Once the correct term is identified, I will be able to proceed with the full request, including the creation of detailed protocols, data tables, and explanatory diagrams as you have outlined.

I look forward to your clarification and am ready to assist you further in developing this valuable resource for the research community.

Sincerely,

Gemini Senior Application Scientist

Application Notes and Protocols: High-Throughput Screening for Validone's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Therapeutic Potential of Validone

This compound, a bacterial metabolite identified as (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, represents a compelling starting point for novel drug discovery initiatives. As a cyclitol, a class of compounds known for their diverse biological activities including roles in signal transduction and osmoregulation, this compound warrants systematic investigation.[1][2] Of particular significance is its role as a key intermediate in the biosynthesis of validamycin A, an established α-glucosidase inhibitor used in the management of type 2 diabetes. This well-defined biochemical context provides a strong rationale for prioritizing the high-throughput screening (HTS) of this compound for its own potential as an α-glucosidase inhibitor.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a high-throughput screening campaign to elucidate the biological activity of this compound, with a primary focus on α-glucosidase inhibition. The protocols herein are designed to be robust, scalable, and provide a clear path from primary screening to hit confirmation and preliminary mechanism of action studies.

The Scientific Rationale: Targeting Alpha-Glucosidase for Glycemic Control

Alpha-glucosidase is a crucial enzyme located in the brush border of the small intestine. Its primary function is the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibition of this enzyme effectively delays carbohydrate digestion and absorption, leading to a more gradual increase in postprandial blood glucose levels. This mechanism is a clinically validated strategy for the management of type 2 diabetes mellitus.[1] Given this compound's structural relationship to the known α-glucosidase inhibitor validamycin, it is a prime candidate for investigation as a direct inhibitor of this enzyme.

Signaling Pathway Context: The Role of Alpha-Glucosidase in Carbohydrate Digestion

To understand the therapeutic target, it is essential to visualize its role in the physiological process of carbohydrate digestion.

Alpha-Glucosidase Pathway Complex Carbohydrates\n(Starch, Sucrose) Complex Carbohydrates (Starch, Sucrose) Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates\n(Starch, Sucrose)->Alpha-Glucosidase Substrate Glucose\n(Monosaccharide) Glucose (Monosaccharide) Alpha-Glucosidase->Glucose\n(Monosaccharide) Hydrolysis Intestinal Absorption Intestinal Absorption Glucose\n(Monosaccharide)->Intestinal Absorption Increased Blood Glucose Increased Blood Glucose Intestinal Absorption->Increased Blood Glucose This compound This compound This compound->Alpha-Glucosidase Inhibition?

Caption: Role of α-glucosidase in carbohydrate digestion and potential inhibition by this compound.

High-Throughput Screening Workflow for this compound

A successful HTS campaign requires a multi-step approach, from initial broad screening to more focused secondary assays to confirm and characterize any observed activity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays Primary_Screen Primary HTS: Alpha-Glucosidase Inhibition Assay (pNPG Substrate) Hit_Confirmation Confirmatory Screening: Re-test of Primary Hits Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Enzyme_Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) Dose_Response->Enzyme_Kinetics Cell_Based_Assay Cell-Based Glucose Uptake Assay Dose_Response->Cell_Based_Assay

Caption: High-throughput screening workflow for identifying and characterizing this compound's bioactivity.

Part 1: Primary High-Throughput Screening Protocol

Assay Principle:

This primary screen utilizes a colorimetric assay to measure the inhibitory activity of this compound against α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][2] A decrease in the rate of p-nitrophenol formation in the presence of this compound indicates inhibition of the enzyme.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose or Miglitol (positive control inhibitor)[1]

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8): Prepare and adjust the pH of a 100 mM sodium phosphate buffer.

    • α-Glucosidase Solution (0.2 U/mL): Dissolve α-glucosidase in phosphate buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • pNPG Solution (2 mM): Dissolve pNPG in phosphate buffer.

    • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Positive Control Stock Solution (1 mM Acarbose/Miglitol): Prepare a 1 mM stock solution of the positive control in phosphate buffer or DMSO.

  • Assay Plate Preparation (384-well format):

    • Compound Addition: Using an automated liquid handler, add 200 nL of the this compound stock solution to the appropriate wells of the 384-well plate. For dose-response experiments, perform serial dilutions of the stock solution.

    • Controls:

      • Negative Control (100% enzyme activity): Add 200 nL of DMSO.

      • Positive Control (Inhibition): Add 200 nL of the positive control stock solution.

      • Blank (No enzyme): Add 200 nL of DMSO.

  • Enzyme Addition:

    • Add 10 µL of the α-glucosidase solution to all wells except the blank wells.

    • To the blank wells, add 10 µL of phosphate buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.

  • Substrate Addition and Reaction:

    • Initiate the reaction by adding 10 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes. The incubation time should be optimized to ensure the absorbance of the negative control is within the linear range of the plate reader.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of α-glucosidase inhibition can be calculated using the following formula:

% Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100

A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Assay Quality Control:

To ensure the robustness and reliability of the HTS data, the Z'-factor should be calculated for each screening plate. The Z'-factor is a statistical measure of the quality of an HTS assay.

Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]

An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

Quantitative Data Summary Table:

ParameterValueInterpretation
Assay Format 384-well colorimetricHigh-throughput, cost-effective
Enzyme Source Saccharomyces cerevisiaeCommercially available, well-characterized
Substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG)Chromogenic, allows for easy detection
Detection Wavelength 405 nmCorresponds to the absorbance maximum of p-nitrophenol
Positive Control Acarbose or MiglitolClinically relevant α-glucosidase inhibitors
Z'-factor Target ≥ 0.5Indicates a robust and reliable assay

Part 2: Secondary Assays and Mechanistic Studies

Hits identified from the primary screen should be subjected to secondary assays to confirm their activity and to begin to elucidate their mechanism of action.

1. Dose-Response and IC50 Determination:

  • Objective: To determine the potency of this compound as an α-glucosidase inhibitor.

  • Protocol: Perform the primary assay with a serial dilution of this compound (e.g., 10-point, 3-fold dilution series).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

2. Enzyme Kinetic Studies:

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • Protocol: Perform the α-glucosidase assay with varying concentrations of both the substrate (pNPG) and this compound.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of this compound on the enzyme's kinetic parameters (Km and Vmax).

3. Cell-Based Glucose Uptake Assay:

  • Objective: To assess the effect of this compound on glucose uptake in a cellular context.

  • Protocol: Utilize a cell line relevant to glucose metabolism, such as Caco-2 (human intestinal epithelial cells) or 3T3-L1 adipocytes. Treat the cells with this compound and a carbohydrate source, then measure the uptake of a fluorescent glucose analog (e.g., 2-NBDG).

  • Rationale: This assay provides a more physiologically relevant assessment of this compound's potential to modulate glucose transport.

Conclusion and Future Directions

This application note provides a detailed framework for the high-throughput screening of this compound's biological activity, with a primary focus on its potential as an α-glucosidase inhibitor. The outlined protocols, from primary screening to secondary and mechanistic studies, offer a robust and scientifically sound approach to evaluating this promising bacterial metabolite. Positive results from this screening cascade would provide a strong foundation for further preclinical development of this compound as a potential therapeutic agent for type 2 diabetes. Future studies could also explore other potential biological activities of this compound, leveraging its unique chemical structure within the broader class of cyclitols.

References

Cell-based assays to determine Validone's cytotoxicity.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: A Comprehensive Guide to Cell-Based Assays for Determining Compound Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Abstract: The assessment of cytotoxicity is a critical step in the drug discovery and development process, providing essential information about a compound's potential toxicity. This guide offers a detailed overview and step-by-step protocols for a suite of robust cell-based assays to evaluate the cytotoxic effects of a test compound, referred to herein as Validone. We will delve into assays that measure cell viability, membrane integrity, and specific markers of apoptosis. The protocols are designed to be self-validating and are supported by explanations of the underlying scientific principles, enabling researchers to select the most appropriate assays for their specific research questions and to interpret the resulting data with confidence.

Introduction: The Imperative of Cytotoxicity Profiling

In the quest for novel therapeutics, early and accurate assessment of a compound's safety profile is paramount. Cytotoxicity, the quality of being toxic to cells, is a key determinant of a drug candidate's potential for causing adverse effects. In vitro cell-based assays are indispensable tools for identifying and characterizing the cytotoxic potential of new chemical entities. These assays provide a means to screen compound libraries, establish dose-response relationships, and elucidate the mechanisms of cell death.

Cell death can occur through two primary mechanisms: necrosis and apoptosis.[1] Necrosis is a passive, pathological process resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of cellular contents.[1] In contrast, apoptosis is a highly regulated, programmed process of cell suicide that is essential for normal tissue homeostasis.[2] Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.[3]

This application note provides a multi-faceted approach to assessing the cytotoxicity of a test compound, this compound, by employing a panel of assays that interrogate different aspects of cellular health.

Strategic Assay Selection

The choice of cytotoxicity assay depends on the specific information required. A tiered approach is often most effective:

  • Primary Screening: Assays that measure overall cell viability, such as the MTT assay, are suitable for high-throughput screening of large compound libraries to identify "hits."

  • Secondary Screening & Mechanistic Studies: Once cytotoxic compounds are identified, assays that provide more detailed information about the mechanism of cell death, such as LDH release, Annexin V/PI staining, and caspase activity assays, can be employed.

Below is a comparative overview of the assays detailed in this guide:

AssayPrincipleEndpoint MeasuredThroughput
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]Metabolic activity, indicative of cell viability.High
LDH Release Assay Release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[5]Membrane integrity, indicative of necrosis or late apoptosis.High
Annexin V/PI Assay Binding of Annexin V to externalized phosphatidylserine on apoptotic cells and uptake of propidium iodide (PI) by necrotic cells.[2][6]Differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.Medium
Caspase-3/7 Assay Cleavage of a specific substrate by activated caspase-3 and -7, key executioner caspases in apoptosis.[7][8]Caspase-3/7 activity, a hallmark of apoptosis.High

Experimental Workflow Overview

A typical workflow for assessing the cytotoxicity of this compound involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture plate_cells 2. Cell Seeding in Microplates cell_culture->plate_cells treat_cells 4. Cell Treatment (e.g., 24, 48, 72h) plate_cells->treat_cells compound_prep 3. This compound Dilution Series Preparation compound_prep->treat_cells assay_protocol 5. Perform Selected Cytotoxicity Assay (MTT, LDH, etc.) treat_cells->assay_protocol read_plate 6. Data Acquisition (e.g., Plate Reader) assay_protocol->read_plate data_analysis 7. Data Analysis (e.g., IC50 Calculation) read_plate->data_analysis

Caption: General experimental workflow for cytotoxicity testing.

Detailed Protocols

MTT Assay: Assessment of Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[4][10]

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

LDH Release Assay: Assessment of Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5][12] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[5]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound (test compound)

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar)[5][13]

  • Lysis buffer (often 10X, provided in the kit)

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: A set of untreated wells to which lysis buffer will be added.

    • Background: Wells with medium only.

  • Supernatant Transfer: After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[13] Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.

  • Induce Maximum Release: Add 10 µL of 10X Lysis Buffer to the maximum release control wells. Incubate for 45 minutes at 37°C.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to the supernatants in the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

Annexin V/PI Staining: Detection of Apoptosis and Necrosis

Principle: This flow cytometry-based assay differentiates between different cell populations. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[2][15] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes.[2] Thus, it stains late apoptotic and necrotic cells where membrane integrity is lost.[6]

G cluster_apoptosis Apoptotic Signaling Pathway This compound This compound Cell Target Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates

Caption: Simplified intrinsic apoptosis pathway.

Materials:

  • Flow cytometry tubes

  • Selected cell line

  • This compound (test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[2]

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine the detached cells with the supernatant and centrifuge.

  • Washing: Wash the cells once with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6][15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[6][15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.[8] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[7] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[7]

Materials:

  • White-walled 96-well plates

  • Selected cell line

  • This compound (test compound)

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar[7]

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Advanced Methodologies: High-Content Screening (HCS)

For a more comprehensive understanding of this compound's cytotoxic effects, High-Content Screening (HCS) can be employed. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in individual cells.[17][18] This approach can provide detailed information on:

  • Cell proliferation and cell cycle arrest[19]

  • Nuclear morphology (e.g., chromatin condensation)

  • Mitochondrial membrane potential[20]

  • Activation of specific signaling pathways

HCS assays are particularly useful for distinguishing between different mechanisms of cell death and for identifying off-target effects.[19][21]

Data Analysis and Presentation

The primary output of many cytotoxicity assays is the IC50 value, which is the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. This is typically determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Example Data Table:

This compound Conc. (µM)% Viability (MTT)% Cytotoxicity (LDH)% Apoptosis (Annexin V+)
0 (Vehicle)10005
0.19826
1851015
10524555
10059092
IC50 (µM) ~10 ~12 ~8

Conclusion

The suite of assays described in this application note provides a robust framework for characterizing the cytotoxic profile of the test compound this compound. By systematically evaluating metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can gain a comprehensive understanding of a compound's potential toxicity. This multi-parametric approach is essential for making informed decisions in the drug development pipeline, ultimately contributing to the development of safer and more effective therapeutics.

References

Application Notes & Protocols for the Cultivation of Validone-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Validone and its derivatives, particularly the aminoglycoside antibiotic Validamycin A, are of significant agricultural importance for their potent antifungal properties against plant pathogens like Rhizoctonia solani.[1] The primary microbial source for these compounds is the Gram-positive soil bacterium, Streptomyces hygroscopicus.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for culturing this compound-producing microorganisms, with a focus on Streptomyces hygroscopicus subsp. jinggangensis 5008. The protocols detailed herein cover strain maintenance, inoculum development, fermentation for optimal production, and subsequent extraction and analytical methods. Our approach emphasizes the scientific rationale behind each step to ensure reproducibility and provide a framework for further optimization.

Introduction: The Significance of this compound and its Biosynthesis

Validamycin A is a widely utilized biopesticide that effectively controls diseases such as sheath blight in rice.[1] Its mode of action involves the inhibition of trehalase, an essential enzyme in fungi for carbohydrate metabolism.[2] The biosynthesis of Validamycin A proceeds through a complex pathway involving a key intermediate, this compound. Understanding and optimizing the culture conditions for the producing microorganism, Streptomyces hygroscopicus, is paramount for enhancing the yield of this valuable secondary metabolite.

The biosynthesis of Validamycin A is governed by the val gene cluster.[3] The pathway is initiated from sedoheptulose 7-phosphate, a C7 sugar phosphate from the pentose phosphate pathway.[4] A dehydroquinate synthase-like protein, AcbC, catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone.[4] Through a series of enzymatic reactions involving oxidoreductases and aminotransferases, this precursor is converted to this compound 7-phosphate, which is then further processed to yield Validamycin A.[4]

This guide will provide detailed protocols to culture Streptomyces hygroscopicus for the efficient production of Validamycin A, thereby implicitly optimizing the synthesis of the this compound intermediate.

Microbial Strain Management

The cornerstone of successful fermentation is the proper maintenance and handling of the microbial strain. Streptomyces hygroscopicus subsp. jinggangensis 5008 is a well-characterized high-yield producer of Validamycin A.[5]

Strain Maintenance and Storage

Long-term viability and genetic stability of the strain are crucial. Glycerol stocks of spores or mycelia are recommended for long-term storage.[6]

Protocol 1: Preparation of Spore Suspension Glycerol Stocks

  • Culture for Sporulation: Streak S. hygroscopicus 5008 on a suitable sporulation agar medium such as Oatmeal-agar, MYM-agar, or ISP4-agar.[6]

  • Incubation: Incubate the plates at 28°C for 4-6 days, or until sporulation is evident (typically observed as a white/brown powdery appearance).[6]

  • Spore Harvesting: Aseptically add 3 mL of sterile water to the surface of a mature plate.[6] Gently scrape the surface with a sterile loop or spreader to suspend the spores.[6]

  • Preparation of Glycerol Stock: Transfer the spore suspension to a sterile 50 mL tube. Add sterile glycerol to a final concentration of 25% (v/v).

  • Storage: Aliquot the spore-glycerol suspension into cryovials and store at -80°C for long-term preservation.[6]

Protocol 2: Preparation of Mycelial Glycerol Stocks

  • Liquid Culture: Inoculate a suitable liquid medium (e.g., TSB) with S. hygroscopicus 5008 from a fresh plate or a thawed spore stock.

  • Incubation: Incubate at 28°C with shaking (200 rpm) for 72 hours.[6]

  • Preparation of Glycerol Stock: In a sterile tube, mix 500 µL of the liquid culture with 500 µL of 50% sterile glycerol (final glycerol concentration of 25%).[6]

  • Storage: Freeze and store the mycelial glycerol stocks at -80°C. Note that mycelial stocks may lose viability with repeated freeze-thaw cycles.[6]

Fermentation Protocols for Validamycin A Production

The production of Validamycin A is typically carried out in a two-stage fermentation process: a seed culture stage to generate sufficient biomass, followed by the main production fermentation.

Seed Culture Development

A healthy and abundant seed culture is critical for a successful production run.

Protocol 3: Seed Culture Preparation

  • Inoculation: Inoculate 50 mL of Tryptic Soy Broth (TSB) in a 250 mL flask with a thawed glycerol stock (spore or mycelial) of S. hygroscopicus 5008.

  • Incubation: Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.[6][7] A healthy seed culture will appear as dense, filamentous mycelial pellets.

Production Fermentation

The composition of the fermentation medium and the physical parameters are critical determinants of Validamycin A yield.

Table 1: Recommended Fermentation Media for Validamycin A Production

ComponentConcentration (g/L)Reference
Medium 1 (FM-II)
Soluble Starch60[5]
Sucrose30[5]
Beef Extract35[5]
NaCl0.75[5]
MgSO₄2[5]
CaCO₃8[5]
Medium 2
Glucose50[8]
Soybean Flour36[8]
Peptone5[8]
CaCO₃6[8]

Protocol 4: Shake Flask Fermentation

  • Medium Preparation: Prepare the chosen fermentation medium from Table 1 and dispense 60 mL into 250 mL Erlenmeyer flasks.[8] Sterilize by autoclaving.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture from Protocol 3.

  • Incubation and Fermentation Conditions: Incubate the flasks on a rotary shaker at 220 rpm.[8] A key finding is the effect of temperature on Validamycin A biosynthesis. While normal growth occurs at around 30°C, a higher temperature of 37°C has been shown to significantly enhance Validamycin A production.[9][10] Therefore, a cultivation temperature between 35°C and 37°C is recommended.[9] Maintain the initial pH of the medium at 7.0-7.8.[5][8]

  • Fermentation Duration: The fermentation is typically carried out for 5-7 days.[11]

  • Monitoring: Monitor the fermentation by measuring pH, biomass, and Validamycin A concentration at regular intervals.

Downstream Processing: Extraction and Purification

After fermentation, the Validamycin A must be recovered from the culture broth.

Protocol 5: Extraction of Validamycin A

  • Biomass Separation: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The Validamycin A is primarily in the supernatant.

  • Solvent Extraction: While chloroform has been used for extraction in bioassays, for larger scale purification, other methods are employed.[5] Solid-phase extraction (SPE) is a common and effective method for cleaning up the extracts.[12][13] A hydrophilic-hydrophobic-balanced (HLB) SPE cartridge can be used for this purpose.[12]

  • Elution and Concentration: After loading the supernatant onto the conditioned SPE cartridge, wash with a suitable solvent to remove impurities. Elute the Validamycin A with a polar solvent mixture, such as methanol-water.[12] The eluate can then be concentrated using a rotary evaporator.[14]

Analytical Methods for Quantification

Accurate quantification of Validamycin A is essential for process monitoring and optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying Validamycin A. However, as Validamycin A lacks a strong chromophore, detection is typically performed at a low wavelength (around 210 nm), which can be prone to interference.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS is the preferred method.[12][13][15] This technique provides accurate quantification even in complex matrices.

Table 2: Comparison of Analytical Methods for Validamycin A

MethodPrincipleAdvantagesDisadvantagesReference
Bioassay Inhibition of fungal growthMeasures biological activityTime-consuming, low precision[12]
Gas Chromatography (GC) Separation of volatile derivativesSensitive and preciseRequires laborious derivatization[12]
HPLC-UV Chromatographic separation with UV detectionMore sensitive than GCProne to interference at low wavelengths[12]
LC-MS/MS Chromatographic separation with mass spectrometric detectionHigh sensitivity and selectivityRequires specialized equipment[12][13]

Visualizations

Overall Workflow for Validamycin A Production

Validamycin_A_Production_Workflow cluster_0 Strain Management cluster_1 Inoculum Development cluster_2 Production Fermentation cluster_3 Downstream Processing cluster_4 Analysis Strain_Maintenance S. hygroscopicus 5008 Glycerol Stock (-80°C) Seed_Culture Seed Culture (TSB, 28°C, 48-72h) Strain_Maintenance->Seed_Culture Inoculation Fermentation Production Fermentation (FM-II Medium, 37°C, 5-7 days) Seed_Culture->Fermentation Inoculation Harvesting Harvesting & Biomass Separation Fermentation->Harvesting Extraction Extraction (e.g., SPE) Harvesting->Extraction Purification Purification Extraction->Purification Analysis Quantification (LC-MS/MS) Purification->Analysis Validone_Biosynthesis Sedoheptulose_7P Sedoheptulose 7-Phosphate Epi_Valiolone 2-epi-5-epi-Valiolone Sedoheptulose_7P->Epi_Valiolone AcbC (valA) Intermediates Series of Intermediates Epi_Valiolone->Intermediates valC, valB Validone_7P This compound 7-Phosphate Intermediates->Validone_7P valM Validamycin_A Validamycin A Validone_7P->Validamycin_A Further steps

References

Stable isotope labeling to trace Validone's metabolic fate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Tracing the Metabolic Fate of Validone Using Stable Isotope Labeling

Abstract

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is paramount in drug development. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging stable isotope labeling (SIL) to elucidate the metabolic fate of this compound, a novel hydroxycyclohexanone compound. We detail the strategic considerations for experimental design, step-by-step protocols for both in vitro and in vivo studies, and the analytical workflows required for metabolite identification using liquid chromatography-mass spectrometry (LC-MS). This guide emphasizes the causality behind experimental choices to ensure robust, reliable, and interpretable results.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its interaction with the biological system. A significant aspect of this is its metabolic fate—the biochemical transformations it undergoes. These transformations can result in inactivation, detoxification, or in some cases, bioactivation to a more potent or even toxic compound. Therefore, early and accurate metabolic profiling is not just a regulatory requirement but a cornerstone of developing safer and more effective therapeutics.

Stable isotope labeling has emerged as a gold-standard technique for these investigations.[1] By strategically replacing one or more atoms in the drug molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), we can create a "tagged" version of the compound.[2] This labeled analog is chemically identical to the parent drug but is distinguishable by its mass.[3] When introduced into a biological system, this mass difference allows for the unambiguous tracking of the drug and its subsequent metabolites against a complex biological background using mass spectrometry.[2][4] This method offers a dynamic view of metabolic pathways, a significant advantage over static measurements of metabolite concentrations, and avoids the safety and disposal concerns associated with radioactive isotopes.[5]

This guide will walk through the process of applying SIL to trace the metabolic journey of this compound, providing both the strategic framework and practical protocols for a successful study.

Part I: Strategic Experimental Design

A successful tracer study begins with a well-thought-out experimental design. The choices made at this stage—regarding the isotope, the labeling position, and the overall workflow—are critical for generating meaningful data.

The Principle of Isotopic Tracing

The core principle involves administering a stable isotope-labeled compound and monitoring the appearance of the "heavy" label in downstream metabolites.[6][7] An unlabeled sample is analyzed in parallel under identical conditions.[8] In the mass spectrometer, the unlabeled compound and its metabolites will each appear as a single isotopic cluster. The labeled compound and its metabolites, however, will appear at a higher mass-to-charge ratio (m/z). By searching for these characteristic mass shifts in the LC-MS data, we can confidently identify all molecules derived from the administered drug.

Isotope Selection and Labeling Position for this compound

This compound (C₇H₁₂O₅) is a hydroxycyclohexanone, rich in carbon, hydrogen, and oxygen.[9] This structure informs the choice of isotope and labeling position.

  • ¹³C (Carbon-13): This is often the preferred isotope. It imparts a clean +1 Da mass shift per ¹³C atom and does not significantly alter the chemical or chromatographic properties of the molecule. For this compound, incorporating two to four ¹³C atoms into the cyclohexanone ring would create a distinct mass signature that is unlikely to be lost during metabolism.

  • ²H (Deuterium): Deuterium labeling is often less expensive synthetically. However, replacing hydrogen with deuterium can sometimes lead to a slight change in retention time and may slow down metabolic reactions at or near the labeling site (the kinetic isotope effect). If used, the labels should be placed at positions not expected to undergo enzymatic attack, such as on a carbon with no leaving group.

  • ¹⁵N & ¹⁸O: These are not applicable for labeling the core structure of this compound as it lacks nitrogen, and ¹⁸O is typically used for specific mechanistic studies rather than general fate-of-compound analysis.

Key Consideration: The label must be placed in a metabolically stable position. Placing a ¹³C on a hydroxymethyl group that might be oxidized and cleaved would result in the loss of the label, rendering downstream metabolites invisible. Therefore, labeling the core carbon ring is the most robust strategy.

Labeling StrategyIsotopeNumber of LabelsMass Shift (Da)Rationale & Considerations
Ring-¹³C₄-Validone ¹³C4+4.013Recommended. Provides a highly distinct mass shift. Label is integrated into the core scaffold, ensuring it is retained in most major metabolites.
Hydroxymethyl-¹³C-Validone ¹³C1+1.003Not recommended. The hydroxymethyl group is a likely site of oxidation and potential cleavage, which would lead to loss of the tracer signal.
Ring-d₄-Validone ²H4+4.025A viable alternative. May be synthetically more accessible. Potential for slight chromatographic shifts and kinetic isotope effects must be considered during data analysis.
Overall Experimental Workflow

The process of tracing this compound's metabolic fate follows a structured, multi-stage workflow, from initial in vitro screening to comprehensive in vivo analysis. This systematic approach ensures that each step informs the next, building a complete picture of the compound's ADME profile.

G Overall Workflow for Tracing this compound's Metabolic Fate cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Metabolism cluster_2 Phase 3: In Vivo Study cluster_3 Phase 4: Analysis & Identification A Synthesis of ¹³C-Labeled this compound B Chemical & Isotopic Purity Analysis (LC-MS, NMR) A->B C Incubation with Liver Microsomes B->C F Dosing of Animal Model (e.g., Rat) with Labeled this compound B->F E Sample Preparation (Extraction, Cleanup) C->E D Incubation with Cultured Hepatocytes D->E H LC-HR-MS/MS Analysis E->H G Collection of Biological Samples (Blood, Urine, Feces, Tissues) F->G G->E I Data Processing & Metabolite Identification H->I J Structural Elucidation & Pathway Mapping I->J K Final Metabolic Map G LC-MS Data Analysis Workflow for Metabolite Identification A Acquire Raw LC-MS Data (Labeled & Unlabeled Samples) B Extract Ion Chromatograms (XICs) for Predicted Metabolites A->B C Automated Peak-Pair Finding (Search for Mass Shift, e.g., +4.013 Da) A->C D Filter & Align Peaks (Compare Labeled vs. Unlabeled) B->D C->D E Generate Candidate List of Potential Metabolites D->E F Acquire High-Resolution MS/MS Fragmentation Data E->F G Interpret MS/MS Spectra (Compare to Parent Drug) F->G H Propose Metabolite Structure & Identify Biotransformation G->H

References

Application Note: Elucidating the Three-Dimensional Structure of Validone using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the determination of the three-dimensional atomic structure of Validone, a hydroxycyclohexanone of interest in metabolic and pharmaceutical research, using single-crystal X-ray crystallography. As the definitive method for structural elucidation of small molecules, X-ray crystallography provides unambiguous data on stereochemistry, conformation, and intermolecular interactions.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols. We emphasize the causality behind experimental choices to empower users to troubleshoot and adapt these methods for their specific research needs.

Introduction: The Imperative for Structural Precision

This compound, a cyclitol and bacterial metabolite, possesses a stereochemically rich structure that dictates its biological activity.[4] Its molecular formula is C₇H₁₂O₅ with a molecular weight of 176.17 g/mol .[4] Understanding the precise three-dimensional arrangement of its atoms is paramount for applications ranging from mechanistic studies of its role in metabolic pathways to its potential use as a scaffold in drug design.

X-ray crystallography is a powerful analytical technique that determines the exact arrangement of atoms within a crystalline solid.[5][6] By irradiating a single crystal with X-rays, we can analyze the resulting diffraction pattern to generate a three-dimensional electron density map of the molecule, revealing atomic positions with high precision.[1] This application note details the complete workflow, from obtaining high-quality crystals of this compound to final structure validation and deposition.

Property Value Source
PubChem CID 25202914PubChem[4]
Molecular Formula C₇H₁₂O₅PubChem[4]
Molecular Weight 176.17 g/mol PubChem[4]
Class Hydroxycyclohexanone, Cyclitol, TetrolPubChem[4]

The Crystallographic Workflow: A Logic-Driven Overview

The successful determination of a crystal structure is a sequential process where the quality of the outcome of each step is critically dependent on the success of the preceding one. The workflow is not merely a series of mechanical steps but a logic-driven investigation into the solid-state properties of the molecule.

X_Ray_Crystallography_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Final Output A High-Purity this compound (>98%) B Crystallization Screening A->B Dissolution C Harvesting & Selection of Single Crystal B->C Growth D Crystal Mounting & Cryo-protection C->D E X-ray Diffraction Experiment D->E F Data Processing & Reduction E->F Raw Diffraction Images G Structure Solution (Phasing) F->G HKL File H Model Building & Refinement G->H Initial Model I Structure Validation H->I Refined Model (CIF) J Final 3D Atomic Structure I->J Validated CIF

Figure 1: The workflow for determining this compound's 3D structure.

Phase 1: The Art and Science of Crystallization

The most significant bottleneck in any crystallography project is obtaining diffraction-quality single crystals.[7] The goal is to coax the highly flexible this compound molecules out of a disordered solution into a perfectly ordered, three-dimensional lattice. This requires achieving a state of slow, controlled supersaturation.

Causality: Why Crystallization is Critical

A crystal acts as a three-dimensional diffraction grating for X-rays. The high degree of internal order amplifies the scattering signal from individual molecules into a measurable pattern of discrete spots. Amorphous solids or poorly ordered materials will not produce the sharp diffraction necessary for atomic-resolution structure determination.[1]

Protocol 1: High-Throughput Crystallization Screening of this compound

This protocol utilizes a microbatch-under-oil approach, which allows for the parallel screening of numerous conditions with minimal sample consumption, a significant advantage in drug development.[7]

Materials:

  • High-purity this compound (>98%)

  • A selection of analytical grade solvents (See Table 2)

  • 96-well microbatch crystallization plates

  • Paraffin oil or silicone oil

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20-50 mg/mL) in a primary solvent in which it is readily soluble, such as methanol or water.

  • Plate Setup: Add 50 µL of paraffin oil to each well of the 96-well plate.

  • Dispensing: In each well, dispense a 1 µL drop of the this compound stock solution and a 1 µL drop of a precipitant solvent from your screening kit (see Table 2). The two drops will remain separate under the oil.

  • Equilibration: The oil layer controls the slow evaporation of the more volatile solvent, gradually mixing the analyte and precipitant to induce supersaturation.[7]

  • Incubation & Monitoring: Store the plates in a stable, vibration-free environment (e.g., 4°C or 20°C). Monitor the drops daily for the first week, and then weekly, using a polarized light microscope for signs of crystal formation.

  • Optimization: Once initial "hits" (conditions producing any crystalline material) are identified, perform finer grid screens around those conditions by subtly varying the concentrations of the analyte and precipitant.[8]

Variable Conditions to Screen Rationale
Solvent System Isopropanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, WaterVarying polarity and hydrogen bonding capability to modulate solubility.
Temperature 4°C, 20°CTemperature affects solubility and the rate of evaporation, influencing crystal growth kinetics.[7]
Precipitant Anti-solvents (e.g., Heptane, Diethyl Ether)Layering or diffusing an anti-solvent in which this compound is insoluble is a classic method to induce crystallization.[9][10]

Phase 2: Interrogating the Crystal with X-rays

Once a suitable single crystal (typically 50-200 µm in size, with sharp edges and no visible defects) is obtained, the next step is to collect diffraction data.

Protocol 2: Crystal Mounting and Cryo-protection

Causality: The Need for Cryo-protection The intense, ionizing X-ray beam can cause significant radiation damage to organic molecules at room temperature. By flash-cooling the crystal to ~100 K (-173 °C), molecular motion is arrested, and the effects of radiation damage are dramatically reduced.[11] However, the aqueous solvent within the crystal lattice will form crystalline ice upon freezing, destroying the crystal. A cryoprotectant is therefore required to facilitate the formation of a vitreous, non-crystalline glass.[11][12]

Procedure:

  • Prepare Cryoprotectant Solution: Prepare a solution containing the original mother liquor from the crystallization drop supplemented with a cryoprotectant. For a polar molecule like this compound, 20-25% glycerol or ethylene glycol is a standard starting point.[11][13]

  • Harvest the Crystal: Carefully select a single, well-formed crystal using a nylon loop of appropriate size. Quickly draw the crystal through the cryoprotectant solution. The goal is to replace the surface mother liquor without causing osmotic shock to the crystal.

  • Flash-Cooling: Immediately plunge the loop-mounted crystal into liquid nitrogen or a 100 K nitrogen gas cryostream at the diffractometer.[12] A successful vitrification will result in a clear, glassy bead around the crystal.

Protocol 3: X-ray Diffraction Data Collection

This protocol assumes the use of a modern single-crystal X-ray diffractometer.

Procedure:

  • Mounting: Transfer the frozen crystal under the cold stream to the goniometer head of the diffractometer.

  • Crystal Screening: Collect a few initial diffraction images to assess crystal quality. Look for sharp, well-defined diffraction spots. Diffuse or streaky spots indicate poor crystal quality.

  • Unit Cell Determination: The instrument software will automatically index the diffraction spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software will calculate an optimal strategy to collect a complete and redundant dataset, rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for absorption), and scales the data to produce the final reflection file (typically in .hkl format). This file contains the Miller indices (h,k,l) and intensity for each measured reflection.

Phase 3: From Diffraction Data to 3D Model

This phase is entirely computational and involves solving the "phase problem" and refining a chemical model to fit the experimental data.

Protocol 4: Structure Solution, Refinement, and Validation

Software:

  • Structure Solution & Refinement: SHELX suite (e.g., SHELXT, SHELXL)[14][15], often used through a graphical interface like Olex2.[16][17]

  • Validation: PLATON (as part of the IUCr's checkCIF service).[16][18]

Procedure:

  • Structure Solution: For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[3] The SHELXT program is highly effective for this. This initial solution will reveal the positions of most non-hydrogen atoms.

  • Model Building: Using a graphical interface, assign atom types (C, O) to the electron density peaks. The molecular connectivity of this compound should become apparent.

  • Structure Refinement: The atomic positions and their thermal displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm, such as in SHELXL.[15] The progress of refinement is monitored by the R-factor (R1), which measures the agreement between the calculated and observed structure factors. A good refinement for a small molecule typically results in an R1 value below 5% (0.05).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located directly from the electron density map.

  • Final Validation: The final structural model is exported as a Crystallographic Information File (CIF). This file should be submitted to the IUCr's online checkCIF service.[18] This service performs an exhaustive geometric and crystallographic analysis, generating a report with a list of ALERTS. The goal is to resolve all A- and B-level ALERTS, providing comments for any that cannot be resolved. This step is a cornerstone of a trustworthy protocol.[18][19][20]

Parameter Typical Target Value Significance
Resolution < 0.84 ÅHigh resolution is required for precise determination of bond lengths and angles.
R1 < 0.05 (5%)A primary measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR2 < 0.15 (15%)A weighted R-factor based on all data, generally higher than R1.
Goodness-of-Fit (GooF) ~ 1.0Indicates that the model is a good fit to the data.
Final Difference Map < ±0.5 e⁻/ųA map of residual electron density; should be largely featureless, indicating all atoms have been correctly modeled.

Phase 4: Analysis and Deposition

The final, validated CIF file contains the 3D coordinates of every atom in the this compound molecule. This model can be visualized to analyze:

  • Absolute Stereochemistry: Unambiguously determined from high-quality data.[1][21]

  • Molecular Conformation: The exact puckering of the cyclohexane ring and the orientation of its substituents.

  • Intermolecular Interactions: Hydrogen bonding and other interactions that dictate how this compound molecules pack in the solid state.

For the benefit of the scientific community, the final validated structure should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small molecule organic and metal-organic crystal structures.[22][23]

References

Application Note: A Comprehensive Guide to Investigating Vilazodone's Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the thorough characterization of a compound's biological activity is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on investigating the potential of a compound as an enzyme inhibitor. While the initial topic specified "Validone," our comprehensive search of scientific literature predominantly points towards "Vilazodone," an FDA-approved medication for major depressive disorder, as a relevant and well-documented example of a compound with enzyme inhibitory activity.[1][2][3][4] Vilazodone is classified as a serotonin partial agonist and reuptake inhibitor (SPARI), with its primary mechanism of action being the inhibition of the serotonin transporter (SERT).[1][2][4]

This guide will leverage the established profile of Vilazodone as a framework to present a series of detailed protocols and scientific insights applicable to the investigation of any compound's enzyme inhibitory potential. We will explore methodologies ranging from initial high-throughput screening to in-depth kinetic studies aimed at elucidating the mechanism of inhibition. The principles and techniques detailed herein are foundational to the fields of pharmacology and drug discovery and can be adapted for a wide range of small molecules and enzyme targets.

The Scientific Rationale: Why Investigate Enzyme Inhibition?

Enzymes are fundamental to virtually all biological processes, and their dysregulation is often implicated in the pathophysiology of numerous diseases.[5][6] Consequently, enzyme inhibitors constitute a significant portion of clinically used therapeutics.[6] The investigation of a compound's enzyme inhibitory profile is crucial for several reasons:

  • Primary Mechanism of Action: To understand how a drug exerts its therapeutic effect.

  • Drug Repositioning: To identify new therapeutic applications for existing drugs by discovering novel enzyme targets. A recent study, for instance, identified Vilazodone as an inhibitor of inositol polyphosphate multikinase (IPMK) through structure-based drug repositioning, suggesting its potential in other therapeutic areas.[7]

  • Off-Target Effects and Safety Profile: To identify unintended enzyme interactions that could lead to adverse drug reactions.

  • Structure-Activity Relationship (SAR) Studies: To guide the chemical modification of a lead compound to enhance its potency and selectivity for the target enzyme.

Part 1: Foundational Principles of Enzyme Inhibition

A solid understanding of enzyme kinetics is essential for designing and interpreting enzyme inhibition assays.[8][9][10] Enzyme inhibitors can be broadly classified based on their mechanism of action.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. Non-competitive inhibitors decrease Vmax but do not affect Km.[11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. It decreases both Vmax and Km.[11]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. Mixed inhibitors affect both Vmax and Km.

These different modes of inhibition can be distinguished by analyzing the enzyme's kinetic parameters in the presence and absence of the inhibitor.[9]

Part 2: Experimental Protocols for Investigating Vilazodone as an Enzyme Inhibitor

The following protocols provide a stepwise approach to systematically investigate the enzyme inhibitory potential of a compound like Vilazodone.

Protocol 1: High-Throughput Screening (HTS) for Target Identification

The initial step is to screen the compound against a diverse panel of enzymes to identify potential targets.[5][12]

Objective: To rapidly assess the inhibitory activity of Vilazodone against a large number of enzymes.

Materials:

  • Vilazodone (and other test compounds)

  • A panel of purified enzymes (e.g., kinases, proteases, phosphatases)

  • Corresponding enzyme substrates

  • Assay buffers

  • Multi-well plates (96- or 384-well)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

  • Automated liquid handling systems (recommended for high throughput)[12]

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Vilazodone Stock Solutions Add_Compound Add Vilazodone (or control) to Wells Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solutions Dispense_Enzyme Dispense Enzyme into Wells Enzyme_Prep->Dispense_Enzyme Substrate_Prep Prepare Substrate Solutions Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Dispense_Enzyme->Add_Compound Incubate_1 Pre-incubate Enzyme and Compound Add_Compound->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate for a Defined Time Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (if necessary) Incubate_2->Stop_Reaction Read_Plate Read Plate on Plate Reader Stop_Reaction->Read_Plate Data_Analysis Calculate Percent Inhibition Read_Plate->Data_Analysis Hit_Identification Identify 'Hits' (e.g., >50% inhibition) Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow for Enzyme Inhibitor Identification.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of Vilazodone in a suitable solvent (e.g., DMSO). Create a dilution series to be tested.

  • Assay Plate Preparation: In a multi-well plate, add the assay buffer to all wells.

  • Enzyme Addition: Add the specific enzyme being tested to each well, except for the negative control wells.

  • Compound Addition: Add Vilazodone at various concentrations to the test wells. Add a known inhibitor as a positive control and solvent (e.g., DMSO) as a vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.[13]

  • Reaction Initiation: Add the enzyme's specific substrate to all wells to start the reaction.[13]

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Detection: Measure the enzyme activity by monitoring the formation of product or the depletion of substrate using a plate reader.[8][14] The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition for each concentration of Vilazodone compared to the vehicle control.

Protocol 2: IC50 Determination

Once a "hit" has been identified from the HTS, the next step is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC50).[15]

Objective: To quantify the concentration of Vilazodone required to inhibit 50% of the target enzyme's activity.

Materials: Same as Protocol 1, focusing on the specific "hit" enzyme.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare the target enzyme, substrate, and buffer as in the HTS protocol.

  • Compound Dilution Series: Create a more detailed, serial dilution of Vilazodone (e.g., 10-12 concentrations) to generate a dose-response curve.

  • Assay Procedure: Follow the same assay procedure as in Protocol 1, using the detailed dilution series of Vilazodone.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the Vilazodone concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The IC50 value is the concentration of Vilazodone that corresponds to 50% inhibition on the fitted curve.

Data Presentation:

Vilazodone Concentration (nM)% Inhibition (Hypothetical Data)
0.15.2
115.8
1048.9
10085.1
100095.3
1000098.7

Resulting IC50 from hypothetical data: Approximately 10.5 nM

Protocol 3: Enzyme Kinetic Studies for Mechanism of Inhibition (MoA) Determination

This protocol is designed to elucidate how Vilazodone inhibits the target enzyme.[9][16]

Objective: To determine if Vilazodone acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Materials: Same as previous protocols.

Workflow Diagram:

MoA_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Setup Prepare Enzyme, Buffer, and Vilazodone at Fixed Concentrations Vary_Substrate Vary Substrate Concentration Setup->Vary_Substrate Measure_Velocity Measure Initial Reaction Velocity (V₀) Vary_Substrate->Measure_Velocity MM_Plot Generate Michaelis-Menten Plot Measure_Velocity->MM_Plot LB_Plot Generate Lineweaver-Burk Plot MM_Plot->LB_Plot Determine_MoA Determine Mechanism of Inhibition LB_Plot->Determine_MoA

Caption: Workflow for Determining the Mechanism of Enzyme Inhibition.

Step-by-Step Methodology:

  • Experimental Setup: Design a matrix of experiments where the concentration of the substrate is varied for several fixed concentrations of Vilazodone (including a zero-inhibitor control).

  • Kinetic Measurements: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).[9][10] It is crucial to measure the rate in the initial, linear phase of the reaction.[15]

  • Data Analysis and Plotting:

    • Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration. This will yield a series of hyperbolic curves.

    • Lineweaver-Burk Plot: For a more precise determination of kinetic parameters, transform the data by plotting 1/V₀ versus 1/[S].[9][16] This double-reciprocal plot linearizes the data.

  • Interpretation of Lineweaver-Burk Plot:

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines will intersect in the second or third quadrant (both Vmax and Km are affected).

Hypothetical Kinetic Data Summary:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed DecreasesVariesLines intersect off-axes

Part 3: Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic investigation of a compound's enzyme inhibitory properties, using Vilazodone as a guiding example. Successful execution of these experiments will yield critical data on the compound's potential enzyme targets, its potency, and its mechanism of inhibition. These findings are instrumental in advancing a compound through the drug discovery pipeline, from initial hit identification to lead optimization and preclinical development.[5] Further studies may involve structural biology techniques (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interaction at the atomic level, providing invaluable insights for rational drug design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Validone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Validone synthesis. As a critical biosynthetic intermediate for the antifungal agent Validamycin A, optimizing the production of this compound is a key objective for researchers in natural product synthesis and metabolic engineering.[1][2][3] This guide is designed to provide in-depth, experience-driven advice to troubleshoot common issues and enhance the yield of this compound, whether through biological or chemical routes.

The content is structured into two primary sections: the more extensively documented biosynthetic pathway and a guide to potential chemical synthesis strategies based on related compounds.

Section 1: Troubleshooting the Biosynthesis of this compound in Streptomyces hygroscopicus

This compound is naturally produced by Streptomyces hygroscopicus as a precursor to Validamycin A.[1][2] The biosynthetic pathway begins with sedoheptulose 7-phosphate, a product of the pentose phosphate pathway. Low yields of downstream products can often be traced back to inefficiencies in these initial steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My S. hygroscopicus culture shows low titers of Validamycin A. How can I determine if this compound production is the bottleneck?

A1: This is a common and critical diagnostic question. A bottleneck at the this compound synthesis stage will starve the downstream pathway.

  • Direct Cause Analysis: The conversion of the initial cyclization product, 2-epi-5-epi-valiolone, to this compound involves a series of enzymatic steps, including epimerization, dehydration, and reduction.[1][2][4] An issue with any of the enzymes in this cascade (e.g., ValA, ValC) can halt production.

  • Troubleshooting Workflow:

    • Metabolite Analysis: Develop an LC-MS/MS method to detect and quantify key intermediates in your fermentation broth and cell lysate. Specifically, you should look for sedoheptulose 7-phosphate, 2-epi-5-epi-valiolone, valienone, and this compound itself. An accumulation of an early intermediate like 2-epi-5-epi-valiolone with a corresponding lack of this compound points directly to a bottleneck.

    • Gene Expression Analysis: Use RT-qPCR to assess the transcript levels of the key biosynthetic genes in the val cluster, particularly valA (2-epi-5-epi-valiolone synthase) and other genes responsible for the subsequent conversions.[5] Low expression levels may indicate a regulatory issue.

    • Enzyme Assays: If possible, develop in vitro assays for the key enzymes to test their activity directly from cell lysates. This can confirm if low expression translates to low enzymatic function.

Q2: I've confirmed a bottleneck in this compound production. What strategies can I employ to increase the yield?

A2: Enhancing the production of a specific intermediate requires a multi-faceted approach combining metabolic engineering and fermentation optimization.

  • Genetic Engineering Strategies:

    • Gene Cluster Amplification: The entire val gene cluster can be amplified within S. hygroscopicus. This strategy has been shown to increase the copy number of all biosynthetic genes, leading to a significant enhancement in the production of Validamycin A, which implies a higher flux through the this compound intermediate stage.[3]

    • Promoter Engineering: Replace the native promoters of key genes like valA with stronger, constitutively active promoters to boost their transcription levels.

    • Downstream Knockout: To accumulate this compound, you can create a knockout mutant of the gene responsible for its conversion to the next intermediate. The transamination of this compound is a key step; targeting the responsible aminotransferase (valM) would be a logical starting point.[5][6]

  • Fermentation Process Optimization:

    • Precursor Feeding: Supplement the fermentation medium with precursors that feed into the pentose phosphate pathway to increase the pool of sedoheptulose 7-phosphate.

    • Medium Optimization: Systematically optimize carbon and nitrogen sources, phosphate levels, and trace elements in your fermentation medium.

    • Process Parameters: Fine-tune pH, temperature, and dissolved oxygen levels to maximize the metabolic activity of your S. hygroscopicus strain.

Key Biosynthetic Genes and Their Functions
GeneProposed FunctionRationale for Importance in this compound SynthesisReference
valA 2-epi-5-epi-valiolone synthaseCatalyzes the crucial cyclization of sedoheptulose 7-phosphate to form the initial carbocyclic ring, the first committed step of the pathway.[5][6][6],[5]
valC C7-cyclitol kinasePhosphorylates the cyclitol intermediate, a necessary activation step for subsequent enzymatic transformations.[5][6][6],[5]
- Epimerases/DehydratasesAlthough not fully elucidated as single genes, these enzymatic activities are required to convert 2-epi-5-epi-valiolone to valienone.[1][2][1],[2]
- ReductaseAn oxidoreductase is required to reduce the keto group of valienone to form this compound.[1][6][1],[6]

Visualizing the Biosynthetic Pathway and Troubleshooting Logic

This compound Biosynthesis and Troubleshooting Figure 1: this compound Biosynthesis & Troubleshooting Workflow cluster_pathway Biosynthetic Pathway cluster_troubleshooting Troubleshooting Low Yield Sedoheptulose 7-P Sedoheptulose 7-P 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose 7-P->2-epi-5-epi-valiolone valA Valienone Valienone 2-epi-5-epi-valiolone->Valienone Epimerization, Dehydration This compound This compound Valienone->this compound Reduction Validoxylamine A Validoxylamine A This compound->Validoxylamine A valM (Amination) Low_Yield Low this compound Yield Detected Analyze_Metabolites Quantify Intermediates (LC-MS/MS) Low_Yield->Analyze_Metabolites Analyze_Transcripts Assess Gene Expression (RT-qPCR) Low_Yield->Analyze_Transcripts Accumulation Precursor Accumulation? Analyze_Metabolites->Accumulation Expression Low Gene Expression? Analyze_Transcripts->Expression Solution_Upstream Optimize Precursor Supply & Upstream Enzymes Accumulation->Solution_Upstream Yes Solution_Expression Engineer Promoters Amplify Gene Cluster Expression->Solution_Expression Yes

Caption: Figure 1: this compound Biosynthesis & Troubleshooting Workflow.

Section 2: A Guide to the Chemical Synthesis of this compound

While the biosynthesis of this compound is well-studied, its total chemical synthesis is not widely reported in the literature. However, the synthesis of structurally similar polyhydroxylated cyclohexanones (cyclitols) has been achieved, providing a strong foundation for a potential synthetic route. The synthesis of (+)-(2R,3S,4R)-2,3,4-trihydroxycyclohexanone from D-glucose serves as an excellent model.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a viable starting material for the chemical synthesis of this compound?

A1: Chiral pool starting materials are ideal for controlling the complex stereochemistry of this compound.

  • Rationale: D-glucose is an inexpensive and readily available starting material that contains the necessary stereocenters that can be manipulated to form the desired cyclohexanone ring.[7] A plausible strategy would involve converting D-glucose into a 5-hydroxycyclohexanone derivative, which can then be further functionalized.

  • Alternative Approaches: Other strategies could involve Diels-Alder reactions to construct the cyclohexane ring, followed by stereoselective dihydroxylation reactions to install the hydroxyl groups.

Q2: My cyclization step to form the six-membered ring is inefficient. What factors should I investigate?

A2: Ring-closing reactions, such as an intramolecular aldol condensation or a ring-closing metathesis, are critical and often challenging steps in cyclitol synthesis.[8]

  • Causality: Low yields are often due to competing intermolecular reactions, steric hindrance from protecting groups, or unfavorable ring strain in the transition state.

  • Troubleshooting Steps:

    • Concentration: Ensure the reaction is run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

    • Protecting Groups: The choice of protecting groups is critical. Bulky protecting groups near the reacting centers can sterically hinder the cyclization. Consider switching to smaller protecting groups for the key cyclization step. The use of electron-withdrawing protecting groups has been shown to significantly improve the yield of ring-closing metathesis in similar systems.[8]

    • Catalyst/Reagent: For reactions like ring-closing metathesis, the choice of catalyst (e.g., Grubbs' catalyst generations) is paramount. Screen different catalysts to find one that is optimal for your specific substrate.

Q3: I am struggling with controlling the stereochemistry of the hydroxyl groups. What are the best practices?

A3: Establishing the four contiguous stereocenters of this compound is the primary challenge of any chemical synthesis.

  • Substrate-Directed Reactions: The most effective strategy is to use the existing stereocenters of your chiral starting material (like D-glucose) to direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of existing hydroxyl groups can direct the facial selectivity of epoxidation or dihydroxylation of a nearby double bond.

  • Reagent-Based Control: Utilize stereoselective reagents. For instance, Sharpless asymmetric dihydroxylation can be used to install two adjacent hydroxyl groups with a predictable stereochemical outcome.

  • Protecting Group Influence: Neighboring protecting groups can influence the stereochemical course of a reaction through steric hindrance or by forming transient chelates with the reagent.

Conceptual Workflow for this compound Chemical Synthesis

This compound Chemical Synthesis Workflow Figure 2: Conceptual Workflow for this compound Synthesis Start Chiral Pool (e.g., D-Glucose) PG_Protection Protecting Group Manipulation Start->PG_Protection Chain_Elongation Carbon Chain Elongation PG_Protection->Chain_Elongation Cyclization Intramolecular Cyclization (e.g., Aldol, RCM) Chain_Elongation->Cyclization Stereo_Control Stereoselective Functionalization (e.g., Dihydroxylation) Cyclization->Stereo_Control Deprotection Global Deprotection Stereo_Control->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Figure 2: Conceptual Workflow for this compound Synthesis.

Section 3: Purification and Analysis

Whether produced biologically or chemically, this compound must be purified from a complex mixture. Its high polarity presents specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective method for purifying the highly polar this compound molecule?

A1: The multiple hydroxyl groups make this compound very water-soluble and unsuitable for standard reversed-phase chromatography.

  • Recommended Techniques:

    • Ion-Exchange Chromatography: If your synthesis results in charged byproducts, ion-exchange chromatography is an excellent first step to remove them.

    • Normal-Phase Chromatography: Silica gel chromatography can be effective, but may require polar solvent systems (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol/Water mixtures) and can suffer from tailing.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal technique for highly polar compounds like cyclitols. It uses a polar stationary phase with a partially aqueous mobile phase, providing excellent separation.

Q2: How do I confirm the identity and purity of my final product?

A2: A combination of spectroscopic methods is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of all protons and their respective couplings, which is crucial for determining the relative stereochemistry of the protons on the cyclohexane ring.

    • ¹³C NMR: Will confirm the number of unique carbons, including the ketone carbonyl (~200-210 ppm) and the five hydroxyl-bearing carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₇H₁₂O₅) by providing a highly accurate mass measurement.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is the best method for determining the purity of non-UV active compounds like this compound.

References

Technical Support Center: Troubleshooting Validone Solution Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Validone. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in solution. As a hydroxycyclohexanone, this compound possesses functional groups that can be susceptible to degradation under various experimental conditions.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A: Loss of potency is a common indicator of chemical instability. For a molecule like this compound, which contains a ketone and multiple hydroxyl groups, several factors could be at play, including pH, solvent choice, temperature, and exposure to light or oxygen.[1][2] It is also possible that the molecule is undergoing keto-enol tautomerism, leading to a change in its structure and potentially its activity.[3][4]

Q2: I am observing unexpected peaks in my analytical chromatogram when analyzing this compound solutions. What are these?

A: The appearance of new peaks strongly suggests the formation of degradation products.[5] To understand the nature of these impurities, it is crucial to establish the degradation pathway of this compound under your specific experimental conditions.[6][7] A forced degradation study can help identify the conditions that lead to the formation of these degradants.[5][8][9]

Q3: What are the ideal storage conditions for this compound solutions to ensure maximum stability?

A: While specific stability data for this compound is not extensively published, general best practices for storing pharmaceutical solutions should be followed.[10][11][12] This typically involves storage at low temperatures (2-8°C or frozen at -20°C to -80°C), protection from light by using amber vials, and minimizing headspace in the container to reduce exposure to oxygen.[12][13] The optimal storage conditions should be experimentally determined through a stability study.

Q4: How can I develop an analytical method that accurately quantifies this compound in the presence of its degradants?

A: You will need to develop a "stability-indicating" analytical method.[5] This is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from any potential degradation products, impurities, or excipients.[5][7] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common technique for this purpose.[14][15]

Troubleshooting Guides

This section provides detailed protocols and methodologies to systematically investigate and address the instability of this compound in solution.

Guide 1: Preliminary Stability Assessment of this compound

This guide will help you identify the key factors affecting the stability of your this compound solution.

Objective: To determine the influence of solvent, pH, and temperature on the stability of this compound over a short-term period.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-aqueous solvent where it is known to be soluble and stable (e.g., DMSO, Ethanol).

  • Working Solution Preparation: Dilute the stock solution to your target experimental concentration in a variety of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9).[16] It is recommended to use a buffer system with sufficient capacity, such as a phosphate buffer.[16]

  • Incubation: Aliquot the working solutions into separate, tightly sealed vials for each time point and condition. Incubate the vials at different temperatures (e.g., room temperature, 40°C). Protect all samples from light.

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Analysis: Use an appropriate analytical method, such as HPLC-UV, to quantify the remaining concentration of this compound at each time point.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A loss of more than 5-10% typically indicates significant degradation.

ParameterRecommended Conditions for Initial ScreeningRationale
Solvents Acetonitrile, Methanol, Ethanol, DMSO (for stock)Assess solubility and potential for solvent-mediated degradation.
Aqueous Buffers Phosphate Buffer at pH 3, 5, 7, 9To evaluate the impact of pH on hydrolytic stability.[16]
Temperature 4°C, Room Temperature (20-25°C), 40°CTo assess thermal degradation.[13]
Light Exposure Amber vials vs. Clear vialsTo determine photosensitivity.
Guide 2: Performing a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[5][6][7][8][9]

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products for the development of a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

G This compound This compound (Hydroxycyclohexanone) Deg1 Oxidized Product (Diketone or Carboxylic Acid) This compound->Deg1 Oxidation (H₂O₂) Deg2 Dehydrated Product (Cyclohexenone derivative) This compound->Deg2 Acid/Heat (Dehydration) Deg3 Enol Tautomer This compound->Deg3 Base/Acid Catalysis (Tautomerization) Deg4 Ring-Opened Product This compound->Deg4 Strong Acid/Base (Retro-Aldol type)

References

Technical Support Center: Troubleshooting Low Signal in Validone Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the mass spectrometry analysis of Validone. This document is structured to help researchers, scientists, and drug development professionals systematically diagnose and resolve issues related to low or inconsistent signal intensity during LC-MS experiments. The advice herein is grounded in the fundamental principles of mass spectrometry and liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: I have no signal or a very weak signal for my this compound standard. Where should I begin?

When signal is completely absent, it often points to a critical failure in the system. A systematic check from the sample to the detector is the most efficient approach.

  • Confirm System Suitability: Before injecting your sample, always run a system suitability test with a known, reliable standard for your instrument. This immediately tells you if the issue is with the instrument itself or your specific analyte/method.[1]

  • Check for Leaks: Visually inspect all connections from the LC pumps to the MS source. Look for salt buildup or drips, which are clear indicators of a leak.[2] A leak can divert flow, preventing your sample from reaching the detector.

  • Inspect the Ion Source: The electrospray process is fundamental. Visually confirm that the ESI needle is generating a stable, fine mist.[1][3] An inconsistent or absent spray is a primary cause of signal loss.[1][3][4] Also, check for contamination on the capillary tip or orifice.[1][5]

  • Verify Method Parameters: Double-check that the correct LC and MS methods are loaded. Ensure the MS is set to the appropriate ionization polarity (positive/negative) and the mass range includes the m/z of this compound.[1]

Q2: My this compound signal is present but weak and inconsistent between injections. What are the likely causes?

Signal instability points toward issues with sample preparation, chromatography, or the ion source environment.[4]

  • Ion Suppression: This is a very common cause where components in your sample matrix co-elute with this compound and compete for ionization, thereby suppressing its signal.[6][7][8][9] This is a major challenge in ESI-MS.[10]

  • Sample Preparation: The complexity of your sample preparation can introduce variability.[4] Inconsistent extraction, filtration, or dilution can lead to fluctuating analyte concentrations.

  • Mobile Phase Issues: Using low-quality solvents or aged mobile phases can introduce contaminants, increase background noise, and cause signal drift.[5][11] The pH and choice of additives are also critical for consistent ionization.[12][13]

  • Source Conditions: Sub-optimal source parameters (e.g., gas flows, temperatures, voltages) can lead to inefficient desolvation or analyte degradation, resulting in a weak and unstable signal.[4][14]

Q3: How do I determine if my sample preparation is causing the low signal?

The goal of sample preparation is to isolate this compound from interfering matrix components and place it into a solvent compatible with LC-MS.[15]

  • Assess Analyte Properties: Understand the physicochemical properties of this compound (e.g., pKa, LogP).[15][16] This knowledge is crucial for selecting the right extraction technique—such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[15][17]

  • Test for Matrix Effects: To confirm if your matrix is suppressing the signal, perform a post-column infusion experiment. Infuse a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC. A drop in the constant signal at the retention time of this compound indicates ion suppression from the matrix.[1][7]

  • Spike and Recovery: Spike a known amount of this compound standard into a blank matrix sample before and after the extraction process. A low recovery in the pre-spiked sample compared to the post-spiked one indicates that the extraction procedure itself is inefficient.

In-Depth Troubleshooting Guides

This section provides a structured workflow for diagnosing and resolving low signal issues. We will proceed logically from the sample preparation stage through to the mass spectrometer's detector.

Workflow: Systematic Troubleshooting of Low Signal

G cluster_sample cluster_lc cluster_source cluster_analyzer start Low or No this compound Signal sample_prep Module 1: Sample & Analyte Integrity start->sample_prep lc_system Module 2: LC & Mobile Phase sample_prep->lc_system Sample OK s1 Prepare Fresh Sample sample_prep->s1 ms_source Module 3: Ion Source Optimization lc_system->ms_source LC OK l1 Check for Leaks lc_system->l1 ms_analyzer Module 4: Analyzer & Detector ms_source->ms_analyzer Source OK m1 Inspect Spray ms_source->m1 solved Signal Restored ms_analyzer->solved Analyzer OK a1 Tune & Calibrate ms_analyzer->a1 s2 Verify Solubility s3 Evaluate Matrix Effects l2 Prepare Fresh Mobile Phase l3 Check Column m2 Optimize Voltages m3 Optimize Gas/Temp a2 Check Detector

Caption: A systematic workflow for troubleshooting low MS signal.

Module 1: Sample & Analyte Integrity

Problems often begin before the sample is even injected. The physical and chemical state of your analyte is paramount.

Q: Could my choice of solvent or mobile phase additive be hurting my signal? A: Absolutely. The composition of your mobile phase directly impacts ionization efficiency.

  • Mobile Phase pH: The pH of your mobile phase should be set to ensure your analyte is in its charged state. For a basic analyte like this compound (assuming it has a basic functional group), setting the mobile phase pH two units below its pKa will ensure it is protonated and readily detectable in positive ion mode.[18]

  • Acidic Additives: For positive ion mode ESI, small amounts of an acid like formic acid (0.1%) are crucial. They provide a source of protons to form [M+H]⁺ ions and improve chromatographic peak shape.[19] Acetic acid can also enhance the signal.[20]

  • Ion-Pairing Agents: Be cautious with ion-pairing agents like Trifluoroacetic Acid (TFA). While excellent for chromatography, TFA is a strong signal suppressor in ESI-MS because it forms strong ion pairs with analytes in the gas phase, neutralizing them before they can be detected.[21][22] If you must use TFA for separation, keep its concentration as low as possible.

Protocol: Basic Sample Preparation for this compound This protocol assumes this compound is a small molecule in a biological matrix like plasma.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing your internal standard. Acetonitrile is effective at precipitating proteins.[15]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein crashing.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent is compatible with the LC system.[1]

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting to remove any remaining particulates that could clog the system.[1][11]

Module 2: LC-MS Interface & Ion Source Optimization

The ion source is where the critical transition from liquid to gas-phase ions occurs. Inefficient ionization or desolvation is a primary culprit for low signal.

Q: How do I optimize my ESI source parameters for this compound? A: A systematic, parameter-by-parameter optimization is key. While autotune provides a good starting point, manual tuning is often necessary for maximum sensitivity.[23]

ParameterTypical Starting ValueOptimization Goal & Rationale
Capillary/Sprayer Voltage 2.5 - 4.5 kVOptimize for a stable spray and maximum ion current. Too high a voltage can cause corona discharge, leading to signal instability.[24]
Nebulizing Gas (N2) 30-60 psigThis gas helps form small droplets. Higher LC flow rates require higher nebulizer pressures to assist in aerosol formation.[24][25]
Drying Gas (N2) Flow 5-15 L/minThis gas aids in solvent evaporation from the droplets. It should be high enough for efficient desolvation without being excessive.[14][25]
Drying Gas Temperature 250-350 °CHigher temperatures increase the rate of desolvation. Optimize for the highest signal without causing thermal degradation of this compound.[14]
Sprayer Position Per ManufacturerThe distance from the capillary tip to the sampling orifice is critical. Closer proximity can increase ion sampling, but too close can lead to contamination.[14]

Table 1: Common ESI source parameters and their optimization rationale.

The Concept of Ion Suppression

Ion suppression occurs when matrix components co-eluting with the analyte of interest interfere with the ionization process in the ESI source, leading to a reduced signal for the target analyte.[9][26]

G cluster_source ESI Droplet cluster_detector MS Detector analyte This compound signal_ideal High Signal analyte->signal_ideal No Interference signal_suppressed Low Signal analyte->signal_suppressed Competition for Charge/ Surface Access matrix Matrix matrix->signal_suppressed Competition for Charge/ Surface Access caption Ideal vs. Suppressed Ionization

Caption: Competition within an ESI droplet leads to ion suppression.

Mitigation Strategies for Ion Suppression:

  • Improve Chromatographic Separation: The best way to avoid suppression is to chromatographically separate this compound from the interfering compounds.[7][10]

  • Enhance Sample Cleanup: Use more rigorous sample preparation techniques like SPE to remove matrix components before analysis.[1][7]

  • Dilute the Sample: A simple dilution can reduce the concentration of interfering compounds, though this may also reduce the analyte signal to an unacceptable level.[8][9]

Module 3: Mass Analyzer & Detector

If the sample is well-prepared and the ion source is optimized, the problem may lie deeper within the instrument.

Q: My signal is still low. Could there be an issue with the mass analyzer or detector? A: Yes, although less common than source or sample issues, problems here can cause significant signal loss.

  • Instrument Contamination: Over time, ion optics (like quadrupoles and ion guides) can become contaminated, especially if analyzing complex matrices.[27] This contamination can charge up and repel incoming ions, reducing transmission and signal.

  • Detector Failure: The electron multiplier (detector) has a finite lifetime. An aging detector will show a gradual decrease in sensitivity over time. Most instrument software has diagnostic tools to check detector voltage and gain.

  • Tuning and Calibration: The instrument must be properly tuned and calibrated.[28] An incorrect calibration will result in poor mass accuracy, and a poor tune will result in low sensitivity across the entire mass range.[3][28] Always perform a tune and calibration check before starting a large batch of samples.

References

Technical Support Center: Preserving Valeranone Integrity During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Validone" is not recognized in standard chemical literature. This guide is structured around Valeranone , a bicyclic sesquiterpenoid ketone (C₁₅H₂₆O) and a key bioactive constituent of Valeriana officinalis.[1][2] It is presumed that "this compound" was a mistyping of "Valeranone." The principles and protocols outlined here are based on the known chemistry of Valeranone and are broadly applicable to other sesquiterpenoids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Valeranone and why is its stability during extraction critical?

Valeranone (MW: 222.37 g/mol ) is a significant sesquiterpenoid found in the essential oil of Valerian roots, contributing to the plant's sedative and anxiolytic properties.[1][3] Preserving its native structure during extraction is paramount for accurate scientific investigation, ensuring reliable quantification for quality control, and maintaining its therapeutic potential in drug development. Degradation leads to inaccurate yield assessments, complicates the interpretation of bioactivity data, and can introduce confounding variables into experiments.

Q2: What are the primary factors that cause Valeranone to degrade?

Like many sesquiterpenoids, Valeranone is susceptible to degradation from several factors:

  • High Temperatures: While Valeranone has a relatively high boiling point (~287.9°C), prolonged exposure to heat, especially in the presence of oxygen or reactive solvents, can catalyze degradation reactions like oxidation or isomerization.[1] Extraction methods like traditional Soxhlet can be destructive.[4]

  • Oxidation: The bicyclic ketone structure can be susceptible to oxidation, potentially converting it into corresponding alcohol or acid derivatives.[1][3] This is exacerbated by exposure to air (oxygen) and light, especially over extended extraction times.

  • Extreme pH: Although less documented for Valeranone specifically, sesquiterpenoids can undergo acid- or base-catalyzed rearrangements. Maintaining a neutral pH environment is a safe practice.

  • Light Exposure: Photochemical reactions can provide the energy needed to initiate degradation. Extracts should be protected from light.

  • Enzymatic Activity: If starting from fresh plant material, endogenous enzymes can alter the structure of Valeranone or its precursors.[5] Proper drying or immediate extraction with an organic solvent can mitigate this.

Q3: How can I quickly assess if my Valeranone sample has degraded?

The most reliable method is through analytical chemistry.

  • Chromatographic Analysis (GC-MS, HPLC): When analyzing your extract via Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), the appearance of unexpected peaks that are absent in a freshly prepared standard indicates the presence of degradation products or impurities.[6][7]

  • Co-injection with a Standard: Comparing your sample chromatogram to one from a certified Valeranone reference standard is the gold standard. A loss in the main Valeranone peak area and the emergence of new peaks are clear signs of degradation.

  • Physical Changes: While less specific, changes in the color or smell of the extract upon storage can sometimes suggest chemical changes have occurred.

Q4: Which extraction solvent is best for Valeranone?

Valeranone is a relatively non-polar sesquiterpenoid. Therefore, non-polar to moderately polar solvents are most effective.

  • n-Hexane: An excellent choice for selective extraction of Valeranone and other non-polar essential oil components.[8]

  • Methanol/Ethanol: Alcohols like methanol and ethanol are also effective, often used for a broader extraction of various metabolites.[4][9] An 80% methanol solution is often a good compromise for extracting a range of compounds.[4]

  • Supercritical CO₂: This "green" technique is highly efficient and selective for non-polar compounds like Valeranone. It has the added benefit of being non-toxic and easily removed, preventing thermal degradation as it can be operated at lower temperatures (e.g., 40-60°C).[4][10]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during Valeranone extraction and provides a logical workflow for diagnosing and solving them.

Problem 1: Low or Inconsistent Yield of Valeranone

Low yield is the most frequent issue, often stemming from incomplete extraction or degradation.

G cluster_material Plant Material Integrity cluster_extraction Extraction Efficiency cluster_degradation Degradation Factors start Low Valeranone Yield Detected check_material Step 1: Verify Plant Material Quality start->check_material material_source Source & Chemotype? (Valeranone content varies) check_material->material_source check_extraction Step 2: Evaluate Extraction Parameters solvent Solvent Choice? (Is it optimal for Valeranone's polarity?) check_extraction->solvent check_degradation Step 3: Investigate Potential Degradation deg_temp High Temp Exposure? (Soxhlet, high-heat drying?) check_degradation->deg_temp material_storage Properly Dried & Stored? (Fresh powder degrades) material_source->material_storage material_grind Particle Size Optimal? (Too fine/coarse?) material_storage->material_grind material_grind->check_extraction time Extraction Time? (Insufficient duration?) solvent->time temp Temperature? (Too low for efficiency?) time->temp solvent_ratio Solid:Solvent Ratio? (Sufficient solvent used?) temp->solvent_ratio solvent_ratio->check_degradation deg_light Light/Air Exposure? (Processing in open air?) deg_temp->deg_light deg_storage Improper Extract Storage? (Store at -20°C in dark) deg_light->deg_storage

Caption: Troubleshooting Decision Tree for Low Valeranone Yield.

Problem 2: Appearance of Unknown Peaks in Chromatogram

The presence of new, unidentified peaks in your GC-MS or HPLC analysis is a strong indicator of degradation or contamination.

  • Cause A: Thermal Degradation: High temperatures in the GC inlet can sometimes cause degradation of thermally sensitive compounds. Germacrenes, for example, are known to undergo a Cope rearrangement at high temperatures.[8]

    • Solution: Lower the injector temperature in your GC-MS method. Analyze the sample via a "cool on-column" injection if available. Cross-validate with HPLC, a lower-temperature separation technique.

  • Cause B: Oxidative Degradation: Exposure of the sample to air and light during preparation or storage can lead to oxidation products.

    • Solution: Purge sample vials with an inert gas (Nitrogen or Argon) before sealing. Use amber vials to protect from light and store extracts at -20°C.[3] Adding an antioxidant like BHT (butylated hydroxytoluene) during extraction can also prevent oxidation.[8]

  • Cause C: Contamination: The peaks may not be degradation products but contaminants from solvents, glassware, or the plant matrix itself.

    • Solution: Run a "blank" injection containing only your solvent to rule out solvent contamination. Ensure all glassware is meticulously cleaned. Perform a sample clean-up step (e.g., Solid Phase Extraction - SPE) to remove interfering matrix compounds.

Section 3: Validated Protocols for Minimizing Degradation

This section provides a detailed, step-by-step workflow designed to maximize the yield of intact Valeranone.

Protocol 1: Cold Solvent Extraction of Valeranone from V. officinalis Roots

This method prioritizes the preservation of thermolabile compounds by avoiding heat entirely.

Rationale: Cold extraction minimizes thermal degradation and can reduce the extraction of unwanted, more polar compounds. Sonication is used to enhance cell wall disruption and improve extraction efficiency without generating significant heat.[8][11]

Materials:

  • Dried V. officinalis root powder (freshly powdered material is recommended as constituents can be unstable).[9]

  • n-Hexane (HPLC or GC grade)

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator with a controlled temperature water bath

  • Amber glass storage vials

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_storage 4. Storage & Analysis prep Weigh 10g of freshly powdered root add_solvent Add 100mL n-Hexane prep->add_solvent sonicate Sonicate for 30 min at room temp add_solvent->sonicate centrifuge Centrifuge at 4000 rpm for 10 min sonicate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant repeat_extraction Repeat extraction on pellet with fresh solvent (2x) collect_supernatant->repeat_extraction pool Pool all supernatants repeat_extraction->pool dry Dry over anhydrous Na₂SO₄ pool->dry filter Filter to remove Na₂SO₄ dry->filter concentrate Concentrate under vacuum (Rotovap, T < 35°C) filter->concentrate store Store extract in amber vial at -20°C under N₂ concentrate->store analyze Analyze via GC-MS or HPLC store->analyze

Caption: Workflow for Cold Hexane Extraction of Valeranone.

Step-by-Step Procedure:

  • Preparation: Weigh 10 g of finely powdered, dried V. officinalis root into a 250 mL glass beaker or flask.

  • Solvent Addition: Add 100 mL of n-Hexane to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[8] Ensure the water in the bath does not heat up significantly.

  • Separation: Transfer the slurry to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the plant material.[8]

  • Collection: Carefully decant the hexane supernatant into a clean collection flask.

  • Re-extraction: To ensure exhaustive extraction, add another 50 mL of fresh n-hexane to the plant pellet, vortex thoroughly, and repeat the sonication and centrifugation steps. Collect and pool the supernatant. Repeat this step one more time.

  • Drying: Add a small amount of anhydrous sodium sulfate to the pooled hexane extract to remove any residual water. Let it sit for 10-15 minutes.

  • Concentration: Filter the extract to remove the sodium sulfate. Concentrate the clarified extract using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 35-40°C to prevent thermal degradation.[8]

  • Storage: Transfer the final concentrated extract into an amber glass vial, purge the headspace with nitrogen gas, seal tightly, and store at -20°C until analysis.[3]

Section 4: Data Summary Tables

For quick reference, the following table summarizes key parameters influencing Valeranone stability and extraction.

Table 1: Influence of Extraction Parameters on Valeranone Integrity

ParameterRecommended ConditionRationale & Justification
Temperature < 40°C for concentration; Room temp for extractionHigher temperatures can cause degradation of thermolabile sesquiterpenoids.[4] Valeranone has good thermal stability but prolonged heat should be avoided.[1]
Solvent n-Hexane, Supercritical CO₂, Ethanol, MethanolChoice depends on desired selectivity. Non-polar solvents like hexane or SC-CO₂ are selective for essential oils. Alcohols are broader.[8][10]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation, a potential pathway for ketone-containing compounds.[3]
Light Protect from light (Amber glassware)Prevents photochemical reactions that can lead to degradation.
pH NeutralAvoids potential acid/base-catalyzed isomerization or degradation reactions common for terpenes.
Storage -20°C in a sealed, dark vialLong-term stability is best achieved under cold, dark, and anaerobic conditions.[3]

References

Validone Quantification: A Technical Guide to Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate matrix effects encountered during the LC-MS/MS quantification of Validone (a representative small molecule analyte) in complex biological matrices. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower you to build robust and reliable bioanalytical methods.

The Challenge: Understanding the Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] When quantifying this compound in biological fluids like plasma or urine, these endogenous components (e.g., phospholipids, salts, proteins) can co-elute and interfere with the ionization process in the mass spectrometer's source.[2][3] This interference, known as the matrix effect , can alter the ionization efficiency of this compound, leading to either a suppressed or enhanced signal.[4][5] Because the composition of biological matrices varies between individuals, this effect can be unpredictable and inconsistent, severely compromising the accuracy, precision, and sensitivity of your quantitative results.[6][7]

The primary mechanism behind matrix effects in electrospray ionization (ESI) involves competition between the analyte (this compound) and co-eluting matrix components for access to the droplet surface and for charge during the evaporation process.[8] Highly concentrated or more surface-active matrix components can monopolize the ionization process, suppressing the signal of the target analyte.[4][8]

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My this compound signal is inconsistent and recovery is poor across different patient plasma samples. Could this be a matrix effect?

A1: Yes, high variability between individual samples is a classic sign of matrix effects.[6] While calibration standards and QCs are often prepared in pooled plasma, this "average" matrix may not represent the biochemical diversity of individual patient samples, especially in clinical settings.[6] This inter-individual variability can lead to different degrees of ion suppression or enhancement, causing inconsistent results.

Recommended Action:

  • Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Protocol 1) using at least six different lots of blank matrix to assess the variability.[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the most effective tool to compensate for these effects. Since it co-elutes and has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression or enhancement.[10] By using the analyte-to-IS peak area ratio for quantification, the variability is normalized, leading to accurate results even when absolute signal responses fluctuate.[11]

Q2: I'm observing significant ion suppression for this compound. How can I confirm and quantify this effect?

A2: Direct confirmation and quantification are crucial. The "gold standard" for this is the post-extraction addition method, which isolates the matrix's effect on the MS signal from losses during sample preparation.[2][12]

Recommended Action: Follow the detailed Protocol 1: Quantitative Assessment of Matrix Effects . This procedure involves comparing the MS response of this compound spiked into an extracted blank matrix with its response in a clean solvent. The resulting Matrix Factor (MF) provides a quantitative measure:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[2]

Q3: My calibration curve is linear in solvent but becomes non-linear or shows high dispersion when prepared in plasma. What is the likely cause?

A3: This strongly suggests a concentration-dependent matrix effect. The endogenous components of the plasma are interfering with this compound's ionization, and the degree of this interference may change as the this compound concentration increases, altering the analyte-to-interferent ratio in the ESI source.

Recommended Action:

  • Improve Sample Cleanup: The most direct solution is to remove more of the interfering matrix components. Protein precipitation is often the least effective technique.[13] Consider more selective methods like liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE).[1][13] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[13]

  • Optimize Chromatography: Increase the chromatographic separation between this compound and the co-eluting interferences.[14] Try adjusting the mobile phase gradient, changing the pH to alter the retention of basic or acidic compounds, or using a column with a different selectivity (e.g., HILIC for polar compounds).[13]

  • Use Matrix-Matched Calibrators: If cleanup and chromatography optimizations are insufficient, prepare your calibration standards and QCs in the same biological matrix as your samples.[1] This ensures that the standards and samples experience similar matrix effects, improving accuracy. See Protocol 2 for guidance.

Q4: I don't have access to a stable isotope-labeled internal standard. What are my options?

A4: While a SIL-IS is the gold standard, you can still develop a robust method without one. However, it requires more rigorous method development to minimize the matrix effect rather than just compensate for it.

Recommended Action:

  • Invest Heavily in Sample Preparation: Your primary goal is to create the cleanest possible extract. Experiment with different SPE sorbents (non-polar, mixed-mode) and elution conditions to selectively isolate this compound while washing away matrix components like phospholipids.[15]

  • Thorough Method Validation: You must demonstrate the absence of significant matrix effects across multiple sources of matrix as per regulatory guidelines.[9] This involves analyzing QC samples in at least six different lots of matrix and ensuring the accuracy and precision fall within acceptable limits (typically ±15%).[2]

  • Consider an Analog Internal Standard: A structural analog can be used, but it's critical to ensure it co-elutes as closely as possible with this compound. Be aware that even minor differences in structure can lead to different ionization efficiencies and susceptibility to matrix effects, so this approach is less reliable than a SIL-IS.[4]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol determines the absolute matrix effect by comparing the analyte response in a clean solution to its response in a blank matrix extract.[2]

Methodology:

  • Prepare Set A (Analyte in Solution): Spike this compound into a reconstitution solvent (e.g., 50:50 acetonitrile:water) at two concentrations (low and high QC levels). Prepare at least 5 replicates for each level.

  • Prepare Set B (Analyte in Extracted Matrix): a. Extract at least 6 different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method. b. After the final evaporation step, reconstitute the blank extracts with the same solutions prepared in Set A .

  • Analyze and Calculate: a. Inject and analyze all samples from Set A and Set B via LC-MS/MS. b. Calculate the Matrix Factor (MF) for each lot of matrix at each concentration level using the following formula:

    MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) [16]

    c. To assess the variability of the matrix effect, calculate the coefficient of variation (CV) of the MF values across the different matrix lots.

Protocol 2: Developing a Matrix-Matched Calibration Curve

This protocol is used when matrix effects cannot be eliminated and must be compensated for during quantification.[1]

Methodology:

  • Obtain Blank Matrix: Procure a sufficient quantity of pooled, blank biological matrix that is free of this compound.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in an organic solvent (e.g., methanol or DMSO).

  • Create Spiking Solutions: Prepare a series of intermediate spiking solutions by serially diluting the stock solution.

  • Spike the Matrix: Prepare the calibration standards by spiking small, precise volumes of the intermediate solutions into aliquots of the blank matrix. The spiking volume should be minimal (e.g., <5% of the total matrix volume) to avoid altering the matrix character.

  • Process and Analyze: Extract the newly prepared matrix-matched calibrators alongside your unknown samples using the validated sample preparation method. Analyze all samples in the same analytical run.

Data Presentation: Comparing Sample Preparation Techniques

The choice of sample preparation is one of the most effective ways to mitigate matrix effects.[1][13] The table below shows hypothetical data from a matrix effect experiment for this compound, comparing three common techniques.

Sample Preparation MethodMean Recovery (%)Matrix Factor (MF)CV of MF (%) across 6 lotsInterpretation
Protein Precipitation (PPT) 95.20.4525.8High recovery but severe and variable ion suppression. Not recommended.
Liquid-Liquid Extraction (LLE) 75.60.889.5Good reduction in matrix effects, but lower analyte recovery.
Mixed-Mode SPE 91.30.974.1Excellent recovery with minimal and consistent matrix effect. The optimal choice.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical decision-making process for identifying and addressing matrix effects during method development.

MatrixEffectWorkflow Start Poor Method Performance (Inaccuracy, Imprecision) IsolateCause Isolate Cause: Sample Prep vs. Matrix Effect Start->IsolateCause TestRecovery Assess Recovery (Pre- vs. Post-Spike) IsolateCause->TestRecovery Inconsistent Extraction? TestME Assess Matrix Effect (Protocol 1: Post-Extraction Addition) IsolateCause->TestME Consistent Extraction, Inconsistent Signal? QuantifyME Quantify Matrix Factor (MF) Is |1 - MF| > 0.2? TestME->QuantifyME Mitigate Mitigation Strategy Selection QuantifyME->Mitigate Yes Validated Method Validated QuantifyME->Validated No OptimizePrep Optimize Sample Prep (e.g., use SPE) Mitigate->OptimizePrep OptimizeLC Optimize Chromatography (Gradient, Column) Mitigate->OptimizeLC UseSIL Implement SIL-IS (Gold Standard) Mitigate->UseSIL UseMMC Use Matrix-Matched Calibrants (Protocol 2) Mitigate->UseMMC OptimizePrep->TestME OptimizeLC->TestME UseSIL->Validated UseMMC->Validated

Caption: A decision tree for troubleshooting and resolving matrix effects.

Diagram 2: Ion Suppression in the ESI Source

This conceptual diagram illustrates how matrix components interfere with the ionization of the target analyte, this compound.

IonSuppression cluster_droplet Charged ESI Droplet cluster_gasphase Gas Phase Ions (To MS) Analyte This compound Ion_A This compound Ion Analyte->Ion_A Successful Ionization Suppressed_A This compound (Neutralized) Analyte->Suppressed_A Ionization Suppressed Matrix1 Phospholipid Ion_M Matrix Ion Matrix1->Ion_M Competes for Charge/Surface Matrix2 Salt Matrix3 Metabolite

Caption: Competition for charge at the droplet surface leads to ion suppression.

References

Technical Support Center: Navigating the Complexities of Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your expert resource for refining analytical methods for complex biological samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the inevitable challenges of working with intricate biological matrices. Here, we move beyond simple protocols to delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Mass Spectrometry-Based Proteomics: From Sample to Signal

Mass spectrometry (MS)-based proteomics is a powerful tool for the large-scale analysis of proteins, but its success hinges on meticulous sample preparation and data acquisition.[1] This section addresses common hurdles in the proteomics workflow.

FAQ 1: Why is my protein yield consistently low after extraction from tissue samples?

Answer:

Low protein yield from tissue is a frequent issue stemming from incomplete cell lysis and protein degradation. Tissues are complex, with cells embedded in an extracellular matrix that requires efficient disruption.[2]

  • Causality: The choice of lysis buffer and disruption method is critical. For instance, RIPA buffer is effective for extracting nuclear proteins due to its stringent detergent composition.[3] However, harsh methods like sonication, while effective for tissue disruption, can lead to foaming and protein denaturation if not properly controlled.[3] It is also crucial to work with ice-cold buffers and consider adding protease inhibitors to prevent enzymatic degradation of your target proteins.[3][4]

  • Troubleshooting Protocol: Optimizing Tissue Lysis

    • Sample Handling: Immediately process fresh tissue on ice or flash-freeze in liquid nitrogen and store at -80°C to minimize degradation.[3]

    • Lysis Buffer Selection: Start with a standard RIPA buffer. If yields remain low, consider fractionation to enrich for proteins from specific cellular compartments.[3]

    • Mechanical Disruption: For robust tissues, use a probe sonicator on ice with short bursts (e.g., 3 x 10 seconds at 15W) to ensure complete lysis and shear DNA, which can interfere with gel loading.[5]

    • Post-Lysis Centrifugation: After sonication, centrifuge the lysate at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet insoluble material.[4]

    • Quantification: Use a reliable protein assay, such as the BCA assay, to determine the protein concentration in the supernatant.

Troubleshooting Guide: Poor Signal Intensity in Mass Spectrometry

Poor signal intensity in a mass spectrometer can be frustrating. This guide provides a systematic approach to diagnosing and resolving this issue.

Potential Cause Explanation Recommended Solution
Suboptimal Sample Concentration If the sample is too dilute, the analyte concentration may be below the instrument's limit of detection. Conversely, a highly concentrated sample can lead to ion suppression.[6]Perform a dilution series to find the optimal concentration range for your analyte.
Inefficient Ionization The choice of ionization technique (e.g., ESI, APCI) significantly impacts the signal intensity. Not all molecules ionize with the same efficiency under the same conditions.[6]Experiment with different ionization sources if available. Optimize source parameters such as gas flows and temperatures.[6]
Instrument Detuning Mass spectrometers require regular tuning and calibration to maintain optimal performance.[6]Perform a full system tune and calibration according to the manufacturer's guidelines.
Sample Loss During Preparation Low-abundance proteins can be lost during sample preparation steps, such as precipitation or cleanup.[7]Consider scaling up the experiment, using cell fractionation to enrich for your protein of interest, or performing an immunoprecipitation.[7]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS): Taming the Matrix Effect

LC-MS is a cornerstone of quantitative bioanalysis, but its accuracy can be compromised by the "matrix effect," where co-eluting compounds from the biological sample interfere with the ionization of the target analyte.[8][9][10][11]

FAQ 2: What is the matrix effect, and how can I determine if it's impacting my results?

Answer:

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of other components in the sample matrix.[11] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[8][10]

  • Causality: Matrix components, such as salts, lipids, and proteins, can co-elute with the analyte of interest and compete for ionization in the mass spectrometer's source.[8][11] This is particularly problematic in electrospray ionization (ESI).

  • Diagnostic Protocol: Post-Column Infusion Test

    • Setup: Infuse a standard solution of your analyte at a constant rate into the LC eluent after the analytical column and before the mass spectrometer.

    • Injection: Inject a blank, extracted sample matrix onto the LC column.

    • Analysis: Monitor the analyte's signal. A stable baseline indicates no matrix effect. Dips or peaks in the signal as the matrix components elute indicate ion suppression or enhancement, respectively.[12]

Workflow for Mitigating Matrix Effects

The following diagram illustrates a systematic approach to addressing matrix effects in your LC-MS workflow.

MatrixEffectWorkflow Start Matrix Effect Suspected PostColumnInfusion Perform Post-Column Infusion Test Start->PostColumnInfusion EvaluateResults Evaluate Infusion Results PostColumnInfusion->EvaluateResults NoEffect No Significant Matrix Effect EvaluateResults->NoEffect Stable Signal OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) EvaluateResults->OptimizeSamplePrep Signal Suppression/ Enhancement OptimizeChromo Optimize Chromatography OptimizeSamplePrep->OptimizeChromo UseInternalStandard Use Stable Isotope-Labeled Internal Standard OptimizeChromo->UseInternalStandard Validate Re-validate Method UseInternalStandard->Validate

Caption: A decision-making workflow for addressing matrix effects in LC-MS analysis.

Section 3: Next-Generation Sequencing (NGS): Troubleshooting Library Preparation

Successful NGS is highly dependent on the quality of the sequencing library.[13] Common issues like low yield and adapter-dimer contamination can compromise an entire sequencing run.

FAQ 3: My NGS library yield is consistently low. What are the likely causes and how can I fix it?

Answer:

Low library yield is a multifaceted problem that can originate from poor sample quality, inefficient enzymatic reactions, or suboptimal cleanup steps.

  • Causality: The integrity and purity of the input DNA or RNA are paramount. Contaminants like EDTA, salts, or proteins can inhibit the enzymes used in library preparation, such as ligases and polymerases.[13] Inefficient reverse transcription for RNA-seq libraries is another common culprit.[14]

  • Troubleshooting Flow for Low Library Yield:

    • Assess Input Quality: Before starting, verify the integrity of your DNA/RNA using a fragment analyzer and check purity ratios (260/280 and 260/230).[13] Degraded or contaminated nucleic acids are a primary cause of failure.[14]

    • Optimize Enzymatic Steps: For RNA-seq, ensure your reverse transcriptase is active and the reaction conditions are optimal.[14] For DNA-seq, check the efficiency of fragmentation and end-repair.

    • Adapter Ligation: Inefficient adapter ligation can drastically reduce yield. Ensure the correct adapter-to-insert ratio and consider optimizing the ligation time and temperature.

    • PCR Amplification: If your protocol includes a PCR amplification step, ensure the polymerase is active and the cycle number is appropriate to avoid over-amplification, which can introduce bias.

    • Bead-Based Cleanups: Inefficient binding or elution during bead-based cleanups can lead to sample loss. Ensure the ethanol solutions are fresh and at the correct concentration, and that beads are fully resuspended and incubated for the recommended times.

Troubleshooting Guide: Adapter Dimer Contamination

Adapter dimers are a common artifact in NGS library preparation where sequencing adapters ligate to each other. They can consume a significant portion of sequencing reads if not removed.

Symptom Potential Cause Solution
Peak at ~120-150 bp on Bioanalyzer Excess adapter concentration relative to insert DNA.Titrate down the adapter concentration in your ligation reaction.
Inefficient removal during cleanup steps.Perform an additional bead-based cleanup or a gel-based size selection to remove the small adapter-dimer fragments.[13]
High percentage of adapter-only reads in sequencing data Adapter dimers were not sufficiently removed before sequencing.Re-quantify the library using qPCR, which is less affected by adapter-only fragments, to get a more accurate measure of library concentration.[13]

Section 4: Western Blotting: Enhancing Reproducibility

Western blotting is a widely used technique for protein detection, but it is often plagued by issues of reproducibility.[15][16][17] A systematic approach to optimization can significantly improve the reliability of your results.

FAQ 4: My Western blot results are inconsistent between experiments. How can I improve reproducibility?

Answer:

Inconsistency in Western blotting often arises from variability in sample preparation, protein transfer, antibody incubation, and signal detection.[3]

  • Causality: Each step of the Western blot workflow introduces potential for variation. For example, incomplete protein transfer from the gel to the membrane will lead to weaker signals. The choice of membrane (nitrocellulose vs. PVDF) can also impact protein retention and the ability to strip and re-probe.[18]

  • Key Optimization Points for Reproducibility:

    • Consistent Sample Loading: Accurate protein quantification is essential. Ensure you load equal amounts of total protein in each lane.

    • Gel Electrophoresis: Use pre-cast gels for better consistency. The percentage of polyacrylamide should be chosen based on the molecular weight of your target protein.[3]

    • Protein Transfer: Optimize the transfer time and voltage. Confirm transfer efficiency by staining the membrane with Ponceau S.

    • Antibody Incubation: Use a consistent antibody dilution and incubation time. Thorough washing is critical to reduce background noise.

    • Signal Detection: For chemiluminescent detection, optimize the exposure time to avoid signal saturation.[18]

Workflow for a Reproducible Western Blot

This diagram outlines the critical steps and considerations for achieving reproducible Western blot results.

WesternBlotWorkflow SamplePrep Sample Preparation - Consistent Lysis - Accurate Quantitation Electrophoresis Gel Electrophoresis - Appropriate Gel % - Equal Loading SamplePrep->Electrophoresis Transfer Protein Transfer - Optimized Conditions - Transfer Verification Electrophoresis->Transfer Blocking Blocking - Appropriate Blocking Agent Transfer->Blocking PrimaryAb Primary Antibody - Optimized Dilution - Consistent Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody - Correct Conjugate - Consistent Incubation PrimaryAb->SecondaryAb Detection Signal Detection - Non-saturating Exposure SecondaryAb->Detection Analysis Data Analysis - Proper Normalization Detection->Analysis

Caption: Key stages and considerations for a robust and reproducible Western blot workflow.

Section 5: Transcriptomics: The Importance of Normalization

In transcriptomics, normalization is a critical step to remove systematic technical variation while preserving true biological differences in gene expression.[19][20]

FAQ 5: Why is normalization of RNA-Seq data necessary, and what are the common methods?

Answer:

  • Causality: If one sample is sequenced to a greater depth than another, it will appear to have higher overall gene expression, even if there are no biological differences.[22] Similarly, longer transcripts will naturally generate more reads than shorter transcripts at the same expression level.

  • Common Normalization Methods:

    • RPKM/FPKM (Reads/Fragments Per Kilobase of transcript per Million mapped reads): These were early methods that normalize for both gene length and sequencing depth.[22]

    • TPM (Transcripts Per Kilobase Million): An improvement over RPKM/FPKM, TPM first normalizes for gene length and then for sequencing depth, making comparisons between samples more reliable.[22]

    • TMM (Trimmed Mean of M-values): This method, implemented in the edgeR package, is designed for differential expression analysis and assumes that most genes are not differentially expressed.[19]

Normalization Method Primary Use Case Key Advantage
RPKM/FPKM Comparing gene expression within a single sample.Simple to calculate and understand.[22]
TPM Comparing gene expression between samples.The sum of all TPMs in each sample is the same, facilitating direct comparison.[22]
TMM Differential expression analysis.Robust to the presence of a small number of highly differentially expressed genes.[19]

Section 6: Flow Cytometry: Avoiding Common Pitfalls

Flow cytometry is a powerful technique for single-cell analysis, but improper experimental design and data acquisition can lead to misleading results.[23][24]

FAQ 6: I'm seeing a lot of non-specific staining and high background in my flow cytometry data. What's going wrong?

Answer:

High background and non-specific staining are common issues in flow cytometry that can obscure true positive signals. The primary causes are often related to dead cells and inadequate blocking.

  • Causality: Dead cells have compromised membranes and tend to non-specifically bind antibodies, leading to false positives.[24] Additionally, some immune cells have Fc receptors that can bind to the Fc portion of antibodies, resulting in non-specific signal.

  • Troubleshooting Steps for High Background:

    • Include a Viability Dye: This is the most critical step. Use a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) to gate out dead cells from your analysis.[24]

    • Use an Fc Block: Before adding your primary antibodies, incubate your cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.

    • Titrate Your Antibodies: Using too high a concentration of antibody can lead to increased background staining. Perform an antibody titration to determine the optimal concentration that gives a good signal-to-noise ratio.

    • Proper Washing: Ensure you are washing your cells adequately between antibody incubation steps to remove any unbound antibody.

    • Check for Antibody Aggregates: Centrifuge your antibody solutions before use to pellet any aggregates that could cause spurious bright events.[25]

Decision Tree for Troubleshooting Flow Cytometry Data Quality

This diagram provides a logical path for diagnosing common issues in flow cytometry experiments.

FlowCytometryTroubleshooting Start Poor Data Quality CheckScatter Check FSC vs SSC Plot Start->CheckScatter Debris Excessive Debris? CheckScatter->Debris Distinct Populations? GateOutDebris Gate out Debris Debris->GateOutDebris Yes CheckViability Check Viability Debris->CheckViability No GateOutDebris->CheckViability HighDeadCells High % Dead Cells? CheckViability->HighDeadCells GateOutDead Gate out Dead Cells HighDeadCells->GateOutDead Yes CheckCompensation Check Compensation HighDeadCells->CheckCompensation No GateOutDead->CheckCompensation CompIssues Compensation Issues? CheckCompensation->CompIssues RecalculateComp Recalculate Compensation CompIssues->RecalculateComp Yes GoodData Proceed with Analysis CompIssues->GoodData No RecalculateComp->GoodData

Caption: A troubleshooting decision tree for common issues in flow cytometry data analysis.

References

Validone Technical Support Center: Solutions for Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Validone, a novel investigational compound. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with this compound's poor aqueous solubility. Our goal is to provide you with the foundational knowledge and practical methodologies to successfully formulate and utilize this compound in your experiments.

This compound is a weakly basic and highly lipophilic molecule, characteristics that inherently limit its solubility in neutral aqueous solutions and present a significant hurdle for achieving desired concentrations for in vitro and in vivo studies. Understanding its physicochemical properties is the first step in devising an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₃₅H₃₈Cl₂N₈O₄[1][2][3]
Molecular Weight 705.64 g/mol [1][2][3]
Aqueous Solubility < 1 µg/mL at neutral pH[1][4]
pKa (weakly basic) 3.7[1][2][5]
Log P (o/w) 5.66[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers and troubleshooting guides for common issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?

Answer: this compound's insolubility in neutral buffers is expected due to its chemical nature. It is a weakly basic compound with a pKa of 3.7 and is highly lipophilic (Log P > 5)[1][2][5].

  • Causality (The "Why"): At a neutral pH of 7.4, which is significantly above its pKa, this compound exists almost entirely in its non-ionized, neutral form. This form is not readily solvated by polar water molecules, leading to extremely low solubility (<1 µg/mL)[1][4]. According to the Biopharmaceutics Classification System (BCS), this compound is a Class II compound, characterized by low solubility and high permeability[6][7]. For such compounds, the dissolution rate is the primary barrier to absorption and bioavailability.

  • Troubleshooting Action: Do not expect this compound to dissolve in standard neutral buffers without a solubilization strategy. Proceed to the questions below to select an appropriate method for your experimental needs.

Q2: I need to prepare a stock solution. Can I use pH adjustment to dissolve this compound?

Answer: Yes, pH adjustment is the most direct method to solubilize weakly basic compounds like this compound. By lowering the pH, you can significantly increase its aqueous solubility.

  • Causality (The "Why"): According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of a basic compound, the compound will exist predominantly in its protonated, ionized (salt) form. This charged form is much more polar and can interact favorably with water molecules, leading to a dramatic increase in solubility. For this compound, adjusting the pH to be at least 2 units below its pKa of 3.7 (i.e., pH ≤ 1.7) will ensure it is >99% ionized. Its solubility is highest in acidic conditions (approx. 4 µg/mL at pH 1.0) and decreases sharply as the pH rises[4][8].

  • Troubleshooting & Protocol:

    • Weigh the required amount of this compound powder.

    • Add a small amount of an acidic solution, such as 0.1 N HCl, dropwise while stirring until the powder dissolves.

    • Once dissolved, you can dilute this acidic stock into your final experimental medium.

    • Critical Consideration: Be aware of potential precipitation. If the final buffer has a pH significantly higher than the pKa, the this compound may crash out of solution as it converts back to its insoluble, non-ionized form. This method is most suitable for experiments conducted under acidic conditions or when the final concentration is very low.

Q3: My experiment requires a near-neutral pH. What are my options?

Answer: When pH adjustment is not feasible, several advanced formulation strategies can be employed to maintain this compound's solubility at a neutral pH. The most common and effective methods include the use of co-solvents, cyclodextrins, surfactants, or creating amorphous solid dispersions.

Strategy 1: Co-Solvency

  • Causality (The "Why"): Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. By disrupting water's hydrogen-bonding network and creating a more favorable "hydrophobic" environment, co-solvents can significantly increase the solubility of lipophilic compounds like this compound[9][10]. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

  • Troubleshooting & Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Concentrations of >10 mg/mL are achievable in pure organic solvents[5].

    • Serially dilute this stock solution into your aqueous experimental medium.

    • Critical Consideration: Ensure the final concentration of the organic co-solvent is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity in cell-based assays. Always run a vehicle control (medium with the same final concentration of co-solvent but without this compound) in your experiments.

Strategy 2: Cyclodextrin Complexation

  • Causality (The "Why"): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. The non-polar this compound molecule can become entrapped within this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, and the complex as a whole is water-soluble due to the cyclodextrin's hydrophilic outer surface[11][12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity[13][14].

  • Experimental Workflow: Preparing a this compound-HP-β-CD Inclusion Complex

    G cluster_0 Step 1: Preparation cluster_1 Step 2: Complexation cluster_2 Step 3: Isolation & Final Product A Weigh this compound & HP-β-CD (e.g., 1:2 molar ratio) B Dissolve HP-β-CD in Aqueous Buffer (pH 2.0) C Dissolve this compound in minimal organic solvent (e.g., Methylene Chloride) D Slowly add this compound solution to stirring HP-β-CD solution B->D C->D E Stir mixture for 24-48h at room temperature D->E F Remove organic solvent (e.g., Rotary Evaporation) E->F G Lyophilize (Freeze-Dry) to obtain solid powder F->G H Reconstitute powder in neutral buffer for use G->H

    Caption: Workflow for preparing a this compound-HP-β-CD inclusion complex.

  • Troubleshooting & Data: Phase-solubility studies show that HP-β-CD can form higher-order complexes with this compound (e.g., 1:2 drug:CD ratio), leading to significant solubility increases[11][13]. Studies have demonstrated that HP-β-CD can increase the dissolution rate of similar drugs by over 50-fold[14][15].

Strategy 3: Surfactant-Mediated Solubilization (Micelles)

  • Causality (The "Why"): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic this compound partitions into the hydrophobic core, effectively being solubilized within the micelle, which is itself dispersed in the aqueous solution[16][17].

  • Visualization of Micellar Solubilization

    Caption: this compound partitioning into the hydrophobic core of a surfactant micelle.

  • Troubleshooting & Protocol:

    • Select a non-ionic surfactant like Tween® 80 or Pluronic® F-68[16][18].

    • Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

    • Add this compound powder to this solution and stir until dissolved. Gentle heating may aid dissolution.

    • Critical Consideration: Surfactants can interfere with certain biological assays or affect cell membrane integrity. Always use the lowest effective concentration and include appropriate vehicle controls.

Q4: For solid dosage form development, which method is recommended for long-term stability and high drug loading?

Answer: For solid formulations, creating an Amorphous Solid Dispersion (ASD) is a leading strategy. This technique enhances both solubility and physical stability.

  • Causality (The "Why"): Crystalline materials like this compound have a highly ordered, stable lattice structure that requires significant energy to break, resulting in low solubility. An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer carrier[19][20][21]. This high-energy, disordered state lacks the strong lattice forces of the crystal, making it much easier for the drug to dissolve[21][22]. Polymers like HPMC-AS (hydroxypropyl methylcellulose acetate succinate) or Soluplus® are commonly used as they also help prevent the drug from recrystallizing back to its stable, insoluble form over time[19][20][22].

  • Comparative Solubility Enhancement with ASDs:

Formulation MethodPolymer/ExcipientFold Increase in Solubility (Approx.)Source
Physical Mixture Soluplus®~4x[20]
Solid Dispersion (HME) Soluplus®~43x[20]
Solid Dispersion (HME) XL-10 (Crospovidone)~59x[20]
Solid Dispersion (Spray Drying) Eudragit E 100~70x[23]
Centrifugal Melt Spinning Sucrose~12x[24]
  • Manufacturing Techniques: ASDs are typically produced via spray drying or hot-melt extrusion (HME)[6][19].

    • Spray Drying: Involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent to form a solid powder[1][22].

    • Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated until molten, then extruded and cooled to form the solid dispersion[19][20].

  • Regulatory Insight: For poorly soluble drugs, particle size distribution can become a critical quality attribute that must be controlled under regulatory guidelines such as ICH Q6A[25][26][27]. Developing a robust ASD formulation helps ensure consistent dissolution and bioavailability, which is a key consideration for regulatory approval.

References

Validone Synthesis Technical Support Center: A Guide to Minimizing By-product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Validone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this compound and related heterocyclic compounds. Our goal is to provide in-depth, field-proven insights into common challenges, focusing specifically on the minimization of by-product formation. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My this compound synthesis, which involves a Robinson Annulation step, is giving a low yield due to a sticky, polymeric substance. What is causing this and how can I prevent it?

A1: The formation of a polymeric by-product is a common issue in reactions involving Michael acceptors like methyl vinyl ketone (MVK), a key reagent in many Robinson Annulation sequences. The primary cause is the polymerization of the Michael acceptor, which is initiated by the enolate of your ketone starting material. The enolate intermediate, after adding to one molecule of MVK, can act as a nucleophile and initiate a chain reaction with other MVK molecules.[1]

Mitigation Strategies:

  • Control Stoichiometry and Addition: Add the Michael acceptor (e.g., MVK) slowly and in slight excess to a solution of the enolate. This ensures that the acceptor is consumed by the intended Michael addition before it has a chance to polymerize.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization, which often has a higher activation energy than the desired Michael addition.

  • Use a Precursor to the α,β-Unsaturated Ketone: Employing a β-chloroketone, which generates the α,β-unsaturated ketone in situ, can maintain a low steady-state concentration of the reactive enone, thereby suppressing polymerization.[2]

Q2: I am observing multiple products in my Aldol condensation step when using an unsymmetrical ketone. How can I improve the regioselectivity?

A2: When an unsymmetrical ketone is used in an Aldol condensation, deprotonation can occur on either side of the carbonyl group, leading to the formation of different enolates and, consequently, a mixture of regioisomeric products (branched and linear).[3] Controlling this regioselectivity is crucial for a successful synthesis.

Control Strategies:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: To favor the less substituted (kinetic) enolate, use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This rapidly deprotonates the more accessible α-proton.

    • Thermodynamic Control: To favor the more substituted (thermodynamic) enolate, use a weaker base (e.g., NaOEt, KOH) at higher temperatures. This allows for equilibration to the more stable enolate.

  • Catalyst Selection: The nature of the catalyst can steer regioselectivity. Solid acid catalysts, for instance, have been shown to favor the formation of branched condensation products.[4]

Q3: In the Fischer Indole Synthesis portion of my route, I am getting a mixture of indole isomers. What determines the final product distribution?

A3: The formation of isomeric indoles in a Fischer Indole Synthesis typically occurs when an unsymmetrical ketone is reacted with a phenylhydrazine. The initial condensation forms a hydrazone, which can then isomerize to two different ene-hydrazines. The subsequent[5][5]-sigmatropic rearrangement of these ene-hydrazines leads to the different indole products.[6]

Improving Selectivity:

  • Choice of Acid Catalyst: The choice of Brønsted or Lewis acid can influence the reaction pathway. While systematic studies on regioselectivity are highly substrate-dependent, it is a critical parameter to screen. Polyphosphoric acid (PPA) and zinc chloride are common choices.[6]

  • Substrate Modification: If possible, modifying the ketone to favor the formation of one ene-hydrazine over the other can be a viable strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound synthesis and provides actionable solutions.

Problem 1: Low yield in the Michael Addition step with evidence of 1,2-addition.
  • Symptom: Your analytical data (e.g., NMR, MS) shows the presence of an alcohol by-product resulting from the nucleophile attacking the carbonyl carbon directly, instead of the β-carbon of the α,β-unsaturated system.

  • Cause: This occurs when a "hard," highly reactive nucleophile (like a Grignard or organolithium reagent) is used, which favors the electrostatic attraction of the carbonyl carbon (1,2-addition) over the orbital-controlled conjugate addition (1,4-addition).[7]

  • Solution:

    • Switch to a "Softer" Nucleophile: If using an organometallic reagent, consider converting it to an organocuprate (a Gilman reagent) by adding Cu(I) salts. Organocuprates are softer nucleophiles and strongly favor 1,4-addition.

    • Use Stabilized Enolates: Enolates derived from β-dicarbonyl compounds are excellent Michael donors and are generally soft enough to avoid 1,2-addition.

Problem 2: The Robinson Annulation reaction stalls after the Michael addition, with no ring closure.
  • Symptom: You isolate the 1,5-diketone intermediate in high yield, but the desired annulated product is not formed.

  • Cause: The conditions may not be suitable for the subsequent intramolecular Aldol condensation. This can be due to an inappropriate base, insufficient temperature, or steric hindrance.

  • Solution:

    • Stepwise Approach: Isolate the Michael adduct first. Then, subject it to different reaction conditions specifically optimized for the intramolecular Aldol condensation. This two-step approach often provides higher yields than a one-pot reaction.[8]

    • Change the Base/Solvent System: For the cyclization step, a different base might be required. For instance, if the Michael addition was performed with a catalytic amount of a weak base, the Aldol condensation might require a stronger base or higher temperatures to proceed.

    • Increase Temperature: The Aldol condensation is often promoted by heating, which facilitates the dehydration of the initially formed β-hydroxy ketone to the final α,β-unsaturated cyclohexenone.

Data & Protocols

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

This table provides a comparison of different catalysts on the yield of 2-phenylindole from phenylhydrazine hydrochloride and acetophenone.

EntryCatalystTime (h)Yield (%)
1Zeolite-HY443
2Montmorillonite K10470
3Indion-90460
4Amberlite-120463
5Silica420
6Amberlyst-15468
7Phosphomolybdic acid486
Reaction Conditions: Phenyl hydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform solvent, 60°C. Data adapted from Chaskar, A., et al. (2010).[4]

Experimental Protocols

Protocol 1: Minimizing Polymerization in a Robinson Annulation

This protocol uses a two-step approach to maximize the yield of the desired annulated product and minimize polymerization of the Michael acceptor.

Step A: Michael Addition

  • To a solution of the ketone (1.0 equiv) and a suitable base (e.g., KOH, 0.1 equiv) in a solvent like ethanol, cool the mixture to 0 °C.

  • Slowly add methyl vinyl ketone (1.1 equiv) dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting ketone is consumed.

  • Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl) and extract the 1,5-diketone product with an organic solvent (e.g., ethyl acetate).

  • Isolate the crude product, which can be used in the next step with or without further purification.

Step B: Intramolecular Aldol Condensation & Dehydration

  • Dissolve the crude 1,5-diketone from Step A in a suitable solvent (e.g., ethanol or toluene).

  • Add a base (e.g., sodium ethoxide, 1.2 equiv) and heat the mixture to reflux.

  • Monitor the reaction by TLC for the formation of the final α,β-unsaturated cyclohexenone product.

  • Upon completion, cool the reaction, neutralize, and perform a standard aqueous workup and extraction.

  • Purify the final product by column chromatography.

Protocol 2: Purification of Indole Derivatives by Column Chromatography

Indole-containing compounds can sometimes be challenging to purify due to their moderate polarity and potential for tailing on silica gel.

  • Slurry Preparation: Dissolve or adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the slurry-adsorbed product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture, 95:5).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired product. The optimal solvent system will depend on the specific polarity of your this compound derivative and its by-products.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizing Reaction Pathways

By-product Formation in Robinson Annulation

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Ketone Ketone Enolate MVK Michael Acceptor (MVK) Ketone->MVK 1,4-Addition Diketone 1,5-Diketone (Desired Adduct) Polymer Polymerization By-product MVK->Polymer Uncontrolled Polymerization This compound This compound Precursor (Desired Product) Diketone->this compound Cyclization & Dehydration Retro Retro-Aldol Products This compound->Retro Reversibility Issue

Caption: Troubleshooting workflow for Robinson Annulation side reactions.

Regioselectivity in Aldol Condensation

G cluster_kinetic Kinetic Control (LDA, -78°C) cluster_thermodynamic Thermodynamic Control (NaOEt, RT) UnsymmetricalKetone Unsymmetrical Ketone KineticEnolate Less Substituted Enolate UnsymmetricalKetone->KineticEnolate ThermoEnolate More Substituted Enolate UnsymmetricalKetone->ThermoEnolate BranchedProduct Branched Aldol Product KineticEnolate->BranchedProduct LinearProduct Linear Aldol Product ThermoEnolate->LinearProduct

Caption: Controlling regioselectivity in the Aldol condensation of an unsymmetrical ketone.

References

Technical Support Center: Enhancing the Recovery of Validone from Microbial Broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery and purification of Validone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the downstream processing of this compound from microbial fermentation broths. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and initial handling of this compound.

Q1: What is this compound and what are its basic chemical properties?

This compound is a polyhydroxylated cyclohexanone, specifically (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one.[1] It is often found as a bacterial metabolite, sometimes as a byproduct in processes targeting related compounds like valienamine from Validamycin A degradation.[2] Its structure, rich in hydroxyl groups, suggests high polarity and potential for extensive hydrogen bonding.

PropertyValueSource
Molecular FormulaC7H12O5[1]
Molecular Weight176.17 g/mol [1]
DescriptionA cyclitol, a hydroxycyclohexanone, and a tetrol.[1]
Predicted SolubilityHigh in polar solvents like water and short-chain alcohols. Low in non-polar organic solvents.General chemical principles based on its structure.

Q2: What are the primary sources of this compound in a microbial broth?

This compound can be a secondary metabolite in certain microbial cultures, particularly those that produce aminocyclitol antibiotics like Validamycin A.[2] It can also be a byproduct of chemical or enzymatic degradation of larger molecules like validoxylamine A during the production of valienamine.[2]

Q3: What are the initial recommended steps for handling a microbial broth containing this compound?

Immediately after fermentation, it is crucial to stabilize the broth to prevent degradation of this compound and other metabolites. This typically involves cooling the broth to 4°C and proceeding with biomass separation as quickly as possible. If immediate processing is not possible, freezing the broth at -20°C or -80°C is recommended.

Troubleshooting Guide

This guide is structured in a question-and-answer format to address specific issues you may encounter during the recovery and purification of this compound.

Stage 1: Broth Clarification & Initial Capture

Problem: Low this compound concentration in the clarified broth after centrifugation/filtration.

  • Possible Cause 1: Cell Lysis and Product Degradation. Aggressive harvesting techniques can lead to cell lysis, releasing intracellular proteases and other enzymes that may degrade this compound.

    • Solution: Employ gentle harvesting methods such as continuous centrifugation at a lower g-force or tangential flow filtration (TFF) with a larger pore size membrane (e.g., 0.22 µm or 0.45 µm) to separate cells without causing excessive shear stress.

  • Possible Cause 2: this compound Adsorption to Cellular Debris. The polar nature of this compound might lead to non-specific binding to components of the cell wall or other extracellular polymeric substances.

    • Solution: Consider a pre-treatment step before clarification. Adjusting the pH of the broth away from the isoelectric point of major interfering proteins can reduce non-specific binding. A wash step of the harvested biomass with a suitable buffer could also help recover adsorbed product.

Problem: Fouling of filtration membranes during clarification.

  • Possible Cause: High concentration of biomass and extracellular polysaccharides. Many microbial fermentations, especially with filamentous organisms, produce viscous broths rich in polysaccharides that can quickly clog filters.[3]

    • Solution 1: Pre-filtration. Use a series of filters with decreasing pore sizes to gradually remove larger particles before the final sterile filtration.

    • Solution 2: Enzymatic Treatment. Consider the use of enzymes like cellulases or pectinases (if appropriate for the host organism) to break down extracellular polysaccharides and reduce viscosity. This must be validated to ensure no degradation of this compound.

    • Solution 3: Flocculation/Precipitation. The addition of flocculating agents can aggregate cells and other suspended solids, facilitating their removal by centrifugation at lower speeds.[3]

Stage 2: Extraction & Concentration

Problem: Poor recovery of this compound during liquid-liquid extraction.

  • Possible Cause 1: Inappropriate Solvent Choice. Due to its high polarity, this compound will have low solubility in common non-polar organic solvents like hexane or ethyl acetate.[1][4]

    • Solution: Liquid-liquid extraction is likely not the most efficient primary recovery method for a highly polar compound like this compound from an aqueous broth. Direct chromatographic methods are generally preferred. If extraction is necessary, consider highly polar solvents that are immiscible with water, which are rare, or explore aqueous two-phase systems (ATPS).

  • Possible Cause 2: Emulsion formation. The presence of proteins and lipids in the broth can lead to the formation of stable emulsions at the solvent-aqueous interface, trapping the product.

    • Solution: If attempting extraction, a prior protein precipitation step (e.g., with ammonium sulfate) or the addition of demulsifying agents might be necessary. Centrifugation at higher speeds can also help to break emulsions.

Problem: Low binding of this compound to solid-phase extraction (SPE) cartridges.

  • Possible Cause: Incorrect SPE sorbent and/or loading conditions.

    • Solution: For a polar molecule like this compound, normal-phase or mixed-mode ion-exchange SPE cartridges are more appropriate than reverse-phase (e.g., C18) cartridges.

      • Protocol for SPE Method Development:

        • Sorbent Screening: Test different SPE sorbents: normal-phase (e.g., silica, diol), strong anion exchange (SAX), and strong cation exchange (SCX).

        • pH Optimization: The hydroxyl groups on this compound can be ionized at high pH. For ion-exchange SPE, adjust the pH of the clarified broth to be at least 1-2 pH units away from the pKa of the functional groups on the sorbent and the analyte to ensure efficient binding.

        • Elution Optimization: Elute with a solvent that disrupts the binding interaction. For normal-phase, this would be a polar solvent. For ion-exchange, this would be a buffer with a high salt concentration or a different pH.

Stage 3: Chromatographic Purification

Problem: Co-elution of this compound with other polar impurities during chromatography.

  • Possible Cause: Insufficient resolution of the chosen chromatographic method.

    • Solution 1: Optimize Ion-Exchange Chromatography (IEX). Given its neutral charge but polar nature, IEX might be used to remove charged impurities. This compound itself is unlikely to bind strongly unless at very high pH where its hydroxyl groups may deprotonate. This makes IEX a good candidate for a flow-through mode purification step where impurities bind and this compound is collected in the flow-through.

    • Solution 2: Size Exclusion Chromatography (SEC). If there is a significant size difference between this compound and the co-eluting impurities, SEC can be an effective polishing step.[5]

    • Solution 3: Hydrophilic Interaction Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds.

      • Experimental Workflow for HILIC Purification:

        HILIC_Workflow ClarifiedBroth Clarified Broth SolventAddition Add Acetonitrile (to 60-80%) ClarifiedBroth->SolventAddition HILIC_Column Load onto HILIC Column (e.g., Amide or Diol phase) SolventAddition->HILIC_Column Wash Wash with High Organic Mobile Phase HILIC_Column->Wash Elution Elute with Gradient of Increasing Aqueous Phase Wash->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (e.g., HPLC, MS) Fraction_Collection->Analysis

        HILIC purification workflow for this compound.

Problem: Low final purity and yield.

  • Possible Cause: A multi-step purification process is required. It is rare to achieve high purity with a single chromatographic step.[6]

    • Solution: Design an orthogonal purification train where each step separates molecules based on different properties.

      • Proposed Purification Strategy:

        Purification_Strategy Start Clarified Fermentation Broth Step1 Ion-Exchange Chromatography (Flow-through mode to remove charged impurities) Start->Step1 Property: Charge Step2 Hydrophilic Interaction Chromatography (HILIC) (Primary separation based on polarity) Step1->Step2 Property: Polarity Step3 Size Exclusion Chromatography (SEC) (Polishing step to remove aggregates and small molecules) Step2->Step3 Property: Size End High Purity this compound Step3->End

        Orthogonal purification strategy for this compound.

Stage 4: Analysis and Quantification

Problem: Inaccurate quantification of this compound.

  • Possible Cause: Lack of a suitable analytical method and reference standard.

    • Solution: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying this compound. Due to the lack of a chromophore in this compound, a UV detector may not be effective.

      • Recommended HPLC Method:

        • Column: A HILIC column or an amino-propyl column.

        • Mobile Phase: A gradient of acetonitrile and water.

        • Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended. Mass Spectrometry (MS) would provide the highest sensitivity and specificity.[7]

      • Method Validation: It is crucial to validate the analytical method according to ICH guidelines, assessing parameters like linearity, precision, and accuracy.[8][9]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel RP-HPLC Method for the Quantification of Validone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the bedrock of a reliable product is the analytical method used to quantify it.[1][2][3] This guide provides a comprehensive walkthrough for the validation of a new analytical method for Validone, a hydroxycyclohexanone compound.[4] As we venture into establishing a robust analytical procedure, our comparison will not be against a pre-existing, potentially outdated method, but against the rigorous benchmarks set forth by international regulatory bodies. This ensures our method is not just functional, but compliant and trustworthy from its inception.

Our chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a workhorse in pharmaceutical analysis known for its specificity and sensitivity.[5] This guide is structured to provide not just the 'how,' but the critical 'why' behind each validation parameter, reflecting a deep understanding of the scientific principles and regulatory expectations that govern our industry.[6][7][8]

The Foundation: The Analytical Target Profile (ATP)

Before a single sample is prepared, we must define the method's purpose through an Analytical Target Profile (ATP). The ATP is a prospective summary of what the method is intended to measure and the performance characteristics required to do so reliably.[8]

For our this compound assay, the ATP is as follows:

  • Analyte: this compound

  • Matrix: Bulk Drug Substance

  • Technique: RP-HPLC with UV Detection

  • Intended Use: To accurately and precisely quantify this compound in the bulk drug substance for batch release and stability testing.

  • Performance Characteristics: The method must be specific to this compound, linear over the expected concentration range, accurate, precise, and robust.

Visualizing the Path: The Method Validation Workflow

The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose.[9] The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Method Development Opt Method Optimization Dev->Opt Refinement Proto Define ATP & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob LOD_LOQ LOD & LOQ Rob->LOD_LOQ Report Validation Report LOD_LOQ->Report Lifecycle Continuous Monitoring Report->Lifecycle

Caption: A high-level overview of the analytical method validation workflow.

Core Validation Parameters: A Deep Dive

We will now dissect each validation parameter, providing the rationale, a detailed experimental protocol, and hypothetical data that meets the stringent acceptance criteria outlined in the ICH Q2(R2) guidelines.[7][10]

Specificity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[7] It is the cornerstone of any analytical method, as it ensures that the signal we measure is from our compound of interest and nothing else.

Experimental Protocol:

  • Prepare a blank solution (diluent).

  • Prepare a solution of the this compound reference standard.

  • Prepare a solution of the this compound sample spiked with known impurities and potential degradants.

  • Inject each solution into the HPLC system.

  • Analyze the resulting chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the blank and spiked samples.

Data Presentation:

G xaxis Time (min) yaxis Response (mAU) origin origin xend xend origin->xend yend yend origin->yend p1 p2 p3 This compound p4 p5 p6 p7 peak

References

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for Novel Analytes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in analytical method development and validation.

Introduction: The Imperative of Robust Quantification in Drug Development

In the landscape of pharmaceutical development, the accurate quantification of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy data are built. As novel chemical entities progress through the development pipeline, the analytical methods used to measure their concentration in various matrices must be rigorously validated to ensure data integrity. This guide provides a comprehensive framework for the cross-validation of three common analytical techniques for a hypothetical small molecule, "Validone": High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective of cross-validation is to demonstrate that different analytical methods are suitable for their intended purpose and yield comparable, reliable results.[1][2][3] This is critical when, for instance, a method is transferred between laboratories, or when a high-throughput screening method is compared against a more sensitive, lower-throughput reference method. This guide will delve into the theoretical underpinnings and practical execution of such a comparison, grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7][8]

Pillar 1: Understanding the Analytical Arsenal - A Comparative Overview

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity, selectivity, and throughput.[3] For a small molecule like our hypothetical "this compound," HPLC-UV, GC-MS, and LC-MS/MS represent a spectrum of capabilities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of the pharmaceutical industry, HPLC separates compounds based on their interaction with a stationary phase.[9][10][11] UV detection offers a robust and cost-effective means of quantification for molecules with a suitable chromophore. Its strengths lie in its versatility for a wide range of polar and non-polar compounds.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[12][13][14][15] GC offers high-resolution separation, and the mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.[3][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often considered the gold standard for bioanalysis, LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[16][17][18][19] This technique is particularly advantageous for analyzing complex biological matrices where interfering substances can be a major challenge.[16][19]

The following diagram illustrates the fundamental workflow of these three analytical techniques.

Analytical_Workflows cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow hplc_sample Sample Injection hplc_column HPLC Column (Separation) hplc_sample->hplc_column hplc_uv UV Detector (Detection) hplc_column->hplc_uv hplc_data Chromatogram (Quantification) hplc_uv->hplc_data gcms_sample Sample Injection (Vaporization) gcms_column GC Column (Separation) gcms_sample->gcms_column gcms_ion Ion Source (Ionization) gcms_column->gcms_ion gcms_ms Mass Analyzer (Filtration) gcms_ion->gcms_ms gcms_det Detector (Detection) gcms_ms->gcms_det gcms_data Mass Spectrum (Quantification) gcms_det->gcms_data lcms_sample Sample Injection lcms_column LC Column (Separation) lcms_sample->lcms_column lcms_ion Ion Source (Ionization) lcms_column->lcms_ion lcms_ms1 Q1: Mass Analyzer (Precursor Ion) lcms_ion->lcms_ms1 lcms_q2 Q2: Collision Cell (Fragmentation) lcms_ms1->lcms_q2 lcms_ms2 Q3: Mass Analyzer (Product Ion) lcms_q2->lcms_ms2 lcms_det Detector (Detection) lcms_ms2->lcms_det lcms_data MRM Chromatogram (Quantification) lcms_det->lcms_data Cross_Validation_Logic start Define Analytical Requirements method_dev Individual Method Development & Validation start->method_dev hplc_val HPLC-UV Validation method_dev->hplc_val gcms_val GC-MS Validation method_dev->gcms_val lcmsms_val LC-MS/MS Validation method_dev->lcmsms_val cross_val_exp Cross-Validation Experiment (Analysis of Same Samples) hplc_val->cross_val_exp gcms_val->cross_val_exp lcmsms_val->cross_val_exp data_analysis Statistical Comparison of Results cross_val_exp->data_analysis conclusion Assessment of Comparability data_analysis->conclusion

References

A Senior Application Scientist's Guide to Validone Production: A Comparative Analysis of Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Validone in Modern Therapeutics

This compound stands as a critical precursor in the biosynthesis of validamycin A, a potent aminoglycoside antibiotic.[1] Primarily utilized in agriculture as an antifungal agent, particularly against sheath blight in rice, the therapeutic potential of validamycin A and its derivatives is an area of expanding research. The efficiency of this compound production is a key bottleneck in the cost-effective synthesis of these valuable compounds. This guide provides a comparative analysis of this compound production in various bacterial strains, offering in-depth, field-proven insights for researchers and drug development professionals. We will explore the biosynthetic pathways, compare the productivity of wild-type and engineered strains, and provide detailed protocols for cultivation and analysis.

The Biosynthetic Engine: Unraveling the this compound Pathway

The production of this compound is orchestrated by a specific gene cluster, designated val, primarily characterized in Streptomyces hygroscopicus.[1] The pathway initiates from sedoheptulose 7-phosphate, a common intermediate in the pentose phosphate pathway, and proceeds through a series of enzymatic reactions to form this compound, which is then further processed to validamycin A. Understanding this pathway is paramount for any rational strain engineering effort.

The key enzymatic steps leading to this compound are catalyzed by proteins encoded by the val gene cluster. For instance, ValA, a 2-epi-5-epi-valiolone synthase, and ValC, a C7-cyclitol kinase, are crucial for the formation of the core cyclitol structure.[1] Subsequent reactions, including an amination step catalyzed by the aminotransferase ValM, are thought to lead to the formation of validamine 7-phosphate from a this compound intermediate.[2]

Validone_Biosynthesis S7P Sedoheptulose 7-Phosphate EV 2-epi-5-epi-valiolone S7P->EV valA EVP 2-epi-5-epi-valiolone-7-P EV->EVP valC ValidoneP This compound-7-P EVP->ValidoneP Oxidoreductases ValidamineP Validamine-7-P ValidoneP->ValidamineP valM ValidoxylamineA Validoxylamine A ValidamineP->ValidoxylamineA Condensation ValidamycinA Validamycin A ValidoxylamineA->ValidamycinA valG (Glycosyltransferase)

Figure 1: Simplified biosynthetic pathway of validamycin A, highlighting the formation of the this compound intermediate.

Comparative Analysis of Producer Strains

The choice of bacterial strain is a critical determinant of this compound and, consequently, validamycin A yield. While Streptomyces hygroscopicus is the native producer, genetic engineering and heterologous expression have opened avenues for enhanced production.

Native vs. Engineered Streptomyces hygroscopicus

The workhorse for validamycin A production is Streptomyces hygroscopicus 5008.[3][4] Rational metabolic engineering has led to the development of superior strains. A notable example is the recombinant strain TC03, where the entire val gene cluster was amplified.[3] This strategy resulted in a significant increase in the final product titer.

Heterologous Production

To overcome limitations in the native producer, such as complex regulatory networks or slow growth, the validamycin biosynthetic pathway has been successfully transferred to a heterologous host. Streptomyces lividans 1326, a well-characterized and genetically tractable strain, has been shown to produce validamycin A upon introduction of the necessary genes from the val cluster.[2][5] This demonstrates the potential for using alternative chassis organisms for production.

Performance Metrics

The following table summarizes the comparative performance of different bacterial strains in producing validamycin A, which serves as a direct indicator of the upstream this compound synthesis efficiency.

StrainGenetic BackgroundKey Engineering StrategyValidamycin A Titer (% of Wild-Type)Key FindingsReference
S. hygroscopicus 5008 Wild-TypeN/A100%Baseline production strain.[3]
S. hygroscopicus TC03 EngineeredAmplification of the val gene cluster.~134%Increased gene dosage boosts production.[3]
S. hygroscopicus TC03 EngineeredFermentation on corncob hydrolysate.~127% (vs. wild-type on same medium)Demonstrates feasibility of using low-cost substrates.[6]
S. lividans 1326 Heterologous HostExpression of a reassembled 8-gene cluster.Production confirmed, but titer not directly compared.Confirms the portability of the biosynthetic pathway.[2][5]

Experimental Protocols: From Culture to Quantification

Reproducible and robust experimental protocols are the bedrock of any comparative analysis. The following sections provide detailed methodologies for the cultivation of producer strains and the subsequent quantification of this compound/validamycin A.

Experimental Workflow Overview

Experimental_Workflow Inoculum 1. Inoculum Preparation Fermentation 2. Shake Flask Fermentation Inoculum->Fermentation Harvest 3. Culture Harvest (Centrifugation) Fermentation->Harvest Extraction 4. Supernatant Extraction Harvest->Extraction Analysis 5. HPLC-MS/MS Analysis Extraction->Analysis

Figure 2: General experimental workflow for validamycin A production and analysis.

Strain Cultivation and Fermentation

This protocol is optimized for the production of validamycin A in Streptomyces hygroscopicus.

  • Rationale: The choice of media components is critical. Glucose serves as an excellent carbon source for validamycin production.[7] The temperature is maintained within a range that promotes the transcription of the val gene cluster and enhances the activity of key biosynthetic enzymes.[8]

  • Seed Culture Medium (per liter):

    • Glucose: 20 g

    • Soluble Starch: 10 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 2 g

    • Adjust pH to 7.0 before autoclaving.

  • Fermentation Medium (per liter):

    • Glucose: 50 g

    • Soybean Flour: 36 g

    • Peptone: 5 g

    • CaCO₃: 6 g

    • Adjust pH to 7.0 before autoclaving.[7]

  • Protocol:

    • Inoculate a single colony of the desired Streptomyces strain into 50 mL of seed culture medium in a 250 mL baffled flask.

    • Incubate at 28-30°C for 48 hours on a rotary shaker at 220 rpm.

    • Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculation ratio. Use 60 mL of medium in a 250 mL baffled flask for optimal aeration.[7]

    • Incubate the fermentation culture at a controlled temperature, ideally between 35°C and 37°C, for 5-7 days on a rotary shaker at 220 rpm.[7][8]

    • Withdraw samples periodically for analysis.

Validamycin A Extraction and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the sensitive and specific quantification of validamycin A from complex fermentation broths.[9][10]

  • Rationale: A two-step solid-phase extraction (SPE) using a hydrophilic-hydrophobic-balanced (HLB) cartridge followed by a strong cation exchange (SCX) cartridge is effective for purifying the polar aminoglycoside validamycin A from the fermentation supernatant.[9][10] HPLC with a C18 column and a formic acid-containing mobile phase provides good chromatographic separation.[9]

  • Extraction Protocol:

    • Centrifuge the fermentation culture at 8,000 x g for 15 minutes to pellet the mycelia.

    • Collect the supernatant.

    • Adjust the pH of the supernatant to 5.5.

    • Condition an HLB SPE cartridge followed by an SCX SPE cartridge according to the manufacturer's instructions.

    • Load the pH-adjusted supernatant onto the tandem cartridges.

    • Wash the cartridges to remove impurities.

    • Elute the bound validamycin A from the SCX cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Instrument: HPLC system coupled with a tandem mass spectrometer.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 1.0 - 1.5 mL/min.[11]

    • Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

    • Quantification: Use a standard curve prepared with a certified validamycin A reference standard.

Conclusion and Future Outlook

The comparative analysis clearly indicates that while wild-type Streptomyces hygroscopicus is a robust producer of this compound and its derivatives, significant gains can be achieved through targeted metabolic engineering. The amplification of the val gene cluster in S. hygroscopicus TC03 provides a proven strategy for enhancing yield.[3] Furthermore, the successful heterologous expression in S. lividans opens up possibilities for developing customized production platforms in more industrialized chassis organisms.[2][5] Future work should focus on systems biology approaches to identify and eliminate metabolic bottlenecks, optimize fermentation conditions using advanced process control, and explore novel, even more genetically tractable, heterologous hosts.

References

Navigating the Synthesis of Vilazodone: A Comparative Guide to Reproducible Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of psychopharmacology, Vilazodone stands out as a significant therapeutic agent for major depressive disorder. Its unique dual-action mechanism, combining selective serotonin reuptake inhibition with partial agonism of the 5-HT1A receptor, offers a nuanced approach to treatment.[1] However, the journey from precursor chemicals to a pure, active pharmaceutical ingredient (API) is fraught with challenges. The reproducibility of a synthetic protocol is paramount, ensuring consistent yield, purity, and ultimately, patient safety. This guide provides a critical comparison of common Vilazodone synthesis protocols, offering in-depth analysis and actionable experimental data to inform your research and development endeavors.

The Synthetic Challenge: Convergent Pathways to a Complex Molecule

The synthesis of Vilazodone is typically achieved through a convergent approach, involving the preparation of two key intermediates which are then coupled to form the final molecule.[1] The primary intermediates are:

  • 3-(4-chlorobutyl)-5-cyanoindole

  • 5-(1-piperazinyl)-benzofuran-2-carboxamide

The various synthetic routes to Vilazodone largely differ in their methods for preparing these two key fragments and the subsequent coupling reaction. This guide will dissect two prominent and reproducible methods.

Method 1: Friedel-Crafts Acylation Route

A widely adopted and scalable method for the synthesis of the indole intermediate involves a Friedel-Crafts acylation of 5-cyanoindole.[2] This is followed by a reduction of the resulting ketone to yield the desired chlorobutyl side chain.

Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole (via Friedel-Crafts Acylation)

Step 1: Acylation of 5-Cyanoindole

  • Reaction Setup: In a round-bottom flask, suspend aluminum chloride (AlCl₃) in nitromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0-10 °C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.[1]

  • Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(4-chlorobutyryl)-5-cyanoindole.[1]

Step 2: Reduction of the Ketone

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in a suitable solvent such as tetrahydrofuran (THF).

  • Reducing Agent: Add a reducing agent, such as NaBH₄/CF₃COOH system.[2]

  • Reaction: Stir the reaction mixture for 1-8 hours at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated to yield 3-(4-chlorobutyl)-5-cyanoindole.

Workflow for Friedel-Crafts Acylation Route

A 5-Cyanoindole B 4-Chlorobutyryl chloride, AlCl3 Nitromethane, 0-10°C A->B C 3-(4-chlorobutyryl)-5-cyanoindole B->C D Reduction (e.g., NaBH4/CF3COOH) C->D E 3-(4-chlorobutyl)-5-cyanoindole D->E

Caption: Friedel-Crafts acylation and reduction for indole intermediate synthesis.

Method 2: Fischer Indole Synthesis Route

An alternative and novel approach to the indole intermediate avoids the use of expensive and toxic reagents by employing a Fischer indole synthesis.[3] This method starts from 4-cyanoaniline.

Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (via Fischer Indole Synthesis)
  • Diazotization: React 4-cyanoaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.[3]

  • Fischer Indole Cyclization: The diazonium salt is then reacted with 6-chlorohexanal to undergo Fischer indole cyclization, yielding the desired 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[3]

This route is advantageous due to its lower cost and reduced environmental impact.[3]

Synthesis of the Benzofuran Intermediate and Final Coupling

The second key intermediate, 5-(1-piperazinyl)-benzofuran-2-carboxamide, is typically synthesized from 5-bromobenzofuran-2-carboxamide and piperazine through an aromatic nucleophilic substitution.[3]

Final Condensation Reaction

The final step in Vilazodone synthesis is the condensation of the two key intermediates.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in a suitable solvent like dimethylformamide (DMF).[1][4]

  • Base and Catalyst: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and optionally a catalyst like potassium iodide (KI).[3][4]

  • Reaction: Heat the reaction mixture to around 100 °C and stir overnight.[1][4] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.[1] The crude Vilazodone can then be purified by recrystallization or column chromatography to achieve high purity (>99%).[2][3]

General Workflow for Vilazodone Synthesis

cluster_0 Indole Intermediate Synthesis cluster_1 Benzofuran Intermediate Synthesis A Starting Material (e.g., 5-Cyanoindole) B Multi-step Synthesis (e.g., Friedel-Crafts or Fischer Indole) A->B C 3-(4-chlorobutyl)-5-cyanoindole B->C G Condensation Reaction (Base, Heat) C->G D Starting Material (e.g., 5-bromobenzofuran-2-carboxamide) E Nucleophilic Substitution with Piperazine D->E F 5-(1-piperazinyl)-benzofuran-2-carboxamide E->F F->G H Crude Vilazodone G->H I Purification (Recrystallization/Chromatography) H->I J Pure Vilazodone I->J

Caption: Convergent synthesis of Vilazodone from two key intermediates.

Comparative Analysis of Synthesis Protocols

ParameterFriedel-Crafts Acylation RouteFischer Indole Synthesis Route
Starting Materials 5-Cyanoindole, 4-chlorobutyryl chloride4-Cyanoaniline, 6-chlorohexanal
Reagents & Conditions AlCl₃ (Lewis acid), nitromethane (solvent), low temperatureNaNO₂, HCl (diazotization), subsequent cyclization
Overall Yield Reported up to 52.4%[2]Reported overall yield of 24%[3]
Purity High purity achievable (>99.7%)[2]High purity achievable (99%)[3]
Scalability Demonstrated to be applicable for scale-up production[2]Potentially scalable, with cost advantages
Safety & Environmental Uses potentially hazardous reagents like AlCl₃ and nitromethane.Avoids some of the more hazardous reagents of the Friedel-Crafts route.[3]
Cost-Effectiveness May involve more expensive starting materials and reagents.Generally considered more economical due to cheaper starting materials.[3]

Mechanism of Action: A Dual Approach to Serotonin Modulation

Vilazodone's therapeutic effect is attributed to its unique interaction with the serotonin system. As a selective serotonin reuptake inhibitor (SSRI), it blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. Additionally, it acts as a partial agonist at the 5-HT1A receptor, which is an autoreceptor that regulates serotonin release. This partial agonism is thought to contribute to its antidepressant effects and potentially a more favorable side-effect profile.[1]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Serotonin (5-HT) B SERT Transporter A->B Reuptake C 5-HT1A Autoreceptor A->C Negative Feedback E Postsynaptic 5-HT Receptor A->E Signal Transduction F Increased Synaptic 5-HT D Vilazodone D->B Inhibits D->C Partial Agonist F->E Enhanced Signaling

Caption: Vilazodone's dual mechanism of action on the serotonin synapse.

Conclusion: Selecting the Optimal Synthesis Route

The choice of a synthetic protocol for Vilazodone depends on a variety of factors including the desired scale of production, cost considerations, and available equipment and expertise. The Friedel-Crafts acylation route is a well-established and scalable method that can deliver high yields and purity.[2] The Fischer indole synthesis offers a more cost-effective and potentially greener alternative, though reported overall yields may be lower.[3]

For any chosen method, rigorous analytical validation is crucial to ensure reproducibility.[5][6] This includes techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation. By carefully considering the trade-offs of each synthetic approach and implementing robust analytical controls, researchers and drug development professionals can ensure the consistent and reproducible synthesis of high-quality Vilazodone.

References

A Comparative Guide to the Efficacy of Extraction Techniques for Bioactive Compounds from Valeriana officinalis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide addresses the extraction of key bioactive compounds from the medicinal plant Valeriana officinalis, commonly known as Valerian. Initial research indicates that the term "Validone" may be a misnomer, as the primary medically relevant constituents of Valerian are sesquiterpenoids (specifically valerenic acids) and unstable iridoids known as valepotriates.[1][2][3] This document will therefore focus on comparing the efficacy of various techniques for extracting these scientifically recognized compounds.

Introduction: The Scientific Imperative for Optimal Valerian Extraction

Valeriana officinalis is a cornerstone of phytomedicine, extensively utilized for its sedative and anxiolytic properties.[4] The therapeutic efficacy of Valerian extracts is largely attributed to a synergistic interplay between its chemical constituents, primarily valerenic acid, acetoxyvalerenic acid, hydroxyvalerenic acid, and a group of thermally labile iridoids called valepotriates.[3][5] For researchers and drug development professionals, the selection of an extraction methodology is a critical decision that directly influences the yield, purity, and ultimately, the pharmacological integrity of the final product.

The challenge lies in efficiently isolating these target molecules from the complex matrix of the plant's roots and rhizomes while preserving their chemical structure. Valepotriates, for instance, are highly unstable and prone to degradation into baldrinals, especially with heat.[2][6] Conversely, valerenic acids require specific conditions for optimal solubilization. This guide provides a comparative analysis of traditional and modern extraction techniques, offering the scientific rationale and supporting data necessary to make an informed choice for your research and development objectives.

Conventional Extraction Methodologies: The Baseline

Conventional methods, while often resource-intensive, serve as a valuable benchmark for evaluating modern techniques.

Maceration & Percolation

Maceration involves soaking the plant material in a solvent for a prolonged period, while percolation is a continuous process where the solvent is slowly passed through the plant material.[7]

Scientific Rationale: These methods operate on the principle of equilibrium diffusion. The solvent penetrates the plant cells, dissolving the target compounds until the concentration inside and outside the cells reaches equilibrium. For Valerian, hydroalcoholic solutions (typically 50-70% ethanol) are common, as they effectively solubilize both the moderately polar valerenic acids and the more lipophilic valepotriates.[4][8]

Experimental Protocol (Maceration):

  • Coarsely powder dried V. officinalis roots and rhizomes.

  • Place the powder in a sealed vessel with a 70:30 ethanol/water solution (e.g., a 1:5 plant-to-solvent ratio).[4]

  • Agitate the mixture at room temperature for an extended period (e.g., 72 hours).[4]

  • Filter the mixture to separate the liquid extract (miscella) from the solid plant residue (marc).

  • Concentrate the extract under reduced pressure to remove the solvent.

Key Insights: Maceration is simple and requires minimal specialized equipment. However, it is time-consuming and may result in incomplete extraction. Percolation is generally more efficient than maceration but can be a slower process.[9] A standard percolation with 70% ethanol can yield approximately 2.4 mg/g of total valerenic acids.[10][11]

Modern Extraction Methodologies: Enhancing Efficiency and Selectivity

Modern techniques aim to improve upon conventional methods by increasing yield, reducing extraction time and solvent consumption, and better preserving thermolabile compounds.[12][13]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to accelerate the extraction process.

Scientific Rationale: The primary mechanism of UAE is acoustic cavitation. The sound waves create and collapse microscopic bubbles in the solvent, generating intense localized pressure and temperature gradients. This disrupts the plant cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds into the solvent.[14][15] This mechanical effect allows for efficient extraction at lower temperatures, which is particularly advantageous for preserving heat-sensitive molecules like valepotriates.

Experimental Protocol (Optimized UAE):

  • Mix 100 mg of finely ground dry Valerian root with 1 mL of 41.7% methanol.[16]

  • Place the mixture in an ultrasonic bath (e.g., 35 kHz, 320 W).[16]

  • Sonicate for approximately 52 minutes at a controlled temperature of 75°C.[16]

  • Centrifuge the sample to separate the supernatant.

  • Collect the supernatant and repeat the extraction on the residue if necessary.

Key Insights: UAE significantly reduces extraction time compared to maceration. The mechanical disruption of cell walls enhances the extraction of polysaccharides in addition to the target sesquiterpenoids.[17] Studies have shown that factors like solvent concentration, temperature, and sonication time are critical variables that can be optimized to maximize the yield of specific bioactive compounds like valerenic acid.[16]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction of target compounds.

Scientific Rationale: Microwaves interact with polar molecules (like water present in the plant material and polar solvents), causing rapid heating through dipole rotation and ionic conduction. This creates a localized buildup of pressure inside the plant cells, leading to cell wall rupture and the subsequent release of phytochemicals into the solvent. This targeted and rapid heating mechanism can significantly shorten the extraction time.

Experimental Protocol (Optimized MAE for Essential Oils):

  • Place Valerian rhizome material in a distillation vessel.

  • Use a liquid-to-material ratio of approximately 8.8 mL to 1.0 g.[18]

  • Apply microwave power of 350 W for an extraction time of 25 minutes.[18]

  • Collect the volatile oil through a connected condenser.

Key Insights: MAE is an extremely rapid extraction method. For volatile components like the essential oils in Valerian, it can achieve high yields in a fraction of the time required by conventional methods. One study reported an essential oil yield of 5.88% using an optimized MAE process.[18] This method is particularly noted for being environmentally friendly due to its reduced solvent consumption.[16]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

Scientific Rationale: A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has low viscosity and high diffusivity, allowing it to penetrate the plant matrix effectively like a gas. Simultaneously, it has a liquid-like density, enabling it to dissolve the target compounds. The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction. Since CO₂ is non-toxic and gaseous at ambient conditions, it is easily removed from the extract, leaving a solvent-free product.

Experimental Protocol (SFE for Valerenic Acids):

  • Place approximately 0.5 g of dried, powdered Valerian root into the SFE extractor chamber.

  • Pressurize the system with CO₂ to 15 MPa and heat to 40°C.

  • Add 5% ethanol as a co-solvent (modifier) to the CO₂ flow.[10][11]

  • Pass the supercritical fluid through the chamber for a dynamic extraction time of 20-30 minutes.[10][11]

  • Collect the extracted material by depressurizing the fluid in a collection vessel.

Key Insights: SFE is a green technology that offers high selectivity. For valerenic acids, SFE with pure CO₂ can achieve about 85% of the yield of traditional percolation.[10][11] However, by adding a polar co-solvent like ethanol (5%), the yield can be increased to match that of percolation (2.4-2.5 mg/g) while reducing the extraction time from over an hour to just 20 minutes.[10][11] This makes SFE a highly efficient and environmentally friendly alternative for producing concentrated Valerian extracts. SFE has also been shown to be effective for extracting valepotriates under mild conditions.[11][19]

Comparative Analysis of Extraction Techniques

The choice of an extraction method depends on a balance of factors including desired yield, purity, processing time, cost, and environmental impact.

Technique Principle Typical Yield (Valerenic Acids) Extraction Time Solvent Consumption Advantages Disadvantages
Maceration/Percolation Equilibrium Diffusion~2.4 mg/g[10][11]24-72 hours[4]HighSimple, low initial costTime-consuming, large solvent volume, potential for incomplete extraction
Ultrasound-Assisted (UAE) Acoustic CavitationOptimized yield can exceed conventional methods[16]30-60 minutes[16]ModerateFast, efficient at lower temperatures, good for thermolabile compounds[14]Potential for free radical formation at high intensity[7]
Microwave-Assisted (MAE) Dielectric HeatingHigh yield for essential oils (~5.88%)[18]15-30 minutes[18]LowVery rapid, low solvent usage, energy efficientRequires specialized equipment, not ideal for all compounds
Supercritical Fluid (SFE) Tunable Solvation~2.5 mg/g (with co-solvent)[10][11]20-30 minutes[10][11]Very Low (CO₂ is recycled)"Green" technology, high selectivity, solvent-free productHigh capital cost, complex operation

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for the discussed extraction techniques.

Maceration_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Plant Valerian Root (Dried, Powdered) Maceration Maceration Vessel (Soaking for 24-72h) Plant->Maceration Solvent Solvent (e.g., 70% Ethanol) Solvent->Maceration Filtration Filtration Maceration->Filtration Mixture Concentration Solvent Evaporation (Reduced Pressure) Filtration->Concentration Miscella Solid Waste Solid Waste Filtration->Solid Waste Final_Extract Crude Extract Concentration->Final_Extract

Caption: Generalized workflow for Maceration.

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Plant Valerian Root (Powdered) UAE Ultrasonic Bath (Sonication for 30-60 min) Plant->UAE Solvent Solvent Solvent->UAE Centrifugation Centrifugation UAE->Centrifugation Mixture Concentration Solvent Evaporation Centrifugation->Concentration Supernatant Solid Waste Solid Waste Centrifugation->Solid Waste Final_Extract Crude Extract Concentration->Final_Extract

Caption: Generalized workflow for Ultrasound-Assisted Extraction (UAE).

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Plant Valerian Root (Powdered) Extractor Extractor Vessel (Controlled T & P) Plant->Extractor CO2 Liquid CO₂ Pump High-Pressure Pump CO2->Pump Supercritical Fluid Modifier Co-Solvent (e.g., Ethanol) Modifier->Pump Pump->Extractor Supercritical Fluid Separator Separator (Depressurization) Extractor->Separator Final_Extract Solvent-Free Extract Separator->Final_Extract Recycle CO₂ Recycle Separator->Recycle Gaseous CO₂ Recycle->CO2

Caption: Generalized workflow for Supercritical Fluid Extraction (SFE).

Conclusion and Recommendations

There is no single "best" extraction method for the bioactive compounds in Valeriana officinalis; the optimal choice is contingent upon the specific goals of the project.

  • For preliminary research or small-scale preparations where cost is a primary constraint, maceration or percolation remains a viable, albeit slow, option.

  • For rapid screening and process optimization , Ultrasound-Assisted Extraction (UAE) offers a significant speed advantage with moderate equipment cost. Its efficiency at lower temperatures makes it a strong candidate for preserving unstable compounds like valepotriates.

  • For industrial-scale production of high-purity, solvent-free extracts , Supercritical Fluid Extraction (SFE) is the superior choice. Despite the high initial investment, its efficiency, selectivity, and environmentally friendly nature provide a long-term advantage, particularly for producing pharmaceutical-grade ingredients. The ability to achieve yields comparable to percolation in a fraction of the time highlights its commercial viability.[10][11]

Ultimately, the selection process must be guided by empirical data. It is recommended to perform pilot extractions and conduct analytical validation (e.g., via HPLC) to determine which method provides the optimal balance of yield, purity, and efficiency for your specific application.[20]

References

A Head-to-Head Comparison of Ibrutinib's Enzymatic Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the enzymatic inhibition profile of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, against second-generation BTK inhibitors such as Acalabrutinib and Zanubrutinib. This document is intended for researchers, scientists, and drug development professionals, offering a clear understanding of the selectivity and potency differences between these compounds, supported by quantitative data and detailed experimental protocols.

Introduction: The Critical Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node in the B-cell receptor (BCR) pathway.[1] This pathway is fundamental for B-cell development, activation, proliferation, and survival.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3][4][5] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2), which in turn triggers further signaling events that culminate in the activation of transcription factors essential for B-cell function.[1][4]

Given its central role, dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime therapeutic target.[2][6] Ibrutinib was the first covalent BTK inhibitor to gain regulatory approval, demonstrating remarkable efficacy.[7][8] However, as a first-generation inhibitor, its off-target activities have prompted the development of more selective second-generation inhibitors.[9][10]

Comparative Enzymatic Inhibition: Ibrutinib vs. Second-Generation BTK Inhibitors

The primary distinction between first and second-generation BTK inhibitors lies in their selectivity. While all three inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—form a covalent bond with the Cys-481 residue in the ATP-binding pocket of BTK, their off-target kinase inhibition profiles differ significantly.[10][11] This difference in selectivity is a key factor influencing their respective safety profiles.[9][12]

InhibitorTarget KinaseIC50 (nM)Notes
Ibrutinib BTK 0.5 - 3.2 First-generation, potent but with notable off-target effects.
EGFR5.0 - 9.7Associated with dermatological and gastrointestinal side effects.
TEC3.2 - 78Implicated in bleeding risks.
ITK10.7Potential impact on T-cell function.
ERBB2/HER2-Associated with atrial fibrillation.[13]
Acalabrutinib BTK 3 - 5 Second-generation, highly selective with minimal off-target activity. [10]
EGFR>1000Significantly lower affinity compared to Ibrutinib.[7]
TEC>1000Does not inhibit TEC in vitro.[7]
ITK>1000High selectivity over ITK.
Zanubrutinib BTK <1 - 2 Second-generation, designed for sustained BTK occupancy.
EGFR~30Lower off-target activity against EGFR compared to Ibrutinib.[7]
TEC~2Potent inhibition of TEC.[7]
ITK67More selective than Ibrutinib.

Note: IC50 values are compiled from multiple sources and can vary based on assay conditions. The table is for comparative purposes.[7][9][10]

While direct head-to-head clinical trial data comparing all three inhibitors is limited, indirect comparisons and meta-analyses suggest that the second-generation inhibitors, Acalabrutinib and Zanubrutinib, are generally better tolerated, with a lower incidence of cardiovascular side effects compared to Ibrutinib.[12][14] Zanubrutinib has demonstrated superior progression-free survival compared to Ibrutinib in some studies.[15][16][17]

B-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition for BTK inhibitors.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PLCy2 PLCγ2 BTK->PLCy2 activates Ibrutinib Ibrutinib & Other BTK Inhibitors Ibrutinib->BTK inhibits PLCy2->PIP2 hydrolyzes PIP3->BTK recruits PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to Antigen Antigen Antigen->BCR binds LanthaScreen_Workflow cluster_prep cluster_assay Inhibitor 1. Prepare Serial Dilutions of Inhibitor Add_Inhibitor 4. Add 5µL Inhibitor/DMSO Inhibitor->Add_Inhibitor Kinase_Ab 2. Prepare Kinase/ Eu-Antibody Mix Add_Kinase 5. Add 5µL Kinase/Ab Mix Kinase_Ab->Add_Kinase Tracer 3. Prepare Tracer Solution Add_Tracer 6. Add 5µL Tracer Tracer->Add_Tracer Add_Inhibitor->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate 60 min at Room Temp Add_Tracer->Incubate Read 8. Read TR-FRET (615nm & 665nm) Incubate->Read Analyze 9. Calculate IC50 Read->Analyze

References

A Comparative Analysis of Validoxylamine A and Its Structural Analogs: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective agrochemicals, Validoxylamine A, a potent trehalase inhibitor, has emerged as a significant lead compound. Derived from the antibiotic validamycin, Validoxylamine A demonstrates notable antifungal and insecticidal properties. This guide provides an in-depth comparative analysis of Validoxylamine A and its structural analogs, focusing on their biological activities, the underlying mechanism of action, and the experimental methodologies used for their evaluation. Our objective is to offer a comprehensive resource for researchers engaged in the development of next-generation pesticides.

The Central Role of Trehalase Inhibition

At the core of Validoxylamine A's bioactivity is its potent and competitive inhibition of the enzyme trehalase.[1] Trehalose, a disaccharide, is a crucial energy source in fungi and insects, playing a vital role in their metabolism, growth, and stress response.[2] Trehalase catalyzes the hydrolysis of trehalose into two glucose molecules. By inhibiting this enzyme, Validoxylamine A and its analogs disrupt the energy supply of the target organisms, leading to metabolic stress and ultimately, cell death.[3][4] This mechanism offers a targeted approach for pest control, as trehalose metabolism is not a central energy pathway in mammals.[1]

The Trehalase Inhibition Pathway: A Cascade of Metabolic Disruption

The inhibition of trehalase by Validoxylamine A initiates a cascade of events that cripple the target organism's metabolic machinery. This process is visualized in the following pathway diagram.

Trehalase_Inhibition_Pathway cluster_Organism Fungus / Insect Cell Trehalose Trehalose (Primary Energy Reserve) Trehalase Trehalase Enzyme Trehalose->Trehalase Substrate Glucose Glucose (Energy Currency) Trehalase->Glucose Hydrolysis Validoxylamine_A Validoxylamine A / Analog Validoxylamine_A->Trehalase Competitive Inhibition Energy_Metabolism Energy Metabolism (Glycolysis, etc.) Glucose->Energy_Metabolism Cellular_Functions Essential Cellular Functions (Growth, Development, Stress Response) Energy_Metabolism->Cellular_Functions Cell_Death Cell Death / Growth Inhibition Cellular_Functions->Cell_Death Disruption leads to caption Mechanism of Action: Trehalase Inhibition

Caption: Mechanism of Action: Trehalase Inhibition.

Comparative Activity of Validoxylamine A Analogs

Recent research has focused on the synthesis of various Validoxylamine A analogs to enhance its potency and spectrum of activity. A notable study involved the synthesis of 30 novel Validoxylamine A fatty acid esters, which were subsequently evaluated for their antifungal and insecticidal properties.[5]

Antifungal Activity

The antifungal efficacy of Validoxylamine A and its fatty acid ester derivatives was primarily assessed against the plant pathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum.[5] The results, summarized in the table below, demonstrate that esterification can significantly enhance the antifungal potency of Validoxylamine A.

CompoundAcyl DonorTarget OrganismEC50 (µmol/L)
Validoxylamine A (VAA) -Rhizoctonia solani34.99
Analog 14 Pentadecanoic acidRhizoctonia solani0.01
Other Active Esters Various fatty acidsRhizoctonia solaniImproved activity over VAA
VAA -Sclerotinia sclerotiorum> 100
21 Novel Esters Various fatty acidsSclerotinia sclerotiorumShowed inhibitory activity

Table 1: Comparative Antifungal Activity of Validoxylamine A and its Fatty Acid Ester Analogs. Data sourced from a comprehensive study on novel Validoxylamine A derivatives.[5] The median effective concentration (EC50) represents the concentration of a compound that inhibits 50% of the fungal mycelial growth.

The remarkable increase in potency, particularly with the pentadecanoic acid ester (Analog 14), highlights the critical role of the fatty acid chain in enhancing the molecule's interaction with the fungal cell and/or the trehalase enzyme. The increased lipophilicity of the ester analogs may facilitate their penetration through the fungal cell wall and membrane, leading to higher intracellular concentrations.

Insecticidal Activity

The insecticidal potential of these analogs was evaluated against the cowpea aphid, Aphis craccivora.[5] The results indicate that specific ester derivatives of Validoxylamine A can surpass the efficacy of commercial insecticides.

CompoundAcyl DonorTarget OrganismLC50 (µmol/L)
Validoxylamine A (VAA) -Aphis craccivora> 500
Analog 21 Oleic acidAphis craccivora39.63
Pymetrozine (Commercial Insecticide) -Aphis craccivora50.45
11 Other Novel Esters Various fatty acidsAphis craccivoraShowed improved activity over VAA

Table 2: Comparative Insecticidal Activity of Validoxylamine A and its Fatty Acid Ester Analogs. Data sourced from the same study on novel Validoxylamine A derivatives.[5] The median lethal concentration (LC50) is the concentration of a compound that is lethal to 50% of the tested insect population.

The oleic acid ester of Validoxylamine A (Analog 21) demonstrated superior insecticidal activity compared to the commercial pesticide Pymetrozine.[5] This suggests that, similar to the antifungal activity, the introduction of a lipophilic fatty acid chain enhances the delivery and/or interaction of the molecule within the insect.

Experimental Protocols: A Framework for Evaluation

The comparative analysis of Validoxylamine A and its analogs relies on robust and reproducible experimental protocols. The following sections detail the methodologies for assessing their antifungal and insecticidal activities, providing a self-validating framework for researchers.

Synthesis of Validoxylamine A Analogs: A General Workflow

The synthesis of Validoxylamine A analogs, such as the fatty acid esters, is a critical first step. A common and effective method involves enzymatic synthesis, which offers high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Synthesis_Workflow VAA Validoxylamine A (Starting Material) Reaction Enzymatic Esterification (in organic solvent) VAA->Reaction Fatty_Acid Fatty Acid (Acyl Donor) Fatty_Acid->Reaction Enzyme Lipase (e.g., Novozym 435) Enzyme->Reaction Catalyst Purification Purification (e.g., Column Chromatography) Reaction->Purification Analog Validoxylamine A Ester (Final Product) Purification->Analog caption General Synthesis Workflow for VAA Esters

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Validone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the reproducibility and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of common analytical techniques for the quantitative analysis of "Validone," a novel therapeutic agent. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), culminating in a robust protocol for inter-laboratory validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable analytical method for this compound.

The Imperative of Inter-Laboratory Validation: Ensuring Method Robustness

Before a new analytical method can be confidently implemented for routine use across different laboratories, it must undergo a rigorous inter-laboratory validation, also known as a collaborative study.[1][2] This process is critical for identifying and quantifying the sources of variability that can arise when a method is transferred between different locations, instruments, and analysts.[2] The primary goal is to establish the method's reproducibility, which is a measure of the agreement between results obtained in different laboratories.[1][2] A successfully validated method ensures consistent and reliable data, which is a cornerstone of regulatory submissions and product quality assurance.[3][4][5]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[5][6][7][8][9][10][11] These guidelines outline the key performance characteristics that must be evaluated, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][9]

  • Accuracy: The closeness of test results to the true value.[4][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2][4]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][10]

Comparative Analysis of Analytical Techniques for this compound

The choice of analytical technique is a critical first step and depends on the physicochemical properties of this compound (e.g., volatility, polarity, thermal stability) and the required sensitivity of the assay. For this guide, we will consider three widely used techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[13][14][15] It is particularly well-suited for non-volatile or thermally labile compounds.

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent).[14][15] For quantification, a UV detector is often employed, which measures the absorbance of the analyte at a specific wavelength.[16]

Causality of Experimental Choices:

  • Column Selection: A C18 reversed-phase column is a common starting point for many drug molecules due to its versatility in separating compounds of moderate polarity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The ratio is optimized to achieve good separation and peak shape. The buffer controls the pH, which can influence the retention and ionization of the analyte.

  • Wavelength Selection: The UV detection wavelength is chosen at the absorbance maximum (λmax) of this compound to ensure the highest sensitivity.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[17][18][19] It offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection.

Principle: In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[18] The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.[18][20]

Causality of Experimental Choices:

  • Derivatization: If this compound is not sufficiently volatile or contains polar functional groups, a derivatization step may be necessary to increase its volatility and thermal stability.

  • Column Selection: The choice of the GC column's stationary phase is critical for achieving good separation. A non-polar or mid-polar column is often a good starting point for a wide range of compounds.

  • Ionization Mode: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for many bioanalytical and pharmaceutical applications due to its exceptional sensitivity, selectivity, and speed.[21][22][23][24]

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[23] After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces background noise.[21]

Causality of Experimental Choices:

  • Ionization Source: ESI is a soft ionization technique suitable for a wide range of polar and non-polar molecules, making it a versatile choice for drug analysis.

  • MRM Transitions: The selection of precursor and product ions is crucial for the specificity and sensitivity of the assay. These are determined by infusing a standard solution of this compound into the mass spectrometer.

Inter-Laboratory Validation Protocol for this compound Analysis

This section outlines a comprehensive protocol for an inter-laboratory study to validate an analytical method for this compound. The protocol is designed to be adaptable to any of the three techniques discussed above.

Study Design

An effective inter-laboratory study requires careful planning and a clear protocol.[10]

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories (Minimum of 3) A->B C Develop & Distribute Detailed Analytical Protocol B->C D Prepare & Distribute Homogeneous Samples & Standards C->D E Each Lab Performs Method Validation Parameters: - Specificity - Linearity & Range - Accuracy & Precision D->E F Analyze Blinded Samples E->F G Collect & Statistically Analyze Data from All Labs F->G H Assess Repeatability & Reproducibility G->H I Prepare Final Validation Report H->I

Caption: Workflow for the Inter-Laboratory Validation of an Analytical Method.

Experimental Protocol: HPLC Method for this compound

This detailed protocol is provided as an example. Similar detailed protocols should be developed for GC-MS and LC-MS/MS.

1. Materials and Reagents:

  • This compound Reference Standard (purity > 99.5%)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic Acid (or other suitable buffer component)

  • Placebo (formulation matrix without this compound)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of this compound)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound, dissolve in a suitable solvent, and dilute to fall within the calibration range.

5. Validation Parameters to be Assessed by Each Laboratory:

  • Specificity: Analyze the placebo, a standard solution of this compound, and a spiked placebo to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity and Range: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Analyze samples of known concentration (prepared by spiking the placebo at three concentration levels, e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of data should be ≤ 3.0%.

Data Comparison and Acceptance Criteria

The following tables present hypothetical data from an inter-laboratory study comparing the three analytical techniques for this compound analysis.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99920.99850.9998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 500.01 - 10Method dependent

Table 2: Comparison of Accuracy (Recovery %)

ConcentrationHPLC-UVGC-MSLC-MS/MSAcceptance Criteria
Low (80%) 99.5%101.2%99.8%98.0% - 102.0%
Mid (100%) 100.2%99.8%100.1%98.0% - 102.0%
High (120%) 99.8%99.1%100.5%98.0% - 102.0%

Table 3: Comparison of Precision (%RSD)

ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria
Repeatability 0.8%1.2%0.5%≤ 2.0%
Intermediate Precision 1.5%2.1%1.0%≤ 3.0%
Reproducibility (Inter-lab) 2.8%3.5%1.8%Method dependent

Table 4: Comparison of Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
LOD (µg/mL) 0.20.020.002
LOQ (µg/mL) 0.80.080.008

Choosing the Right Method: A Field-Proven Perspective

The data above illustrates that all three methods can be validated to meet regulatory expectations. However, the choice of the most appropriate method depends on the specific application.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of drug substances and finished products where high sensitivity is not required.[14][25]

  • GC-MS is ideal for the analysis of volatile impurities or for formulations where the drug substance can be easily volatilized.[17][26] Its high specificity makes it a powerful tool for identification.

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as bioanalysis of this compound in plasma or for the detection of trace-level impurities.[21][22][27]

The inter-laboratory validation process provides the ultimate test of a method's fitness for purpose.[9][28] By involving multiple laboratories, potential sources of error that may not be apparent in a single-laboratory validation can be identified and addressed.[2][29]

Method_Selection_Logic Start Start: Need to Analyze this compound Q1 Is High Sensitivity Required? (e.g., Bioanalysis, Trace Impurities) Start->Q1 Q2 Is this compound Volatile & Thermally Stable? Q1->Q2 No LCMS LC-MS/MS is the Preferred Method Q1->LCMS Yes GCMS GC-MS is a Suitable Method Q2->GCMS Yes HPLC HPLC-UV is a Suitable Method Q2->HPLC No

Caption: Decision tree for selecting the appropriate analytical method for this compound.

Conclusion

The inter-laboratory validation of an analytical method for a new chemical entity like this compound is a critical step in the drug development process. This guide has provided a framework for comparing common analytical techniques and a detailed protocol for conducting a robust inter-laboratory study. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the development of reliable and reproducible analytical methods that are fit for their intended purpose.

References

A Comparative Guide to Validating Gene Function in Validone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product biosynthesis and drug development, elucidating the precise function of each gene within a biosynthetic gene cluster is paramount. The validamycin A biosynthetic pathway, which produces a potent antifungal agent and involves the key intermediate validone, serves as an exemplary model for exploring and comparing gene validation methodologies. This guide provides an in-depth comparison of common techniques used to decipher the roles of specific genes in the biosynthesis of this compound and its derivatives, moving beyond a simple recitation of protocols to explain the strategic reasoning behind each experimental choice.

The this compound Biosynthetic Pathway: A Multi-Enzyme Cascade

Validamycin A is a pseudotrisaccharide antibiotic produced by Streptomyces hygroscopicus. Its biosynthesis is orchestrated by the val gene cluster and begins with the cyclization of sedoheptulose 7-phosphate, a primary metabolite. The pathway proceeds through a series of enzymatic modifications, including phosphorylation, epimerization, dehydration, reduction, and transamination, to generate key intermediates like 2-epi-5-epi-valiolone, valienone, and this compound itself. These intermediates are then further modified and assembled to produce the final validamycin A molecule. Understanding this pathway is crucial for efforts to engineer novel derivatives or improve production yields.[1][2]

A simplified diagram of the early stages of the validamycin A biosynthetic pathway, leading to the formation of this compound, is presented below.

This compound Biosynthesis Pathway cluster_main This compound Biosynthesis Sedoheptulose 7-phosphate Sedoheptulose 7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose 7-phosphate->2-epi-5-epi-valiolone valA (Synthase) Intermediates Intermediates 2-epi-5-epi-valiolone->Intermediates valK (Epimerase/Dehydratase) Valienone Valienone Intermediates->Valienone This compound This compound Valienone->this compound valN (Reductase)

Caption: A simplified schematic of the initial steps in the validamycin A biosynthetic pathway.

Core Methodologies for Gene Function Validation: A Comparative Analysis

Three principal methodologies are commonly employed to validate the function of genes within a biosynthetic pathway: in vivo gene knockout, heterologous expression, and in vitro enzymatic assays. Each approach provides a different type of evidence, and often, a combination of these methods is required for unambiguous functional assignment. We will explore these techniques using key genes from the this compound pathway as examples.

In Vivo Gene Knockout: Unveiling Function Through Absence

This technique involves the targeted inactivation or deletion of a specific gene in the native producer strain. The resulting mutant is then cultured, and its metabolic profile is compared to that of the wild-type strain. The accumulation of a precursor or the absence of a downstream product provides strong evidence for the function of the knocked-out gene.

Experimental Workflow:

Gene Knockout Workflow cluster_workflow Gene Knockout Workflow Design Knockout Cassette Design Knockout Cassette Introduce into S. hygroscopicus Introduce into S. hygroscopicus Design Knockout Cassette->Introduce into S. hygroscopicus Conjugation Homologous Recombination Homologous Recombination Introduce into S. hygroscopicus->Homologous Recombination Select Mutants Select Mutants Homologous Recombination->Select Mutants Antibiotic Resistance Verify Genotype (PCR) Verify Genotype (PCR) Select Mutants->Verify Genotype (PCR) Metabolite Analysis (HPLC, MS) Metabolite Analysis (HPLC, MS) Verify Genotype (PCR)->Metabolite Analysis (HPLC, MS)

Caption: A generalized workflow for creating a gene knockout mutant in Streptomyces.

Case Study: The Role of valG

The gene valG was predicted to encode a glycosyltransferase responsible for the final step in validamycin A biosynthesis: the attachment of a glucose moiety to validoxylamine A.

  • Experimental Approach: An in vivo inactivation of the valG gene was performed in S. hygroscopicus 5008.[1][3]

  • Results: The valG mutant completely lost the ability to produce validamycin A. Instead, it accumulated the precursor, validoxylamine A.[1][3]

  • Interpretation: This result strongly indicates that ValG is the glycosyltransferase that acts on validoxylamine A. The blockage of the pathway at this specific step provides compelling in vivo evidence of its function.

Comparison of Gene Knockout Techniques:

TechniquePrincipleProsCons
Homologous Recombination Utilizes the cell's natural DNA repair machinery to replace the target gene with a selectable marker.Well-established, precise.Can be inefficient and time-consuming.
CRISPR-Cas9 An RNA-guided endonuclease creates a double-strand break at the target gene, which is then repaired, often introducing a disruptive mutation.Highly efficient, allows for multiplexing.Requires a well-characterized system for the host organism; potential for off-target effects.[4][5][6]
Heterologous Expression: Reconstituting the Pathway in a New Host

This approach involves expressing one or more genes from the biosynthetic pathway in a genetically tractable host that does not naturally produce the compound of interest, such as Escherichia coli or Streptomyces lividans. The production of the expected compound in the heterologous host confirms the function of the introduced genes.

Experimental Workflow:

Heterologous Expression Workflow cluster_workflow Heterologous Expression Workflow Clone Gene(s) into Expression Vector Clone Gene(s) into Expression Vector Transform Heterologous Host Transform Heterologous Host Clone Gene(s) into Expression Vector->Transform Heterologous Host Induce Gene Expression Induce Gene Expression Transform Heterologous Host->Induce Gene Expression Metabolite Analysis (HPLC, MS) Metabolite Analysis (HPLC, MS) Induce Gene Expression->Metabolite Analysis (HPLC, MS) In Vitro Assay Workflow cluster_workflow In Vitro Enzymatic Assay Workflow Overexpress & Purify Protein Overexpress & Purify Protein Incubate with Substrate(s) Incubate with Substrate(s) Overexpress & Purify Protein->Incubate with Substrate(s) Product Analysis (HPLC, MS, NMR) Product Analysis (HPLC, MS, NMR) Incubate with Substrate(s)->Product Analysis (HPLC, MS, NMR)

References

A Comparative Guide to Synthetic Validone and its Natural Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

This guide provides a comprehensive technical comparison of synthetically produced Validone with its natural analogue derived from microbial fermentation. As a key intermediate in the biosynthesis of the antifungal agent Validamycin A, this compound presents significant interest for researchers in agrochemicals and pharmaceuticals. This document outlines the structural and functional equivalence of synthetic this compound, supported by detailed experimental protocols and comparative data, to empower researchers in making informed decisions for their discovery and development pipelines.

Introduction to this compound: A Bioactive Cyclitol

This compound, with the systematic IUPAC name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a naturally occurring cyclitol.[1] It is established as a crucial intermediate in the biosynthesis of Validamycin A, an important agricultural antibiotic produced by the bacterium Streptomyces hygroscopicus. The biological significance of Validamycin A as a potent trehalase inhibitor and antifungal agent underscores the importance of its biosynthetic precursors, including this compound. The inherent bioactivity of the cyclitol core structure suggests that this compound itself may possess valuable pharmacological properties.

The availability of a pure, well-characterized synthetic source of this compound is paramount for advancing research without the complexities and inconsistencies associated with isolation from natural sources. This guide will delineate the synthesis of this compound, and provide a head-to-head comparison with the natural product, focusing on physicochemical properties and biological activity.

Establishing a Synthetic Route to this compound

While the biosynthesis of this compound within Streptomyces hygroscopicus is a complex enzymatic process, a plausible chemical synthesis can be adapted from established methods for similar cyclitols. A feasible approach involves the stereoselective synthesis starting from a readily available chiral precursor such as D-glucose.

Proposed Synthetic Workflow

The synthesis of a related compound, (+)-(2R,3S,4R)-2,3,4-trihydroxycyclohexanone, has been successfully demonstrated from D-glucose. A similar strategy can be employed for this compound, with modifications to introduce the hydroxymethyl group at the C5 position. The general workflow is conceptualized as follows:

Synthetic Workflow for this compound D_Glucose D-Glucose Protected_Intermediate Multi-step Protection & Derivatization D_Glucose->Protected_Intermediate Cyclization Intramolecular Cyclization Protected_Intermediate->Cyclization Key_Intermediate Key Cyclohexanone Intermediate Cyclization->Key_Intermediate Deprotection Deprotection Key_Intermediate->Deprotection Synthetic_this compound Synthetic this compound Deprotection->Synthetic_this compound

Caption: Proposed synthetic workflow for this compound from D-glucose.

Physicochemical Characterization: A Comparative Analysis

To establish the equivalence of synthetic this compound to its natural counterpart, a thorough physicochemical characterization is essential. The following table summarizes the expected key properties for comparison.

PropertyNatural this compound (from S. hygroscopicus)Synthetic this compoundAnalytical Method
Molecular Formula C₇H₁₂O₅C₇H₁₂O₅High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 176.17 g/mol 176.17 g/mol Mass Spectrometry
Purity Variable, dependent on extraction and purification≥98%High-Performance Liquid Chromatography (HPLC)
Structure Confirmation ConfirmedConfirmed¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Optical Rotation Expected to be optically activeTo be determined and comparedPolarimetry
Experimental Protocols for Physicochemical Characterization
  • Objective: To determine the purity of synthetic and natural this compound samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare standard solutions of an analytical reference standard of this compound in the mobile phase.

    • Prepare solutions of the natural and synthetic this compound samples.

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and calculate the purity based on the area of the main peak relative to the total peak area.

  • Objective: To confirm the chemical structure of synthetic this compound and compare it to the natural product.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve the samples in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra for both the natural and synthetic samples.

    • Compare the chemical shifts, coupling constants, and integration of the signals to confirm the identity and structural equivalence.

Biological Activity: A Functional Comparison

Given that this compound is a precursor to the trehalase inhibitor Validamycin A, its primary biological activity is expected to be related to trehalase inhibition and, consequently, antifungal effects.

Comparative Biological Activity Data
Biological ActivityNatural this compoundSynthetic this compound
Trehalase Inhibition (IC₅₀) To be determinedTo be determined
Antifungal Activity (MIC) To be determinedTo be determined
Experimental Protocols for Biological Activity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against trehalase.

  • Principle: This assay measures the amount of glucose produced from the enzymatic cleavage of trehalose by trehalase. The inhibition of this reaction by this compound is quantified.

  • Reagents:

    • Trehalase enzyme solution.

    • Trehalose substrate solution.

    • This compound (natural and synthetic) solutions at various concentrations.

    • Glucose oxidase/peroxidase (GOPOD) reagent for glucose detection.

  • Procedure:

    • In a 96-well plate, add the trehalase solution to wells containing different concentrations of this compound.

    • Initiate the reaction by adding the trehalose substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction and add the GOPOD reagent to measure the amount of glucose produced by reading the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus (e.g., Rhizoctonia solani).

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Procedure:

    • Prepare a serial dilution of both natural and synthetic this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the fungal spores or mycelial fragments.

    • Incubate the plates under appropriate conditions for fungal growth.

    • Visually inspect the plates for fungal growth and determine the MIC as the lowest concentration of this compound that inhibits visible growth.

Biological_Activity_Workflow cluster_Trehalase Trehalase Inhibition Assay cluster_Antifungal Antifungal Susceptibility Test T1 Incubate Trehalase with this compound T2 Add Trehalose Substrate T1->T2 T3 Measure Glucose Production T2->T3 T4 Calculate IC₅₀ T3->T4 A1 Serial Dilution of this compound A2 Inoculate with Fungus A1->A2 A3 Incubate A2->A3 A4 Determine MIC A3->A4

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. When working with novel or proprietary compounds, for which established disposal protocols may not exist, a systematic and principles-based approach is paramount. This guide provides a comprehensive framework for developing a safe and compliant disposal plan for any new chemical entity, using the placeholder name "Validone" to illustrate the process.

This document is structured to provide not just a set of instructions, but a deep understanding of the principles behind safe laboratory practice, ensuring you can confidently manage the lifecycle of any research chemical.

Part 1: The Foundational Step - Chemical Characterization

Before any handling or disposal can be considered, the intrinsic properties and hazards of the substance must be thoroughly understood. The primary source for this information is the Safety Data Sheet (SDS).

The Centrality of the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety. If you have an SDS for "this compound," locate it immediately. If one was not provided, you are required to request it from the manufacturer or supplier. It is a regulatory requirement for them to provide it.

Pay special attention to the following sections:

  • Section 2: Hazards Identification: This section provides a summary of the chemical's hazards and the required warning labels.

  • Section 7: Handling and Storage: This outlines safe handling practices and storage requirements, which can inform disposal procedures.

  • Section 13: Disposal Considerations: This section provides specific guidance on proper disposal methods. While often generic, it is the best starting point and may reference specific federal, state, and local regulations.

In the Absence of an SDS: Inferring Hazards

For newly synthesized compounds where an SDS does not yet exist, a risk assessment based on the chemical's structure and known reactive properties is essential.

  • Analyze Functional Groups: Identify functional groups known to confer specific hazards (e.g., azides for explosivity, nitro groups for reactivity, thiols for stench).

  • Consult Analogue Data: Compare the structure to well-characterized chemicals with similar backbones or functional groups. The disposal protocols for these analogues can serve as a preliminary guide.

  • Utilize Predictive Tools: Computational tools can predict toxicity (e.g., DART, PBT) and environmental fate, offering valuable, albeit preliminary, data.

Part 2: The Disposal Workflow - A Step-by-Step Procedural Guide

Once the chemical has been characterized, the following workflow must be initiated to determine the correct disposal pathway. This process ensures regulatory compliance and minimizes risk to personnel and the environment.

Step 1: Waste Characterization - Is it Hazardous?

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines hazardous waste. Your "this compound" waste must be evaluated against these criteria.

Is the waste a "Listed" Hazardous Waste? The EPA maintains lists (F, K, P, and U lists) of specific chemical wastes known to be hazardous. If "this compound" or its components are on these lists, it is automatically a hazardous waste.

Does the waste exhibit a "Characteristic" of Hazardous Waste? If not listed, the waste must be evaluated for the following four characteristics:

Characteristic Description General EPA Threshold
Ignitability Liquids with a flash point < 60°C (140°F), non-liquids capable of causing fire through friction or spontaneous chemical changes, or is an ignitable compressed gas.Flash Point < 60°C
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate > 6.35 mm per year.pH ≤ 2 or ≥ 12.5
Reactivity Unstable under normal conditions, reacts violently with water, forms potentially explosive mixtures with water, or generates toxic gases when mixed with water.Varies (qualitative)
Toxicity Harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP) which simulates landfill leaching.Exceeds concentration limits for specific contaminants (e.g., > 5.0 mg/L for Arsenic)
Step 2: Waste Segregation - The Golden Rule of Lab Safety

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal.

  • Never Mix Waste Streams: "this compound" waste should be collected in a dedicated, clearly labeled container. Do not mix it with other chemical wastes (e.g., solvents, acids) unless explicitly permitted by your disposal protocol.

  • Container Compatibility: Ensure the waste container is made of a material compatible with "this compound." For example, do not store corrosive materials in metal containers.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate description of its hazards (e.g., "Ignitable," "Toxic").

Step 3: Selecting the Final Disposal Pathway

The choice of disposal pathway is dictated by the waste characterization performed in Step 1.

Disposal_Workflow cluster_characterization PART 1: Characterization cluster_evaluation PART 2: Evaluation & Segregation cluster_pathway PART 3: Disposal Pathway Start Start: New Chemical ('this compound') Waste Generated SDS Consult Safety Data Sheet (SDS) Start->SDS Assess No SDS? Assess Hazards: - Functional Groups - Analogues - Predictive Models SDS->Assess SDS Unavailable IsHazardous Is Waste Hazardous per EPA RCRA? (Listed or Characteristic) SDS->IsHazardous Assess->IsHazardous Segregate_Haz Segregate in Labeled, Compatible 'Hazardous Waste' Container IsHazardous->Segregate_Haz Yes Segregate_NonHaz Segregate in Labeled, 'Non-Hazardous Waste' Container IsHazardous->Segregate_NonHaz No Pathway_Haz Select Hazardous Disposal Pathway Segregate_Haz->Pathway_Haz Pathway_NonHaz Select Non-Hazardous Disposal Pathway Segregate_NonHaz->Pathway_NonHaz LicensedHauler Arrange Pickup by Licensed Hazardous Waste Hauler Pathway_Haz->LicensedHauler InLab In-Lab Treatment Possible? (e.g., Neutralization) Pathway_NonHaz->InLab Sewer Sewer Disposal (Requires EH&S Approval) InLab->Sewer Yes, & Meets Sewer Regs Landfill Solid Waste Landfill (Regular Trash) InLab->Landfill No

Caption: Decision workflow for the safe disposal of a novel chemical.

Even non-hazardous waste requires proper management to prevent environmental harm.[1]

  • In-Lab Treatment (e.g., Neutralization): If "this compound" is a simple acid or base with no other hazardous characteristics, it may be neutralized in the lab to a pH between 5.5 and 9.5.[2] This procedure must be done by trained personnel, wearing appropriate PPE, and typically in a fume hood.[2][3] The resulting salt solution may be eligible for drain disposal with a copious water flush, but only with prior approval from your institution's Environmental Health & Safety (EH&S) department.[2][4]

  • Sewer Disposal: Some non-hazardous, water-soluble chemicals may be disposed of via the sanitary sewer.[5][6] However, this is highly regulated and requires verification that the substance is not harmful to aquatic life and that the local wastewater treatment facility can handle it.[7] Always obtain explicit approval from EH&S before sewering any chemical waste.

  • Solid Waste (Landfill): If "this compound" is a solid and has been definitively classified as non-hazardous, it may be suitable for disposal in the regular trash, which goes to a municipal landfill.[4] However, many institutions prohibit placing any chemical container in the regular trash to avoid alarming custodial staff.[4] Check your institutional policy.

Hazardous chemical waste must be managed under a "cradle-to-grave" system, meaning it is tracked from generation to final disposal.[8]

  • Licensed Hazardous Waste Hauler: This is the most common and required method for disposing of hazardous research chemicals. Your institution will have a contract with a licensed transporter that is certified to handle and transport hazardous materials.[9][10][11][12]

  • Accumulation and Storage: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the lab. Containers must be kept closed except when adding waste, properly labeled, and stored in secondary containment.[13]

  • Documentation: When the waste is picked up, it must be accompanied by a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste to its final destination at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]

Part 3: Developing a Standard Operating Procedure (SOP)

For a novel compound like "this compound," a specific SOP for its disposal is a critical safety document. It should be written and placed in a visible location where the chemical is handled.

The SOP must include:

  • Chemical Name & Hazards: "this compound" and its identified hazards (e.g., Flammable Liquid, Corrosive).

  • Required PPE: Specify gloves (type, e.g., nitrile), eye protection (goggles, face shield), and lab coat.

  • Waste Collection Procedure: Step-by-step instructions for transferring the waste into the designated, labeled container.

  • Spill Response: Specific instructions for cleaning up a small spill of "this compound." This includes the type of absorbent material to use and how to dispose of the contaminated cleanup materials (which must also be treated as hazardous waste).

  • Emergency Contacts: Phone numbers for your institution's EH&S department and emergency services.

By following this comprehensive framework, you can ensure that your handling and disposal of any novel chemical, including the hypothetical "this compound," is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance. This systematic approach not only protects you and your colleagues but also builds a foundation of trust in your laboratory's operational excellence.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Validone

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential safety and logistical information for handling Validone, a hydroxycyclohexanone that, like many novel compounds, requires a robust and cautious approach to personal protection. Due to the limited availability of specific toxicological data for this compound, this directive is grounded in the principle of treating substances with unknown hazards with the highest degree of care. This approach ensures the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: A Conservative Approach

Anticipated Hazards:

  • Skin and Eye Irritation: Similar organic molecules can cause irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of airborne particles may lead to respiratory discomfort.[2]

  • Flammability: Some related compounds are classified as flammable solids.[1]

Therefore, the personal protective equipment (PPE) recommendations outlined below are designed to provide comprehensive protection against these potential risks.

Core PPE Recommendations for Handling this compound

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a conservative risk assessment and should be considered the minimum requirement for handling this compound.

Table 1: Summary of Recommended Personal Protective Equipment for this compound

Protection Area Required PPE Specifications & Rationale
Eye and Face Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Nitrile or Neoprene GlovesProvides a barrier against skin contact and absorption. Double-gloving is recommended for extended procedures.
Body Fully-fastened Laboratory Coat with Tight CuffsProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
Footwear Closed-toe, non-porous shoesProtects against spills.

The eyes are highly susceptible to chemical splashes and airborne particles. Standard safety glasses do not provide adequate protection.

  • Safety Goggles: Must be worn at all times when handling this compound. They should provide a complete seal around the eyes to protect from splashes from any direction.

  • Face Shield: Should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure.

  • Laboratory Coat: A clean, fully-fastened lab coat is mandatory. The cuffs should be snug around the wrist to prevent any gaps in protection between the coat and gloves.

  • Closed-toe Shoes: Non-porous shoes that cover the entire foot are required to protect against spills.

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound.[4] Always inspect gloves for any signs of damage before use.

  • Double Gloving: For procedures involving larger quantities or longer durations, wearing two pairs of gloves provides an additional layer of protection.

  • Proper Technique: Gloves should be pulled over the cuffs of the lab coat to create a continuous protective barrier. Never touch personal items like phones or door handles with gloved hands.

Given that the inhalation toxicity of this compound is unknown, respiratory protection is a critical consideration.

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle this compound within a certified chemical fume hood.[5]

  • Respirator Use: If handling the solid compound outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator or higher should be worn. All personnel requiring the use of a respirator must be properly fit-tested and trained.

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[6][7][8]

The following diagram illustrates the correct sequence for donning PPE before handling this compound.

G cluster_donning Donning PPE Sequence WashHands 1. Wash Hands Thoroughly LabCoat 2. Put on Lab Coat WashHands->LabCoat Respirator 3. Put on N95 Respirator (if required) LabCoat->Respirator Goggles 4. Put on Safety Goggles/Face Shield Respirator->Goggles Gloves 5. Put on Gloves (over cuffs) Goggles->Gloves

Figure 1. Step-by-step procedure for donning PPE.

Experimental Protocol: Donning PPE

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[6]

  • Lab Coat: Put on a properly fitting lab coat and fasten all buttons.

  • Respirator (if needed): If a respirator is required, put it on and perform a seal check.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

The doffing process is designed to remove the most contaminated items first.

G cluster_doffing Doffing PPE Sequence Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Face Shield (from behind) Gloves->Goggles LabCoat 3. Remove Lab Coat (turn inside out) Goggles->LabCoat Respirator 4. Remove Respirator (if worn) LabCoat->Respirator WashHands 5. Wash Hands Thoroughly Respirator->WashHands

Figure 2. Step-by-step procedure for doffing PPE.

Experimental Protocol: Doffing PPE

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface.

  • Eye/Face Protection: Remove goggles or face shield from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down and turning it inside out to contain any contaminants.

  • Respirator: If a respirator was worn, remove it without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, Respirators, and other disposables: Place immediately into a designated hazardous waste container.

  • Lab Coats: If a disposable lab coat is used, it should be discarded as hazardous waste. Reusable lab coats must be professionally laundered and not taken home.

Emergency Procedures in Case of Exposure

In the event of accidental exposure to this compound, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these rigorous safety protocols, we can continue our vital research with the confidence that we are protecting ourselves and our colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Validone
Reactant of Route 2
Reactant of Route 2
Validone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.